(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Description
Properties
IUPAC Name |
(2S)-1-(6-aminopurin-9-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYTEBKXLVLMY-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332177 | |
| Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14047-27-9 | |
| Record name | (αS)-6-Amino-α-methyl-9H-purine-9-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (alphaS)-6-Amino-alpha-methyl-9H-purine-9-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-9-(2-hydroxypropyl)adenine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03000 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Introduction
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, also known as (S)-9-(2-hydroxypropyl)adenine ((S)-HPA), is a crucial chiral building block in medicinal and pharmaceutical chemistry.[1][2] While its enantiomer, (R)-HPA, is a pivotal intermediate in the industrial synthesis of the highly potent antiviral agent Tenofovir, (S)-HPA serves an indispensable role as a reference standard for chiral analysis and impurity profiling in drug development.[3][4][5] The control of stereoisomers is critical in pharmacology, as different enantiomers can exhibit varied pharmacokinetic, pharmacodynamic, and toxicological profiles.[6][7]
The synthesis of (S)-HPA presents a significant stereochemical challenge: the precise construction of the chiral center at the C2 position of the propanol side chain. This guide provides an in-depth exploration of the primary, field-proven synthetic pathways to enantiomerically pure (S)-HPA. We will dissect the causal logic behind strategic choices, from leveraging the chiral pool with subsequent stereochemical inversion to the elegance of modern chemoenzymatic methods. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, actionable protocols.
Part 1: Chiral Pool Synthesis and Stereochemical Inversion via Mitsunobu Reaction
This classical and robust approach is a cornerstone of asymmetric synthesis. The core logic involves utilizing a readily available and inexpensive chiral starting material, (R)-propylene carbonate, to construct the enantiomeric precursor, (R)-HPA.[6][7] The desired (S)-configuration is then achieved through a powerful stereochemical inversion reaction.
Step 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine ((R)-HPA)
The initial step involves the nucleophilic substitution reaction between adenine and (R)-propylene carbonate. Adenine, an ambident nucleophile, can be alkylated at different nitrogen atoms. However, the N9-alkylated product is the thermodynamically favored and desired regioisomer for this synthesis.
Causality of Experimental Choices:
-
Chiral Source: (R)-propylene carbonate is derived from the chiral pool, providing a cost-effective method to introduce the initial stereocenter.[8][9] It is typically synthesized from the cycloaddition of carbon dioxide to (R)-propylene oxide or via resolution methods.[10][11][12]
-
Solvent and Base: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is used to dissolve the reactants and facilitate the reaction. A base, like sodium hydroxide (NaOH), is employed to deprotonate adenine, increasing its nucleophilicity and promoting the ring-opening of the carbonate.[7]
-
Regioselectivity: While mixtures of N9, N7, and N3 isomers can form, reaction conditions are optimized to favor the N9 product, which is crucial for the subsequent steps.[13]
-
To a stirred suspension of adenine in DMF, add NaOH.
-
Heat the mixture to 120 °C to ensure complete deprotonation and dissolution.
-
Add (R)-propylene carbonate dropwise to the reaction mixture.
-
Maintain the reaction at 120 °C for approximately 24 hours, monitoring by TLC or HPLC for the consumption of adenine.
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).
-
The crude product is typically isolated by evaporation of the solvent and purified by recrystallization or column chromatography to yield pure (R)-HPA.[7]
Step 2: Stereochemical Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting a secondary alcohol into a variety of functional groups with complete inversion of stereochemistry.[14][15] This is achieved by activating the hydroxyl group of (R)-HPA with triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), rendering it susceptible to Sₙ2 attack by a nucleophile.[6][7]
Mechanism Deep Dive: The reaction proceeds through a complex but well-understood mechanism. PPh₃ first attacks DIAD to form a betaine intermediate. This highly reactive species then deprotonates the nucleophile (4-nitrobenzoic acid in this case). The resulting anion and the alcohol add to the phosphorus ylide to form an oxyphosphonium salt. This salt is the key intermediate where the alcohol's oxygen is now part of an excellent leaving group (triphenylphosphine oxide). The carboxylate nucleophile then attacks the carbon atom bearing the leaving group from the backside, leading to the formation of the ester with inverted stereochemistry.[15][16]
Caption: Mechanism of the Mitsunobu Reaction for Stereochemical Inversion.
-
Dissolve (R)-HPA (1 eq.), 4-nitrobenzoic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous DMF or THF in a flask under an inert atmosphere (N₂ or Ar).[6][7][17]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq.) in the same solvent dropwise, maintaining the temperature at or below 5 °C. The appearance of a white precipitate (triphenylphosphine oxide) often indicates reaction progress.[17]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of (R)-HPA.[7]
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, the (S)-ester, is purified by column chromatography.[6][7]
Step 3: Saponification to (S)-HPA
The final step is the hydrolysis (saponification) of the intermediate ester to liberate the desired this compound.
-
Dissolve the purified (S)-ester intermediate in methanol.
-
Add a solution of sodium methoxide (MeONa) in methanol and stir the mixture at room temperature.[6][7]
-
Monitor the reaction by TLC/HPLC until the starting ester is fully consumed (typically 2-3 hours).
-
Neutralize the reaction mixture with an acid (e.g., acetic acid or by using an acidic resin).
-
Evaporate the solvent under reduced pressure.
-
The resulting crude (S)-HPA can be purified by column chromatography or recrystallization to yield the final product with high enantiomeric purity.
Caption: Synthetic Pathway to (S)-HPA via Stereochemical Inversion.
Part 2: Chemoenzymatic Strategies for Asymmetric Synthesis
Biocatalysis offers a highly efficient and environmentally benign alternative to classical chemical synthesis. Enzymes operate under mild conditions with exceptional stereo-, regio-, and chemoselectivity, often minimizing the need for protecting groups and reducing waste.[8][9][18]
Strategy A: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is based on the principle that an enzyme can differentiate between the two enantiomers of a racemic mixture, reacting at a much higher rate with one than the other. This allows for the separation of the fast-reacting enantiomer (as a new product) from the unreacted slow-reacting enantiomer.
Causality of Experimental Choices:
-
Racemic Substrate: The synthesis begins with a racemic precursor, such as rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol, which can be synthesized from 6-chloropurine and propylene oxide.
-
Enzyme & Acyl Donor: An immobilized lipase, such as lipase from Burkholderia cepacia (Amano PS-IM), is highly effective.[8][18] Vinyl acetate is often used as an acyl donor because it is inexpensive and the reaction is irreversible (the byproduct, vinyl alcohol, tautomerizes to acetaldehyde).
-
Outcome: The lipase selectively acylates the (R)-enantiomer, producing (R)-acetate and leaving the desired (S)-alcohol unreacted. At ~50% conversion, both the product and the remaining starting material can be isolated with high enantiomeric excess. The 6-chloro group can then be converted to the 6-amino group via ammonolysis.
| Parameter | Value | Reference |
| Enzyme | Burkholderia cepacia Lipase (Amano PS-IM) | [8][18] |
| Substrate | rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol | [8][18] |
| Acyl Donor | Vinyl Acetate | [8][18] |
| Conversion | ~47% | [8][18] |
| Enantiomeric Excess (ee) of Product ((R)-ester) | 99% | [8][18] |
| Enantioselectivity Factor (E) | >200 | [9][18] |
Table 1: Quantitative Data for Lipase-Catalyzed Kinetic Resolution.
Strategy B: ADH-Catalyzed Asymmetric Reduction
A more direct and atom-economical approach is the asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase (ADH). This method can theoretically achieve a 100% yield of a single, enantiomerically pure alcohol.
Causality of Experimental Choices:
-
Prochiral Substrate: The starting material is a ketone, 1-(6-chloro-9H-purin-9-yl)propan-2-one.[8][18]
-
Enzyme & Cofactor: An (S)-selective or (R)-selective ADH is chosen. For example, a recombinant ADH from Lactobacillus kefir (Lk-ADH) is (R)-selective.[8][18] The enzyme requires a hydride source, typically from a cofactor like NADPH, which must be regenerated in situ using a sacrificial alcohol like isopropanol.
-
Outcome: The ADH stereoselectively delivers a hydride to one face of the ketone, producing the chiral alcohol with very high optical purity. Subsequent ammonolysis of the 6-chloro group yields the final product.
| Parameter | Value | Reference |
| Enzyme | Lactobacillus kefir ADH (Lk-ADH) | [8][18] |
| Substrate | 1-(6-chloro-9H-purin-9-yl)propan-2-one | [8][18] |
| Resulting Alcohol | (R)-1-(6-chloro-9H-purin-9-yl)propan-2-ol | [8][18] |
| Conversion | Quantitative | [8][18] |
| Yield | 86% | [8][18] |
| Enantiomeric Excess (ee) | >99% | [8][18] |
Table 2: Quantitative Data for ADH-Catalyzed Asymmetric Reduction. (Note: This example yields the (R)-enantiomer. An (S)-selective ADH would be required for the direct synthesis of (S)-HPA).
Caption: Chemoenzymatic Strategies for the Synthesis of Chiral Alcohols.
Conclusion
The synthesis of enantiomerically pure this compound can be approached through several effective strategies, each with distinct advantages. The classical pathway, involving stereochemical inversion of (R)-HPA via the Mitsunobu reaction , is a well-established and reliable method that leverages the inexpensive chiral pool. Its primary strength lies in its predictability and the vast body of literature supporting its execution.
Alternatively, chemoenzymatic routes represent a more modern, elegant, and sustainable approach. Asymmetric reduction with alcohol dehydrogenases offers a direct path to the chiral alcohol with potentially higher yields and exceptional optical purity, while kinetic resolution with lipases provides a robust method for separating enantiomers. The choice between these pathways will ultimately depend on factors such as substrate availability, cost of enzymes, desired scale of production, and the specific expertise and equipment available in the laboratory. For drug development professionals, understanding these varied approaches is critical for the efficient and robust production of chiral intermediates and analytical standards.
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New Synthetic Route to Tenofovir. (2021). ChemistryViews. [Link]
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Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. (n.d.). Thieme Connect. [Link]
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Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 88(15), 10565–10573. [Link]
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Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry, 88(15), 10565–10573. [Link]
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Industrially viable synthesis of tenofovir a key intermediate of tenofovir disoproxil fumarate and related impurities. (n.d.). TSI Journals. [Link]
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Zdun, B., Reiter, T., Kroutil, W., & Borowiecki, P. (2023). Chemoenzymatic Synthesis of Tenofovir. ResearchGate. [Link]
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Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. (2011). ResearchGate. [Link]
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An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. (2020). ACS Publications. [Link]
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The Core Mechanism of Tenofovir Against HIV Reverse Transcriptase: A Technical Guide
This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of Tenofovir, a cornerstone of antiretroviral therapy, against the human immunodeficiency virus (HIV) reverse transcriptase (RT). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to explain the causality behind Tenofovir's efficacy, the experimental validation of its action, and the molecular basis of viral resistance.
Introduction: The Strategic Importance of Targeting Reverse Transcription
The replication cycle of HIV is critically dependent on the retroviral enzyme reverse transcriptase, which transcribes the viral RNA genome into a double-stranded DNA provirus. This provirus is then integrated into the host cell's genome, establishing a persistent infection. The fidelity and processivity of reverse transcriptase are therefore prime targets for therapeutic intervention. Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), represents a highly successful example of this strategy.[1][2]
The Journey from Prodrug to Active Inhibitor: A Tale of Two Phosphates
Tenofovir itself has poor cellular permeability due to the negative charges on its phosphonate group.[3][4] To overcome this, it is administered as a prodrug, most commonly as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[5][6][7] These lipophilic prodrugs facilitate absorption and entry into target cells, such as T-lymphocytes, the primary site of HIV replication.[7]
Once inside the cell, a series of enzymatic reactions are required to convert the prodrug into its pharmacologically active form, Tenofovir diphosphate (TFV-DP).[5][6][8] Unlike nucleoside analogs that require three phosphorylation steps, Tenofovir, being a nucleotide analog, only needs two.[4][9]
The intracellular activation pathway is a critical determinant of the drug's potency and is summarized below:
-
Step 1: Hydrolysis. The prodrug moiety is cleaved off. For TDF, this occurs rapidly in the plasma, whereas TAF is more stable in plasma and is primarily hydrolyzed intracellularly by cathepsin A.[4][7] This difference in activation location contributes to the lower plasma Tenofovir concentrations and reduced off-target toxicity observed with TAF.[7]
-
Step 2: First Phosphorylation. The resulting Tenofovir monophosphate is phosphorylated by adenylate kinase to form Tenofovir monophosphate.[8]
-
Step 3: Second Phosphorylation. Nucleoside diphosphate kinase catalyzes the final phosphorylation step, yielding the active Tenofovir diphosphate (TFV-DP).[3][8]
This activation cascade is essential for the drug's antiviral activity, as TFV-DP is the molecule that directly interacts with HIV reverse transcriptase.[5][6]
Caption: Intracellular activation pathway of Tenofovir Disoproxil Fumarate (TDF).
The Dual-Pronged Attack on HIV Reverse Transcriptase
The active metabolite, TFV-DP, inhibits HIV reverse transcriptase through a sophisticated, two-part mechanism: competitive inhibition and chain termination.[1]
Competitive Inhibition: A Molecular Mimic
TFV-DP is a structural analog of deoxyadenosine triphosphate (dATP), the natural substrate for HIV reverse transcriptase.[5][8][10] This structural mimicry allows TFV-DP to compete with dATP for binding to the active site of the enzyme.[5][8] The efficiency of this competition is a key factor in Tenofovir's antiviral potency.
Chain Termination: The Irreversible Block
Upon successful competition with dATP, HIV reverse transcriptase incorporates Tenofovir monophosphate into the nascent viral DNA strand.[5][8] However, this incorporation is a fatal event for the growing DNA chain. Tenofovir lacks the crucial 3'-hydroxyl group that is required for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate.[1][5][6] This absence of a 3'-OH group leads to the immediate and irreversible termination of DNA chain elongation, effectively halting the reverse transcription process.[5][6]
Caption: Competitive inhibition and chain termination by Tenofovir Diphosphate.
Structural Insights and Selectivity
Crystallographic studies of HIV-1 reverse transcriptase in complex with Tenofovir have provided a detailed view of their interaction.[11][12][13] These studies reveal how Tenofovir diphosphate fits into the enzyme's active site, mimicking the binding of dATP.[13]
A critical aspect of Tenofovir's therapeutic success is its high selectivity for viral reverse transcriptase over human DNA polymerases.[1][6] While it can interact with human DNA polymerases, its affinity for these host enzymes is significantly lower.[14] This selectivity is crucial for minimizing cytotoxicity and is a key consideration in the development of NRTIs.[1][14]
| Enzyme | Affinity for Tenofovir Diphosphate | Implication |
| HIV Reverse Transcriptase | High | Potent antiviral activity |
| Human DNA Polymerase α, δ, ε | Weak | Low cytotoxicity and favorable safety profile[14] |
| Mitochondrial DNA Polymerase γ | Moderate | Potential for mitochondrial toxicity, though generally less than with other NRTIs[1] |
Mechanisms of Resistance: The Virus Fights Back
The high mutation rate of HIV can lead to the development of drug resistance. For Tenofovir, two primary mechanisms of resistance have been identified:
-
Decreased Incorporation: The most common resistance mechanism involves the K65R mutation in the reverse transcriptase gene.[9][15] This single amino acid substitution from lysine (K) to arginine (R) at position 65 alters the conformation of the enzyme's active site, reducing the rate of Tenofovir incorporation compared to the natural substrate, dATP.[9]
-
Increased Excision: A second mechanism involves the phosphorolytic removal of the incorporated, chain-terminating Tenofovir monophosphate from the end of the viral DNA.[9][16] This process, which is the reverse of the polymerization reaction, is often mediated by a set of mutations known as thymidine analog mutations (TAMs) and can be enhanced by the presence of ATP.[16][17]
Interestingly, the K65R mutation that confers resistance to Tenofovir can increase the susceptibility of the virus to other NRTIs, such as zidovudine (AZT), a phenomenon known as hypersusceptibility.[15] This highlights the complex interplay of resistance mutations and provides a rationale for combination antiretroviral therapy.
Experimental Validation: Protocols for Assessing Tenofovir's Action
The mechanistic claims described above are supported by a wealth of experimental data. A cornerstone of this research is the in vitro HIV-1 reverse transcriptase inhibition assay.
Step-by-Step Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol outlines a common method for quantifying the inhibitory activity of a compound against HIV-1 reverse transcriptase.
-
Preparation of Reagents:
-
Recombinant HIV-1 Reverse Transcriptase: Purified enzyme of a known concentration.
-
Template-Primer: A synthetic RNA or DNA template annealed to a DNA primer (e.g., poly(rA)/oligo(dT)).[18]
-
Deoxynucleoside Triphosphates (dNTPs): A mixture of dGTP, dCTP, and dTTP, and a radiolabeled or fluorescently labeled dATP.
-
Test Compound: Tenofovir diphosphate at various concentrations.
-
Reaction Buffer: Containing appropriate salts (e.g., MgCl2) and buffering agents (e.g., Tris-HCl) to ensure optimal enzyme activity.
-
Stop Solution: A solution to terminate the reaction (e.g., EDTA).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add the reaction buffer, template-primer, and dNTPs (excluding the labeled dATP).[19]
-
Add varying concentrations of Tenofovir diphosphate to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding HIV-1 reverse transcriptase and the labeled dATP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Terminate the reaction by adding the stop solution.
-
-
Detection and Data Analysis:
-
The newly synthesized, labeled DNA is captured (e.g., on a filter membrane) and the unincorporated labeled dATP is washed away.
-
The amount of incorporated label is quantified using a suitable detection method (e.g., scintillation counting for radiolabels, fluorescence reader for fluorescent labels).
-
The percentage of inhibition for each concentration of Tenofovir diphosphate is calculated relative to the positive control.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[18]
-
Caption: Experimental workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.
Conclusion
Tenofovir's mechanism of action against HIV reverse transcriptase is a testament to the power of rational drug design. Through its efficient intracellular activation to Tenofovir diphosphate, it acts as a potent competitive inhibitor and an obligate chain terminator of viral DNA synthesis. This dual mechanism, coupled with its favorable selectivity for the viral enzyme, has established Tenofovir as a critical component of modern antiretroviral therapy. A thorough understanding of its molecular interactions, activation pathways, and the mechanisms of resistance is essential for the continued development of novel and more effective antiretroviral agents.
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Recent findings on the mechanisms involved in tenofovir resistance - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to the In Vitro Antiviral Activity of Tenofovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the in vitro antiviral activity of Tenofovir, a cornerstone of antiretroviral therapy. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, field-proven insights, and the robust framework of a self-validating experimental system.
Introduction: Tenofovir and Its Clinical Significance
Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] Due to its efficacy and favorable resistance profile, it is a key component of recommended first-line antiretroviral regimens worldwide.[1] Tenofovir is administered as a prodrug, most commonly as Tenofovir Disoproxil Fumarate (TDF) or the more recent Tenofovir Alafenamide (TAF), to enhance its oral bioavailability.[1][3] This guide will delve into the methodologies used to characterize the in vitro antiviral properties of Tenofovir, providing a foundation for its continued study and the development of next-generation antiviral agents.
The Molecular Mechanism of Tenofovir's Antiviral Action
Tenofovir's antiviral effect is contingent on its intracellular conversion to the active diphosphate form, Tenofovir diphosphate (TFV-DP).[4] This process is a critical determinant of its potency and cellular selectivity.
Intracellular Activation Pathway
The journey from the prodrug to the active antiviral agent involves several enzymatic steps within the host cell. The prodrugs, TDF and TAF, are designed to efficiently deliver Tenofovir into cells, where it undergoes phosphorylation by cellular kinases to its active diphosphate metabolite.[5][6]
Inhibition of Viral Replication
Once formed, TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into newly synthesized viral DNA by viral reverse transcriptase (in the case of HIV) or DNA polymerase (for HBV).[4][6] The incorporation of TFV-DP into the growing DNA chain results in premature chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[4] This effectively halts viral replication.
Spectrum of In Vitro Antiviral Activity
Tenofovir exhibits potent and broad activity against various subtypes of HIV-1 and HIV-2, as well as different genotypes of HBV.[5] Its activity against other viruses is limited, though weak inhibition of herpes simplex virus 2 has been observed.[5]
| Virus | Strain/Subtype/Genotype | Cell Line | EC50 (µM) | Reference(s) |
| HIV-1 | IIIB | MT-4 | 1.15 (as TFV) | [7] |
| IIIB | MT-2 | 0.015 (as TDF) | [7] | |
| BaL | PBMCs | 0.005 - 0.007 (as TAF) | [5] | |
| Subtypes A, C, D, E, F, G | PBMCs | 0.0023 - 0.0091 (as TAF) | [5] | |
| HIV-2 | ROD | MT-4 | 1.12 (as TFV) | [7] |
| Primary Isolates | PBMCs | 0.0018 (as TAF) | [5] | |
| HBV | Wild-type | HepG2 2.2.15 | 1.1 (as TFV) | [2][7] |
| Wild-type | HepG2 | 5.1 (as TDF) | [7] | |
| Lamivudine-resistant | - | Active | [6] | |
| Adefovir-resistant (rtN236T) | - | 3-4 fold reduced susceptibility | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. TAF generally exhibits greater potency (lower EC50) than TDF and TFV in cell-based assays due to its more efficient intracellular delivery.[5]
Methodologies for Assessing In Vitro Antiviral Activity
A variety of in vitro assays are employed to quantify the antiviral potency of Tenofovir. The choice of assay depends on the specific virus, the desired endpoint, and the throughput requirements.
Cell-Based Assays
This assay quantitatively measures the reduction in the production of infectious virus particles in the presence of the antiviral compound.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., HepG2.2.15 for HBV, MT-4 or PBMCs for HIV) in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of Tenofovir (or its prodrugs) in cell culture medium. A typical starting concentration for TDF against HIV in MT-2 cells is 0.015 µM.[7]
-
Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted compound to the respective wells. Include untreated infected controls (virus control) and uninfected controls (cell control).
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 5-7 days for HIV).
-
Harvesting: Collect the cell culture supernatant.
-
Quantification of Viral Yield: Quantify the amount of virus in the supernatant using an appropriate method, such as:
-
Quantitative PCR (qPCR): To measure viral DNA (for HBV) or RNA (for HIV).[8]
-
ELISA for viral antigens: For example, p24 antigen for HIV.
-
Plaque assay or TCID50 assay: To determine the titer of infectious virus particles.
-
-
Data Analysis: Calculate the percentage of inhibition of viral yield for each drug concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
This assay is suitable for viruses that form plaques (localized areas of cell death) in a cell monolayer. It measures the ability of a compound to reduce the number and/or size of plaques.
Step-by-Step Protocol:
-
Cell Seeding: Seed host cells in 6- or 12-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of Tenofovir and a known titer of the virus.
-
Infection: Adsorb the virus onto the cell monolayer for a short period (e.g., 1-2 hours).
-
Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of Tenofovir.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Biochemical Assays: Reverse Transcriptase/DNA Polymerase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of the active form of Tenofovir (TFV-DP) on the enzymatic activity of viral reverse transcriptase or DNA polymerase.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT) for HIV RT), the natural substrate (dATP), and the viral enzyme (recombinant HIV-1 RT or HBV polymerase).
-
Inhibitor Addition: Add varying concentrations of TFV-DP to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature for the enzyme's activity.
-
Detection of DNA Synthesis: Measure the incorporation of a labeled nucleotide (e.g., [³H]-dTTP) or use a non-radioactive method to quantify the synthesized DNA. A colorimetric assay can also be employed.[9]
-
Data Analysis: Determine the concentration of TFV-DP that inhibits the enzyme activity by 50% (IC50). The inhibitory constant (Ki) can also be calculated from these data. For HBV polymerase, the Ki of TFV-DP is approximately 0.18 µM.[2][6]
Assessment of Cytotoxicity
Evaluating the cytotoxicity of an antiviral compound is crucial to determine its therapeutic index (also known as the selectivity index).
Cytotoxicity Assay (e.g., MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of Tenofovir to the wells. Include untreated cell controls.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%.
| Compound | Cell Line | CC50 (µM) | Reference(s) |
| Tenofovir | HepG2 (liver-derived) | 398 | [7] |
| Skeletal Muscle Cells | 870 | [7] | |
| Renal Proximal Tubule Cells | >100 | ||
| Erythroid Progenitor Cells | >200 |
Selectivity Index (SI)
The selectivity index is a critical parameter that represents the therapeutic window of an antiviral drug. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety profile, as the drug is effective at concentrations far below those that cause cellular toxicity. For TAF, the selectivity index against HIV-1 in various cell lines is greater than 900.[5]
In Vitro Antiviral Resistance
The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. In vitro studies are essential for understanding the mechanisms of resistance to Tenofovir and for evaluating the activity of the drug against resistant variants.
In Vitro Selection of Resistant Viruses
This process involves passaging the virus in the presence of increasing concentrations of the antiviral drug to select for mutations that confer resistance.
Characterization of Resistant Mutants
Once resistant viruses are selected, they are characterized both genotypically (sequencing the viral genome to identify mutations) and phenotypically (determining the fold-change in EC50 compared to the wild-type virus).
Key Tenofovir Resistance Mutations:
-
HIV-1: The K65R mutation in the reverse transcriptase is the primary mutation associated with Tenofovir resistance.[10]
-
HBV: The rtA194T mutation has been identified in patients, and the rtN236T mutation confers reduced susceptibility to Tenofovir in vitro.[2]
In Vitro Combination Antiviral Activity
Tenofovir is almost always used in combination with other antiretroviral agents to enhance efficacy and prevent the emergence of resistance. In vitro combination studies are performed to assess the nature of the interaction between two or more drugs. These interactions can be synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), or antagonistic (the combined effect is less than the sum of the individual effects).[11][12][13]
Studies have shown that Tenofovir exhibits synergistic antiviral activity when combined with emtricitabine and efavirenz against HIV-1.[13] Additive to synergistic effects are also observed with various protease inhibitors and integrase inhibitors.[11][14]
Conclusion
The in vitro characterization of Tenofovir's antiviral activity is a multifaceted process that provides critical information for drug development and clinical use. The methodologies described in this guide, from cell-based assays to biochemical analyses and resistance studies, form the foundation for understanding the potency, selectivity, and durability of this essential antiviral agent. As new viral threats emerge and the challenge of drug resistance continues, the robust and rigorous application of these in vitro techniques will remain indispensable in the quest for novel and improved antiviral therapies.
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An In-Depth Technical Guide to the Tenofovir Prodrugs: TDF and TAF
Abstract
Tenofovir, a potent nucleotide reverse transcriptase inhibitor (NRTI), is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. However, its inherent physicochemical properties—poor oral bioavailability and low membrane permeability—necessitated the development of prodrug strategies to achieve therapeutic efficacy. This guide provides a comprehensive technical examination of the two most successful tenofovir prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). We will dissect their distinct chemical structures, metabolic activation pathways, and pharmacokinetic profiles, explaining the causal relationships that dictate their clinical performance. By synthesizing data from pivotal studies, this whitepaper elucidates the mechanistic basis for TAF's improved renal and bone safety profile compared to TDF, offering drug development professionals and researchers a detailed understanding of this critical evolution in antiviral therapy.
The Rationale for Prodrugs: Overcoming Tenofovir's Limitations
Tenofovir itself is a phosphonate nucleotide analog, which means it carries a negative charge at physiological pH. This charge severely restricts its ability to cross intestinal and cellular membranes, resulting in very low oral bioavailability. The initial innovation to overcome this was the development of Tenofovir Disoproxil Fumarate (TDF), a diester prodrug designed to mask the phosphonate's negative charge, thereby enhancing its absorption.[1] While highly successful, the systemic hydrolysis of TDF in the plasma leads to high circulating levels of the parent tenofovir, which has been associated with off-target renal and bone toxicities.[2][3] This clinical observation was the primary impetus for developing a second-generation, more targeted prodrug: Tenofovir Alafenamide (TAF). TAF was engineered for greater stability in plasma, allowing it to be delivered more efficiently into target cells—primarily lymphocytes and hepatocytes—before being converted to tenofovir.[4][5]
Chemical Structures and Metabolic Activation
The fundamental differences in the clinical profiles of TDF and TAF originate from their distinct chemical structures, which dictate their metabolic fate.
-
Tenofovir Disoproxil Fumarate (TDF): An oxy-ester prodrug. Its disoproxil groups are rapidly cleaved by plasma esterases after oral absorption, releasing high concentrations of tenofovir into the bloodstream.[5][6] This systemic tenofovir must then be taken up by target cells and undergo two phosphorylation steps by cellular kinases to become the active metabolite, tenofovir diphosphate (TFV-DP).[7]
-
Tenofovir Alafenamide (TAF): A phosphonamidate prodrug. TAF is designed to be more stable in plasma.[5] It is primarily metabolized intracellularly, within lymphocytes and other target cells, by the lysosomal enzyme Cathepsin A.[4][8] This intracellular conversion is highly efficient, leading to the accumulation of TFV-DP directly within the target compartment.
This differential metabolic pathway is the key to TAF's design. By minimizing the release of tenofovir into the plasma and maximizing its delivery to the site of viral replication, TAF can achieve therapeutic intracellular TFV-DP concentrations at a much lower oral dose than TDF.[2]
Caption: Metabolic activation pathways of TDF and TAF.
Comparative Pharmacokinetics (PK) and Pharmacodynamics (PD)
The divergent metabolic pathways result in dramatically different pharmacokinetic profiles. TAF administration leads to approximately 90% lower plasma tenofovir concentrations compared to TDF.[9][10][11] Conversely, the intracellular concentration of the active TFV-DP in peripheral blood mononuclear cells (PBMCs)—a key target for HIV—is significantly higher with TAF.
Studies have consistently demonstrated this advantage. One study in patients switching from a TDF-containing regimen to a TAF-containing regimen found that plasma tenofovir concentrations decreased by 90%, while intracellular TFV-DP concentrations increased by 2.41-fold.[9] Other research indicates that TFV-DP levels in PBMCs can be 6 to 7 times higher with TAF compared to TDF.[12][13] This enhanced intracellular delivery allows TAF to be dosed at less than one-tenth the equivalent dose of TDF (e.g., 25 mg of TAF vs. 300 mg of TDF) while maintaining non-inferior or superior virologic efficacy.[2][14]
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Difference (TAF vs. TDF) | Reference(s) |
| Standard Oral Dose | 300 mg | 10 mg or 25 mg | ~1/10th | [9][15] |
| Plasma Tenofovir (TFV) | ~99.98 ng/mL | ~10.2 ng/mL | ~90% Lower | [9][10] |
| Intracellular TFV-DP (PBMCs) | ~347 fmol/10⁶ cells | ~835 fmol/10⁶ cells | ~2.4x Higher | [9] |
| Intracellular TFV-DP (Lymph Nodes) | Median: 26 fmol/10⁶ cells | Median: 130 fmol/10⁶ cells | ~6.4x Higher | [13] |
Table 1: Comparative Pharmacokinetic Data for TDF and TAF. Values are representative and may vary based on specific study populations and co-administered drugs.
Clinical Implications: Efficacy and Safety Profiles
Both TDF and TAF are highly effective components of antiretroviral regimens for treating HIV and HBV.[2][6] The primary clinical differentiator lies in their long-term safety profiles, particularly concerning renal and bone health.
Renal Safety
The high circulating plasma concentrations of tenofovir associated with TDF are linked to potential nephrotoxicity.[3] Tenofovir is eliminated by the kidneys, and high systemic exposure can lead to its accumulation in the proximal renal tubule cells. This is believed to cause mitochondrial toxicity, impairing the cells' function and leading to conditions such as Fanconi syndrome, proteinuria, and a decline in estimated glomerular filtration rate (eGFR).[16][17]
Because TAF results in significantly lower plasma tenofovir levels, it exerts less pressure on the kidneys.[11] Large-scale clinical trials and meta-analyses have consistently shown that TAF-based regimens are associated with smaller increases in serum creatinine, significantly less proteinuria, and a lower risk of renal-related adverse events compared to TDF-based regimens.[6][11][18]
Caption: Proposed mechanism of TDF-associated renal and bone toxicity.
Bone Safety
The bone toxicity observed with TDF is considered a downstream effect of its impact on the kidneys.[16] Impaired proximal tubule function can lead to phosphate wasting in the urine (phosphaturia) and interfere with Vitamin D metabolism.[16] These disturbances can trigger secondary hyperparathyroidism, which increases bone turnover and leads to a reduction in bone mineral density (BMD), elevating the risk of osteopenia, osteoporosis, and fractures over the long term.[6][16]
Clinical studies comparing TAF and TDF demonstrate a clear advantage for TAF. Patients on TAF-containing regimens experience significantly smaller decreases, or even increases, in hip and spine BMD compared to those on TDF.[6][19]
Lipid Profile
An observed difference between the two prodrugs is their effect on serum lipids. Studies have noted that patients switching from TDF to TAF may experience increases in total cholesterol and low-density lipoprotein (LDL).[6][15] It is hypothesized that this is not due to TAF inducing hyperlipidemia, but rather the removal of a lipid-lowering effect associated with TDF. This is an important consideration for patient management but is generally outweighed by the significant benefits to renal and bone health.
Bioanalytical Methodology: Quantification of Tenofovir in Plasma
For drug development and clinical research, robust bioanalytical methods are essential for characterizing the pharmacokinetics of these compounds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.
Experimental Protocol: LC-MS/MS Quantification of Tenofovir
This protocol provides a validated, self-referential workflow for quantifying tenofovir in human plasma, a critical measurement for comparing TDF and TAF exposure.
Objective: To accurately and precisely quantify the concentration of tenofovir in human plasma samples.
1. Reagents and Materials:
-
Tenofovir analytical standard
-
Tenofovir-d6 (stable isotope-labeled internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Human plasma (K2EDTA)
-
96-well collection plates
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of tenofovir and the IS in methanol.
-
Perform serial dilutions from the stock to create calibration standards in blank human plasma, typically ranging from 1.0 ng/mL to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations independently from the calibration standards.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, standard, or QC into a 96-well plate.
-
Add 200 µL of the IS working solution (prepared in acetonitrile) to each well. This precipitates plasma proteins while adding the internal standard.
-
Vortex the plate for 2 minutes to ensure thorough mixing and precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate tenofovir from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tenofovir: m/z 288.1 → 176.1
-
Tenofovir-d6 (IS): m/z 294.1 → 182.1
-
-
5. Data Analysis and Validation:
-
Integrate the peak areas for tenofovir and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Quantify the unknown samples and QCs using the regression equation.
-
The method is validated according to regulatory guidelines (e.g., FDA) by assessing linearity, accuracy, precision, stability, and matrix effects.[1][20]
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Harnessing a Proven Scaffold: A Technical Guide to Early-Stage Research on Tenofovir for Novel Viral Targets
Abstract: Tenofovir, a cornerstone of antiretroviral therapy for HIV and hepatitis B, possesses a mechanism of action with the potential for broader antiviral applications. As an acyclic nucleoside phosphonate, its ability to act as a DNA chain terminator after intracellular phosphorylation presents a compelling rationale for investigating its efficacy against a wider range of viral pathogens.[1][2][3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on early-stage research to repurpose Tenofovir against novel viral targets. We will delve into the in silico, biochemical, and cell-based methodologies required to systematically evaluate Tenofovir's expanded antiviral potential, emphasizing the scientific integrity and logical progression necessary for successful preclinical investigation.
Section 1: The Scientific Foundation of Tenofovir
Molecular Profile and Mechanism of Action
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) that mimics the natural substrate deoxyadenosine triphosphate (dATP).[3] Crucially, it is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its poor oral bioavailability.[1][4][5] Once inside a host cell, these prodrugs are metabolized to Tenofovir, which is then phosphorylated by cellular kinases to its active form, Tenofovir diphosphate (TFV-DP).[4][5][6]
TFV-DP acts as a competitive inhibitor of viral polymerases (reverse transcriptases in the case of HIV and HBV).[2][3][7] Upon incorporation into a growing viral DNA chain, it causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][3][7] This effectively halts viral replication.[2][3][7] The high barrier to resistance and its long intracellular half-life contribute to its clinical robustness.[2][7]
The Intracellular Activation Pathway
The conversion of Tenofovir to its active diphosphate form is a critical prerequisite for its antiviral activity and is entirely dependent on host cell enzymes.[1][4] Understanding this pathway is fundamental to interpreting experimental results, as variations in cellular kinase activity can influence the apparent potency of the drug in different cell types.
Caption: A streamlined workflow for in silico screening.
Section 4: Phase 2 - In Vitro Biochemical Validation
Positive in silico results must be validated through biochemical assays that directly measure the inhibition of the target enzyme's activity. [8][9]
Detailed Protocol: Viral Polymerase Inhibition Assay
Objective: To determine the concentration of Tenofovir diphosphate required to inhibit the activity of the purified viral polymerase by 50% (IC50).
Methodology:
-
Recombinant Polymerase Expression:
-
Clone the gene encoding the target viral polymerase into an appropriate expression vector (e.g., bacterial or insect cell system).
-
Express and purify the recombinant protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
-
Assay Setup:
-
This assay can be designed using various formats, including fluorescence-based methods or gel-based assays. [9][10] * In a typical setup, the reaction mixture in a 384-well plate would contain:
-
Purified recombinant polymerase.
-
An appropriate RNA or DNA template and primer.
-
A mixture of nucleotides (ATP, GTP, CTP, UTP/TTP), one of which may be labeled (e.g., radioactively or with a fluorescent tag).
-
Serial dilutions of Tenofovir diphosphate (the active form is used as it bypasses the need for cellular kinases).
-
Appropriate buffer conditions (pH, salts, magnesium ions).
-
-
-
Reaction and Detection:
-
Initiate the reaction by adding the polymerase or nucleotides.
-
Incubate at the optimal temperature for the enzyme.
-
Stop the reaction and measure the amount of newly synthesized nucleic acid. This can be done by quantifying the incorporation of the labeled nucleotide.
-
-
Data Analysis:
-
Plot the percentage of polymerase activity against the logarithm of the Tenofovir diphosphate concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
-
Section 5: Phase 3 - Cell-Based Efficacy Confirmation
Biochemical activity must translate to efficacy in a cellular context where the drug needs to be taken up, converted to its active form, and inhibit viral replication in the presence of a live virus. [11][12][13]
Detailed Protocol: Viral Replication Assay (CPE Reduction)
Objective: To measure the ability of Tenofovir (as a prodrug) to inhibit viral replication in a cell culture model and determine its 50% effective concentration (EC50). [14] Methodology:
-
Cell Culture Preparation:
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the Tenofovir prodrug (e.g., TDF or TAF) in cell culture medium.
-
Add the diluted compound to the cell monolayers.
-
-
Viral Infection:
-
Infect the cells with the novel virus at a specific multiplicity of infection (MOI).
-
Include "virus control" wells (infected, no drug) and "cell control" wells (uninfected, no drug). [14]
-
-
Incubation and Observation:
-
Incubate the plates until the virus controls show significant cytopathic effect (CPE), typically >80%. [14]
-
-
Quantification of Cell Viability:
-
Quantify cell viability using a reagent like Neutral Red or CellTiter-Glo. [14]The amount of viable cells is inversely proportional to the extent of viral replication.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each drug concentration compared to controls.
-
Determine the EC50 value by plotting the percentage of protection against the log of the drug concentration.
-
Concurrently, run a cytotoxicity assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). [11][14] * The Selectivity Index (SI = CC50 / EC50) is a critical measure of the drug's therapeutic window. A higher SI value is desirable. [16]
-
Workflow for In Vitro and Cell-Based Evaluation
Caption: The experimental cascade from enzyme to live virus.
Section 6: Future Perspectives and Lead Optimization
A promising SI value from cell-based assays provides a strong foundation for further development.
-
Prodrug Optimization: The choice of prodrug is critical. TAF, for instance, achieves higher intracellular concentrations of the active metabolite at lower doses compared to TDF, which could be advantageous for novel targets. [4][17][18][19]Novel prodrugs bearing different chemical moieties could further enhance cellular uptake and antiviral potency. [16]* Combination Therapies: Exploring Tenofovir in combination with other antiviral agents that have different mechanisms of action could lead to synergistic effects and a higher barrier to resistance. [20][21]* Animal Models: Successful in vitro results should be followed by efficacy studies in relevant animal models to assess in vivo antiviral activity and pharmacokinetics. [22]
Section 7: Conclusion
Repurposing established drugs like Tenofovir offers an accelerated pathway for developing countermeasures against novel and emerging viral threats. Its proven safety profile, well-understood mechanism of action, and high barrier to resistance make it an attractive candidate for broader-spectrum applications. By following a systematic research cascade—from in silico prediction to biochemical validation and cell-based efficacy studies—researchers can rigorously evaluate the potential of this powerful nucleotide analog to address unmet needs in antiviral therapy. The methodologies outlined in this guide provide a robust framework for unlocking the full potential of the Tenofovir scaffold.
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Pharmacokinetics and metabolism of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (Tenofovir)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Tenofovir Delivery
This compound, known as Tenofovir (TFV), is a potent acyclic nucleoside phosphonate analog of adenosine monophosphate. It is a cornerstone of antiretroviral therapy (ART) for HIV infection and is also used to treat chronic hepatitis B virus (HBV) infection.[1][2] The therapeutic activity of Tenofovir relies on its intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP), which acts as a competitive inhibitor of viral reverse transcriptase and a DNA chain terminator.[3][4]
Despite its intrinsic potency, Tenofovir itself has very limited oral bioavailability due to its hydrophilic nature and negative charge at physiological pH, which restricts its passive diffusion across the intestinal epithelium. To overcome this critical pharmacokinetic barrier, two major prodrugs have been developed: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).[5] These prodrugs mask the phosphonate group, enhancing lipid solubility and facilitating oral absorption. This guide provides a detailed examination of the metabolic pathways and pharmacokinetic profiles of Tenofovir following administration of these two distinct prodrug formulations, highlighting the causal relationships between their chemical structures and clinical performance.
Section 1: The Prodrug Strategy and Metabolic Activation
The clinical utility of Tenofovir is entirely dependent on its prodrug formulations. The choice of the prodrug moiety dictates the site of activation, systemic exposure, and ultimately, the safety and efficacy profile.
-
Tenofovir Disoproxil Fumarate (TDF): An ester-based prodrug, TDF is designed for rapid hydrolysis. Following oral absorption, it is broadly and rapidly converted to Tenofovir in the plasma and tissues by ubiquitous esterase enzymes.[5][6] This systemic conversion, while effective for delivering Tenofovir, leads to high circulating plasma concentrations of the parent drug before it reaches its target cells.[5]
-
Tenofovir Alafenamide (TAF): A phosphonamidate-based prodrug, TAF was engineered for greater plasma stability and targeted intracellular delivery. TAF is a specific substrate for Cathepsin A, an enzyme highly expressed within target cells like lymphocytes and hepatocytes.[7][8] This design allows TAF to circulate largely intact, minimizing systemic Tenofovir exposure and concentrating the drug's activation within the cells where viral replication occurs.[5]
Once Tenofovir is liberated from its prodrug moiety, it undergoes two sequential intracellular phosphorylation steps, catalyzed by cellular kinases, to form tenofovir monophosphate (TFV-MP) and subsequently the active tenofovir diphosphate (TFV-DP).[9][10] This final active metabolite is a structural analog of deoxyadenosine triphosphate (dATP) and effectively inhibits viral replication.[4][9]
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Tenofovir's Binding Affinity to Viral Polymerases: A Deep Dive into the Core Mechanism of Antiviral Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir, a cornerstone of antiretroviral therapy, exerts its potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) through the targeted inhibition of their respective polymerases. This guide provides a comprehensive technical analysis of the binding affinity and inhibitory mechanism of tenofovir's active metabolite, tenofovir diphosphate (TFV-DP), with a focus on the molecular interactions that underpin its clinical efficacy. We will explore the intracellular activation cascade, delve into the quantitative kinetics of polymerase inhibition, present a detailed methodology for assessing binding affinity, and examine the structural basis for tenofovir's selective and powerful antiviral effect.
The Journey from Prodrug to Potent Inhibitor: The Tenofovir Activation Pathway
Tenofovir is administered as a prodrug, most commonly tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability.[1][2] Once absorbed, these prodrugs undergo metabolic conversion to tenofovir, which is then phosphorylated by cellular enzymes to its active form, tenofovir diphosphate (TFV-DP).[1][2][3] This two-step phosphorylation is critical for its antiviral activity. The first phosphorylation to tenofovir monophosphate is catalyzed by adenylate kinase, and the subsequent phosphorylation to the active diphosphate form is carried out by nucleoside diphosphate kinase.[3][4]
TFV-DP is an acyclic nucleotide analog of deoxyadenosine monophosphate (dAMP) and structurally mimics the natural substrate, deoxyadenosine triphosphate (dATP).[1][4] This structural similarity is the key to its mechanism of action.
Figure 2: Dual mechanism of TFV-DP action on viral polymerases.
Quantitative Analysis of Binding Affinity: A Tale of Two Polymerases
The efficacy of an antiviral agent is quantitatively described by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency.
Comparative Binding Affinity
TFV-DP exhibits potent inhibition of both HIV-1 reverse transcriptase and HBV polymerase, with Kᵢ values in the sub-micromolar range.
| Enzyme | Natural Substrate | Inhibitor | Kᵢ (µM) | Reference |
| HIV-1 Reverse Transcriptase (RNA-dependent) | dATP | Tenofovir Diphosphate | 0.022 | [5] |
| HIV-1 Reverse Transcriptase (DNA-dependent) | dATP | Tenofovir Diphosphate | 1.55 | [5] |
| HBV Polymerase | dATP | Tenofovir Diphosphate | 0.18 | [6][7] |
Table 1: Comparative binding affinity of Tenofovir Diphosphate to viral polymerases.
The Basis of Selectivity: Viral vs. Human DNA Polymerases
A critical aspect of any successful antiviral drug is its selectivity for the viral target over host cellular enzymes. Tenofovir demonstrates a favorable safety profile due to its significantly lower affinity for human DNA polymerases. [8][9]
| Enzyme | Inhibitor | Kᵢ/Kₘ Ratio | Inhibition Level | Reference |
|---|---|---|---|---|
| Human DNA Polymerase α | Tenofovir Diphosphate | 10.2 | Weak | [9] |
| Human DNA Polymerase δ | Tenofovir Diphosphate | 10.2 | Weak | [9] |
| Human DNA Polymerase ε | Tenofovir Diphosphate | 15.2 | Weak | [9]|
Table 2: Selectivity profile of Tenofovir Diphosphate for human DNA polymerases. The Kᵢ/Kₘ ratio indicates that significantly higher concentrations of TFV-DP are required to inhibit human polymerases compared to the natural substrate dATP.
Experimental Protocol: Determining the Inhibition Constant (Kᵢ)
The determination of the Kᵢ value is a fundamental experiment in drug development. The following protocol outlines a standard in vitro polymerase inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and DTT at optimal pH and concentrations for the specific polymerase.
-
Synthesize or obtain a DNA template-primer construct. The template should contain a sequence that allows for the incorporation of dATP.
-
Prepare stock solutions of recombinant HIV-1 RT or HBV polymerase of known concentration.
-
Prepare serial dilutions of the inhibitor (TFV-DP) and the natural substrate (dATP). One of the dNTPs (e.g., dCTP) should be radiolabeled (e.g., [α-³²P]dCTP) for detection.
-
-
Reaction Setup:
-
In a series of microtubes, combine the reaction buffer, template-primer, and polymerase.
-
Add varying concentrations of the inhibitor (TFV-DP) to the experimental tubes. Control tubes will contain no inhibitor.
-
Add varying concentrations of the substrate (dATP), along with the other dNTPs (dGTP, dTTP, and radiolabeled dCTP).
-
-
Incubation:
-
Initiate the reaction by adding the dNTP mixture.
-
Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a fixed period, ensuring the reaction is in the linear range.
-
-
Reaction Quenching:
-
Stop the reactions by adding a quenching solution, such as EDTA, which chelates the Mg²⁺ ions essential for polymerase activity.
-
-
Product Analysis:
-
Separate the reaction products (extended primers) from the unincorporated nucleotides using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled products using autoradiography or a phosphorimager.
-
-
Data Analysis:
-
Quantify the amount of product formed in each reaction.
-
Plot the reaction velocity (product formed per unit time) against the substrate concentration for each inhibitor concentration.
-
Determine the Kᵢ value using a suitable kinetic model, such as the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where IC₅₀ is the inhibitor concentration that produces 50% inhibition, [S] is the substrate concentration, and Kₘ is the Michaelis constant for the substrate.
-
Figure 3: Experimental workflow for determining the inhibition constant (Kᵢ).
The Structural Basis for Potency and Selectivity
Crystallographic studies of HIV-1 RT in complex with a DNA template-primer and TFV-DP have provided invaluable insights into the molecular interactions that govern its inhibitory activity. [10][11][12]These studies reveal that TFV-DP binds to the active site of the polymerase in a manner analogous to the natural substrate dATP. The adenine base of tenofovir forms Watson-Crick base pairing with the thymine in the template strand.
The high affinity of TFV-DP for viral polymerases is attributed to specific interactions between the drug and key amino acid residues in the active site. The lack of a 3'-hydroxyl group on the acyclic side chain of tenofovir is the critical feature that leads to chain termination. [1]Once incorporated, the polymerase is unable to form a phosphodiester bond with the next incoming nucleotide, effectively halting DNA synthesis.
The selectivity of tenofovir for viral polymerases over human polymerases is due to subtle differences in the active sites of these enzymes. Human DNA polymerases have a higher fidelity and a more stringent active site that can better discriminate between the natural dATP and the analog TFV-DP, resulting in a much lower binding affinity and incorporation efficiency for the drug. [9]
Conclusion and Future Perspectives
Tenofovir's remarkable success as an antiviral agent is a direct result of its high binding affinity and selective inhibition of viral polymerases. The dual mechanism of competitive inhibition and chain termination provides a robust barrier to viral replication. Understanding the quantitative and structural basis of this interaction is paramount for the development of next-generation antiviral therapies with improved efficacy and resistance profiles. Future research will likely focus on designing novel nucleotide analogs that can overcome existing resistance mutations and further exploit the unique structural features of viral polymerases.
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The Odyssey of Tenofovir: From Academic Discovery to a Cornerstone of Antiviral Therapy
An In-depth Guide to the Discovery, Mechanism, and Prodrug Evolution of a Landmark Nucleotide Analog Reverse Transcriptase Inhibitor
Abstract
Tenofovir, an acyclic nucleoside phosphonate, represents a triumph of rational drug design and persistent scientific endeavor. Its journey from a laboratory curiosity to a globally essential medicine for the management of HIV and Hepatitis B is a compelling narrative of overcoming significant pharmacological hurdles. This technical guide provides a comprehensive exploration of Tenofovir's history, from its initial synthesis by Antonín Holý to its intricate mechanism of action as a viral reverse transcriptase chain terminator. We delve into the critical challenge of its poor oral bioavailability and the innovative medicinal chemistry strategies that led to the development of its two successful prodrugs: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). Through detailed explanations of experimental rationales, protocols, and comparative data, this guide offers researchers and drug development professionals a deep insight into the scientific and logical evolution of a molecule that has saved millions of lives.
The Genesis: Discovery of a Novel Antiviral Scaffold
The story of Tenofovir begins not in a large pharmaceutical company, but in the laboratories of the Institute of Organic Chemistry and Biochemistry (IOCB) of the Czechoslovak Academy of Sciences in Prague.[1][2] There, the visionary chemist Dr. Antonín Holý synthesized a series of acyclic nucleoside phosphonates (ANPs), aiming to create metabolically stable analogs of natural nucleotides.[2] In 1986, a patent was filed for one such compound, (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), which would later be named Tenofovir.[1] Initially, its potential was noted against herpes simplex virus.[1]
The pivotal moment came in 1985, when Dr. Holý, in collaboration with Dr. Erik De Clercq of the Rega Institute for Medical Research in Belgium, discovered that PMPA exhibited potent activity against the human immunodeficiency virus (HIV) in cell cultures.[1][3] This finding was monumental, occurring in the early, desperate days of the AIDS epidemic when effective treatments were virtually non-existent.
The journey to clinical application was not straightforward. An initial licensing agreement with Bristol-Meyers Squibb was terminated following a corporate merger.[2][3] However, the therapeutic potential of the ANP class of compounds was undeniable to Dr. John C. Martin, a researcher at the company.[2] He championed their continued development, eventually moving to a small biotechnology firm, Gilead Sciences, which licensed the ANP patents from the IOCB and the Rega Institute, setting the stage for Tenofovir's development.[2][3]
Mechanism of Action: Terminating Viral Replication
Tenofovir's efficacy lies in its precise and potent inhibition of viral reverse transcriptase (RT), an enzyme essential for the replication of retroviruses like HIV and hepadnaviruses like Hepatitis B virus (HBV).[4][5]
As a phosphonate, Tenofovir is an analog of a nucleotide (deoxyadenosine monophosphate or dAMP). However, to become active, it must be phosphorylated by cellular kinases into its diphosphate form, Tenofovir diphosphate (TFV-DP).[4][6]
The core mechanism unfolds in two critical steps:
-
Competitive Inhibition: TFV-DP structurally mimics the natural substrate, deoxyadenosine triphosphate (dATP). It competes with dATP for the active site of the viral reverse transcriptase.[4]
-
Chain Termination: Once the viral RT incorporates TFV-DP into the growing strand of viral DNA, replication is halted. Tenofovir's acyclic structure lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[1][4] This act of "chain termination" prevents the completion of viral DNA synthesis, thereby stopping the virus from replicating.[4]
Tenofovir exhibits high selectivity for viral RT over human DNA polymerases, which is a key factor in its therapeutic index.[1]
Figure 1: Mechanism of Action of Tenofovir within the HIV replication cycle.
The Bioavailability Challenge and the First Prodrug: Tenofovir Disoproxil Fumarate (TDF)
A major obstacle stood in the way of Tenofovir's clinical utility: as a highly charged phosphonate molecule, its oral bioavailability was extremely low (<1%).[7][8][9] For a drug intended for chronic, daily use, this was an insurmountable barrier.
The Prodrug Rationale
The scientific solution was to create a "prodrug"—a biologically inactive derivative of Tenofovir that could be absorbed more efficiently through the intestine and then converted into the active parent drug within the body. The strategy focused on masking the negatively charged phosphonate group with lipophilic (fat-soluble) ester moieties. These esters would neutralize the charge, allowing the molecule to passively diffuse across the intestinal wall. Once absorbed into the bloodstream, cellular and plasma esterase enzymes would cleave off these masking groups, releasing Tenofovir.
After extensive research, the bis(isopropyloxycarbonyloxymethyl) ester, or "disoproxil" derivative, was selected. When formulated as a fumarate salt to improve stability and solubility, Tenofovir Disoproxil Fumarate (TDF) was born.[1] This modification dramatically improved oral bioavailability to about 25% in fasting individuals, a level sufficient for therapeutic efficacy.[1] TDF was patented in 1996 and received FDA approval for the treatment of HIV in 2001.[1][10]
Experimental Protocol: In Vitro Antiviral Activity Assay (Example)
A crucial step in development is quantifying a drug's potency. A standard method is the MT-4 cell-based assay for anti-HIV activity.
Objective: To determine the 50% effective concentration (EC₅₀) of Tenofovir against HIV-1.
Methodology:
-
Cell Culture: MT-4 cells (a human T-cell leukemia line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Drug Preparation: A stock solution of Tenofovir is prepared in sterile water or DMSO and serially diluted to create a range of concentrations.
-
Infection: MT-4 cells are infected with a known amount of HIV-1 (e.g., strain IIIB) at a specific multiplicity of infection (MOI).
-
Treatment: Immediately after infection, the serially diluted Tenofovir is added to the cell cultures. Control wells include infected/untreated cells (virus control) and uninfected/untreated cells (cell control).
-
Incubation: The plates are incubated for 5 days at 37°C in a 5% CO₂ atmosphere, allowing the virus to replicate and cause cytopathic effects (cell death) in the absence of the drug.
-
Viability Assessment: Cell viability is measured using the MTT assay. MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of living cells.
-
Data Analysis: The absorbance of the formazan is read on a spectrophotometer. The percentage of cell protection is calculated relative to the virus and cell controls. The EC₅₀ value is the drug concentration that protects 50% of the cells from the cytopathic effects of the virus.
Self-Validation System:
-
Positive Control: A known anti-HIV drug (e.g., Zidovudine) is tested in parallel to ensure the assay is performing correctly.
-
Negative Control: The virus control (no drug) must show significant cell death.
-
Cell Control: The cell control (no virus, no drug) must show high viability.
-
Reproducibility: The experiment is performed in triplicate and repeated to ensure consistent results.
The Second Generation: Tenofovir Alafenamide (TAF) - Enhancing Safety and Efficacy
While TDF was a resounding success, its widespread use revealed long-term concerns about renal toxicity and reductions in bone mineral density in some patients.[11] The underlying cause was the relatively high circulating plasma concentrations of Tenofovir required for therapeutic effect. TDF is largely converted to Tenofovir in the plasma, and this systemic exposure was linked to the off-target effects on the kidneys and bones.[12]
The "Smart" Prodrug Rationale
This clinical experience drove the quest for a next-generation prodrug with an improved safety profile. The goal was to design a molecule that was more stable in the plasma and was preferentially activated inside the target cells (lymphocytes and hepatocytes). This would maximize intracellular concentrations of the active TFV-DP while minimizing systemic plasma exposure to Tenofovir.
The result of this research was Tenofovir Alafenamide (TAF).[11] TAF is a phosphoramidate prodrug. This design has two key features:
-
Plasma Stability: TAF is significantly more stable in plasma than TDF, reducing premature conversion to Tenofovir.[13]
-
Targeted Intracellular Activation: TAF is a substrate for cathepsin A, an enzyme highly expressed inside lymphocytes and other HIV target cells.[14] Cathepsin A efficiently cleaves TAF, releasing Tenofovir intracellularly, where it is then rapidly phosphorylated to the active TFV-DP.
This "targeted delivery" mechanism is remarkably efficient. TAF achieves therapeutic intracellular concentrations of TFV-DP at a dose more than 10 times lower than TDF (e.g., 25 mg of TAF vs. 300 mg of TDF for HIV treatment).[11]
Figure 2: Contrasting pharmacokinetic pathways of TDF and TAF.
Comparative Pharmacokinetic Data
The fundamental difference in the development of TDF and TAF is starkly illustrated by their pharmacokinetic profiles. Clinical studies directly comparing patients switched from TDF to TAF provide the clearest evidence of TAF's improved design.
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Change (TAF vs. TDF) | Reference(s) |
| Standard Oral Dose (HIV) | 300 mg | 10 mg or 25 mg | - | [11] |
| Plasma Tenofovir (TFV) Conc. | ~99.98 ng/mL | ~10.2 ng/mL | ~90% Decrease | [13] |
| Intracellular Tenofovir-DP (TFV-DP) Conc. in PBMCs | ~347 fmol/10⁶ cells | ~835 fmol/10⁶ cells | ~2.4-fold Increase | [13] |
| Intracellular Tenofovir-DP (TFV-DP) Conc. in Lymph Nodes | ~26 fmol/10⁶ cells | ~130 fmol/10⁶ cells | ~6.4-fold Increase | [14] |
Table 1: Comparative Pharmacokinetic Parameters of TDF and TAF. Data are representative values from clinical studies and may vary based on specific study populations and co-administered drugs.
The data unequivocally demonstrate the success of the TAF strategy: a dramatic reduction in systemic drug exposure coupled with a significant increase in the concentration of the active metabolite in key target tissues.[13][14] This improved pharmacokinetic profile is the direct cause of the enhanced renal and bone safety profile observed with TAF in numerous large-scale clinical trials.[11][15]
Conclusion
The development of Tenofovir is a paradigm of modern drug discovery. It showcases the journey from a foundational academic discovery, through the identification and overcoming of significant pharmacokinetic barriers via innovative prodrug chemistry, to the refinement of that chemistry to enhance patient safety. The evolution from Tenofovir to TDF, and subsequently to TAF, was not merely an incremental improvement but a scientifically driven process guided by an ever-deeper understanding of pharmacology, cell biology, and clinical need. This narrative underscores the power of a logical, iterative approach in drug development, a process that has transformed HIV from a fatal diagnosis into a manageable chronic condition for millions of people worldwide.
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- 12. Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Lymphoid Tissue Pharmacokinetics of Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide in HIV-Infected Persons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tenofovir alafenamide (TAF) clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol: A Detailed Protocol for Laboratory and Research Applications
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the laboratory synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, a key chiral intermediate in the synthesis of various nucleoside analogs.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development. The protocol emphasizes stereochemical control, reaction optimization, and thorough analytical characterization of the final product. The underlying chemical principles and critical experimental parameters are discussed to ensure reproducibility and high-yield synthesis.
Introduction
This compound, also known as (S)-9-(2-hydroxypropyl)adenine, is a crucial building block in the synthesis of a variety of antiviral and anticancer nucleoside analogs.[1][2] Its specific stereochemistry is often essential for the biological activity of the final drug substance. For instance, the renowned anti-HIV agent Tenofovir's efficacy is strictly linked to the (R) configuration of a similar precursor, highlighting the importance of stereoselective synthesis in this class of compounds.[4]
The synthesis of such chiral acyclic nucleoside analogs can be challenging, often relying on starting materials from the chiral pool or requiring complex, multi-step synthetic routes.[1][2][5] This protocol details a robust and accessible method for the preparation of the (S)-enantiomer, focusing on a practical approach suitable for a standard organic chemistry laboratory. The described synthesis involves the N9-alkylation of adenine with a suitable chiral propylene oxide derivative, a common and effective strategy for constructing the acyclic side chain.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic ring-opening of (S)-propylene oxide by adenine. The reaction is typically carried out in the presence of a base to deprotonate the N9 position of the purine ring, enhancing its nucleophilicity.
Reaction: Adenine + (S)-Propylene oxide → this compound
The reaction mechanism involves the attack of the adeninyl anion at the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired N9-substituted product with inversion of configuration at the electrophilic carbon. However, since the starting epoxide is chiral, the stereochemistry of the secondary alcohol in the product is retained. The regioselectivity of the alkylation, favoring the N9 position over other nitrogen atoms in the purine ring (such as N7 or N3), is a critical aspect of this synthesis.[6] This selectivity is influenced by factors such as the solvent, base, and reaction temperature.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Purity | Supplier |
| Adenine | C₅H₅N₅ | 135.13 | 1.35 g | 10.0 | >99% | Sigma-Aldrich |
| (S)-Propylene oxide | C₃H₆O | 58.08 | 0.70 g (0.83 mL) | 12.0 | >98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 11.0 | 60% | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | >99.8% | Sigma-Aldrich |
| Methanol (for quenching) | CH₄O | 32.04 | ~5 mL | - | ACS grade | Fisher Scientific |
| Ethyl acetate (for extraction) | C₄H₈O₂ | 88.11 | 2 x 50 mL | - | ACS grade | Fisher Scientific |
| Brine (for washing) | NaCl(aq) | - | 50 mL | - | Saturated | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - | Fisher Scientific |
Safety Precautions:
-
Sodium hydride (NaH) is a highly flammable solid and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
(S)-Propylene oxide is a volatile and flammable liquid and a potential carcinogen. Handle with care in a well-ventilated fume hood.
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
Synthetic Procedure
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add adenine (1.35 g, 10.0 mmol).
-
Add anhydrous DMF (50 mL) to the flask to suspend the adenine.
-
Carefully add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) portion-wise to the suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour under a nitrogen atmosphere. The formation of the sodium salt of adenine will be observed as the suspension becomes more homogeneous.
-
-
Alkylation Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Dissolve (S)-propylene oxide (0.70 g, 12.0 mmol) in anhydrous DMF (10 mL) and add it to the dropping funnel.
-
Add the (S)-propylene oxide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). Adenine will have a lower Rf value than the product.
-
-
Work-up and Isolation:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow dropwise addition of methanol (~5 mL) to destroy any unreacted sodium hydride.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (50 mL) and extract with ethyl acetate (2 x 50 mL).
-
Wash the combined organic layers with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (e.g., from 100:0 to 95:5 v/v) to afford the pure this compound as a white to off-white solid.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the purine ring protons, the methylene protons adjacent to the purine, the methine proton of the alcohol, and the methyl group protons. |
| ¹³C NMR | Peaks corresponding to the carbons of the purine ring and the propyl side chain. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product (C₈H₁₁N₅O, MW: 193.21 g/mol ).[7][8] |
| Chiral HPLC | A single peak confirming the enantiomeric purity of the (S)-isomer. |
| Melting Point | Comparison with the literature value. |
Discussion and Expert Insights
-
Regioselectivity: The N9-alkylation of adenine is generally favored over N7-alkylation under these conditions due to thermodynamic stability. However, the ratio of N9/N7 isomers can be influenced by the choice of solvent and counter-ion. DMF is a good solvent for this reaction as it effectively solvates the sodium cation, leaving a more "naked" and nucleophilic adeninyl anion.
-
Stereochemistry: The use of enantiomerically pure (S)-propylene oxide is crucial for obtaining the desired (S)-product. The reaction proceeds with retention of the chiral center's configuration. It is essential to verify the enantiomeric excess (e.e.) of the final product using a chiral analytical method.
-
Alternative Synthetic Routes: While the described method is straightforward, other synthetic strategies exist. For example, the Mitsunobu reaction offers an alternative for the alkylation of adenine with a chiral alcohol, often proceeding with complete inversion of configuration at the alcohol's stereocenter.[6][9][10][11] Chemoenzymatic routes have also been developed, utilizing enzymes like alcohol dehydrogenases for stereoselective reductions to create the chiral alcohol intermediate.[4][12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation of adenine. | Ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions. |
| Side reactions (e.g., N7-alkylation). | Optimize reaction temperature and addition rate of the electrophile. | |
| Formation of Di-alkylation Product | Excess of propylene oxide or prolonged reaction time. | Use a slight excess of the epoxide and monitor the reaction closely by TLC. |
| Difficult Purification | Close Rf values of product and byproducts. | Use a gradient elution for column chromatography and consider alternative solvent systems. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully following the outlined steps and considering the provided expert insights, researchers can successfully synthesize this important chiral intermediate for their drug discovery and development endeavors. The emphasis on safety, reaction monitoring, and thorough characterization ensures the generation of high-quality material for subsequent applications.
References
-
Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]
-
Practical and concise synthesis of nucleoside analogs. PubMed. [Link]
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Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]
-
Unifying the synthesis of nucleoside analogs. Science. [Link]
-
An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. ChemInform. [Link]
-
Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]
-
The Alkylation of 6-Chloropurine with Alcohols by Mitsunobu Reaction. J-Stage. [Link]
- Method for synthesizing tenofovir analogue.
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]
-
Chiral pool. Wikipedia. [Link]
- A preparation method of diastereomerically pure tenofovir alafenamide or its salts.
-
Chemoenzymatic Synthesis of Tenofovir. PMC - PubMed Central - NIH. [Link]
-
The Synthesis of Tenofovir and Its Analogues Via Asymmetric Transfer Hydrogenation. Organic Letters. [Link]
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Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry. [Link]
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This compound. MySkinRecipes. [Link]
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1-(6-Amino-9H-purin-9-yl)propan-2-one. PubChem. [Link]
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(R)-1-(6-Amino-9H-purin-9-yl)propan-2-ol. PharmaCompass.com. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
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Application Notes & Protocols: In Vivo Experimental Design for Tenofovir Studies
Introduction: The Central Role of Tenofovir in Antiviral Therapy
Tenofovir, a cornerstone of antiviral therapy, is a nucleotide reverse transcriptase inhibitor (NRTI) pivotal in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Its efficacy lies in its ability to be intracellularly phosphorylated to its active metabolite, tenofovir diphosphate (TFV-DP), which then competitively inhibits the viral reverse transcriptase enzyme and terminates the growing DNA chain.[1]
To enhance oral bioavailability and cellular uptake, Tenofovir is formulated as one of two major prodrugs:
-
Tenofovir Disoproxil Fumarate (TDF): The first-generation prodrug, widely used for over a decade. While highly effective, systemic exposure to tenofovir can be associated with potential renal and bone toxicity.[2][3]
-
Tenofovir Alafenamide (TAF): A newer prodrug designed for more efficient delivery of tenofovir into target cells, particularly lymphocytes. This results in significantly lower plasma concentrations of tenofovir compared to TDF, thereby reducing off-target exposure and mitigating risks of renal and bone adverse effects.[3][4]
The distinct pharmacokinetic profiles of TDF and TAF necessitate carefully designed in vivo animal studies to accurately characterize their efficacy, safety, and pharmacology before clinical application. This guide provides a comprehensive framework for designing, executing, and interpreting such studies.
Part 1: Foundational Principles of In Vivo Study Design
A robust in vivo study is not merely a set of procedures but a scientific inquiry driven by a clear objective. The design must be tailored to answer specific questions, whether they relate to pharmacokinetics (PK), pharmacodynamics (PD), efficacy, or safety.
Objective-Driven Selection of Animal Models
The choice of animal model is the most critical decision in preclinical research and is dictated entirely by the study's primary objective. No single model is perfect; each offers a unique set of advantages and limitations.
Non-Human Primates (NHPs): The Gold Standard for HIV/SIV Studies NHPs, particularly rhesus and pigtail macaques, are indispensable for HIV research due to their phylogenetic proximity to humans and their susceptibility to Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV).[5][6] These models are unparalleled for:
-
Pre-Exposure Prophylaxis (PrEP) Efficacy: NHP models are the primary platform for evaluating the ability of TDF and TAF to prevent mucosal transmission of SIV/SHIV, closely mimicking human HIV acquisition.[7][8] Studies have demonstrated that both daily and intermittent PrEP regimens can be highly protective in macaques.[7][9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: They allow for the correlation of drug concentrations in plasma and peripheral blood mononuclear cells (PBMCs) with virological outcomes, providing crucial data for dose selection in humans.[10]
-
Long-Term Safety and Toxicity: Chronic administration studies in macaques have been instrumental in understanding the long-term safety profile of tenofovir, including the dose-dependent risk of renal toxicity.[5][10]
Rodent Models: Essential for Initial Screening and Toxicology Mice and rats are valuable for initial screening, PK, and toxicity studies due to their cost-effectiveness, short breeding cycles, and the availability of transgenic strains.
-
HBV Efficacy: While mice are not naturally susceptible to HBV, humanized mouse models—immunodeficient mice engrafted with human liver cells—can sustain HBV replication and are used to evaluate the efficacy of antiviral agents like tenofovir.[11][12][13] Another established model involves transplanting HBV-replicating HepAD38 cells into nude mice.[11][14]
-
Toxicology: Rodent models are frequently used to investigate specific toxicities. For instance, studies in rats have been used to compare the metabolic side effects of TAF and TDF, revealing that TAF may be associated with dysglycemia and dyslipidemia, while TDF is more linked to symptoms of Fanconi syndrome.[15] They are also used to study mechanisms of TDF-associated nephrotoxicity, which can involve mitochondrial DNA depletion specifically in the kidney.[16]
-
Pharmacokinetics: Rodents are used for preliminary PK screening, although significant interspecies differences in drug metabolism exist. For example, TAF is notably unstable in rodent plasma, leading to rapid ex vivo conversion to tenofovir, a critical consideration for bioanalytical procedures.[4]
Other Models: Woodchucks and Ducks for HBV For HBV research, the woodchuck (hosting Woodchuck Hepatitis Virus, WHV) and the Pekin duck (hosting Duck Hepatitis B Virus, DHBV) are important natural infection models.[11][12] They have been used to evaluate new anti-hepadnaviral drugs, although their availability and handling can be limited.[11]
| Animal Model | Primary Application for Tenofovir Studies | Key Advantages | Key Limitations |
| Non-Human Primates | HIV/SIV PrEP Efficacy, PK/PD, Long-term Safety | Closest physiological and immunological mimic to humans; susceptible to SIV/SHIV.[5][6] | High cost, complex ethical considerations, long study durations. |
| Humanized Mice | HIV & HBV Efficacy, PK | Supports replication of human-specific pathogens (HIV, HBV).[17][18] | Immunodeficient host, may not fully recapitulate human immune responses. |
| Standard Rodents (Rats, Mice) | Toxicology (Renal, Bone, Metabolic), Screening PK | Cost-effective, rapid, well-characterized physiology, availability of transgenic models. | Not susceptible to HIV/HBV; significant metabolic differences (e.g., TAF instability in plasma).[4] |
| Woodchuck / Duck | HBV Efficacy and Pathogenesis | Natural hosts for related hepadnaviruses, allowing study of the full viral life cycle.[11][13] | Limited availability, species-specific reagents and tools are less common. |
Pharmacokinetics and Bio-distribution: Tracking the Drug's Journey
PK studies are fundamental to understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME). For tenofovir prodrugs, the primary goal is to quantify the parent prodrug (TDF/TAF), the parent drug (tenofovir), and the active intracellular metabolite (tenofovir diphosphate, TFV-DP).
-
Key Matrices for Analysis:
-
Plasma: Essential for determining systemic exposure (Cmax, AUC) and half-life. Plasma TFV levels are a key correlate for TDF-induced renal toxicity.[5][19]
-
Peripheral Blood Mononuclear Cells (PBMCs): The primary target for HIV. Measuring intracellular TFV-DP is the most relevant measure of the pharmacologically active moiety.[10] TAF achieves significantly higher intracellular TFV-DP concentrations compared to TDF for a much lower plasma TFV exposure.[3]
-
Tissues: For PrEP studies, measuring drug concentrations in relevant tissues (e.g., rectal, vaginal, lymphatic tissues) is critical to confirm that protective levels are reached at potential sites of viral entry.[20][21]
-
-
Study Design Considerations:
-
Single vs. Multiple Dosing: Single-dose studies determine basic PK parameters, while multiple-dose studies establish steady-state concentrations, which are more relevant for efficacy and chronic toxicity assessments.
-
Sampling Time Points: A sufficient number of time points must be collected to accurately define the absorption, distribution, and elimination phases of the drug. This typically includes pre-dose, multiple points around the expected Cmax, and several points during the elimination phase.
-
Bioanalytical Method: A validated, sensitive, and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for accurate quantification of tenofovir and its metabolites.[22][23][24]
-
Part 2: Key Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for common in vivo studies. These are intended as a template and should be adapted based on specific experimental goals and institutional animal care guidelines.
Protocol 1: Pharmacokinetic Study in Rhesus Macaques
Objective: To determine the single-dose plasma pharmacokinetics of Tenofovir Alafenamide (TAF) and the intracellular pharmacokinetics of Tenofovir-Diphosphate (TFV-DP) in PBMCs.
Materials:
-
Healthy, adult rhesus macaques (Macaca mulatta)
-
TAF formulation suitable for oral gavage
-
K2EDTA anticoagulant tubes
-
Cell Preparation Tubes (CPT) for PBMC isolation
-
Validated LC-MS/MS system
-
Standard laboratory equipment (centrifuge, pipettes, freezers)
Methodology:
-
Animal Acclimation and Baseline:
-
House animals according to IACUC-approved protocols and the Guide for the Care and Use of Laboratory Animals.[25]
-
Acclimate animals for at least 7 days before the study.
-
Collect a pre-dose (t=0) blood sample from each animal.
-
-
Dosing:
-
Administer a single oral dose of TAF via nasogastric gavage. The dose should be calculated based on allometric scaling from the intended human dose.
-
Record the exact time of administration for each animal.
-
-
Blood Sample Collection:
-
Collect whole blood samples (approx. 2-3 mL) into K2EDTA tubes at specified time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Simultaneously, collect a separate blood sample (approx. 4 mL) into a CPT tube for PBMC isolation at each time point.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the K2EDTA tubes at 1,500 x g for 10 minutes at 4°C.
-
Harvest the plasma supernatant into labeled cryovials.
-
Crucial Step for TAF: To prevent ex vivo hydrolysis of TAF to TFV, immediately acidify the plasma with formic acid (e.g., 40 µL of 20% formic acid per 500 µL plasma) to stabilize TAF.[24]
-
Store plasma samples at -80°C until LC-MS/MS analysis.
-
-
PBMC Processing:
-
Process CPT tubes according to the manufacturer's instructions to isolate the PBMC layer.
-
Wash the isolated PBMCs twice with cold phosphate-buffered saline (PBS).
-
Count the cells using a hemocytometer or automated cell counter.
-
Lyse the cell pellet (e.g., with 70% methanol) and store the lysate at -80°C until analysis for TFV-DP.
-
-
Bioanalysis:
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t1/2) for plasma TAF/TFV and intracellular TFV-DP.
-
Diagram: Pharmacokinetic Study Workflow
Caption: Workflow for a typical non-human primate pharmacokinetic study of Tenofovir.
Protocol 2: NHP Model for Rectal SIV Pre-Exposure Prophylaxis (PrEP)
Objective: To evaluate the efficacy of an intermittent TDF/FTC PrEP regimen in preventing rectal SHIV infection in macaques.
Materials:
-
Healthy, adult male rhesus macaques, SIV-negative
-
TDF/FTC combination tablet formulation
-
SHIV challenge stock (e.g., SHIV-SF162p3) with a known rectal infectious dose
-
Equipment for rectal inoculation
-
Reagents for plasma viral load quantification (qRT-PCR) and serology (ELISA)
Methodology:
-
Study Groups and Acclimation:
-
Dosing Regimen (Intermittent PrEP):
-
Treatment Group: Administer oral TDF/FTC at two time points relative to viral challenge. For example, one dose 24 hours before challenge and a second dose 2 hours after challenge.[9]
-
Control Group: Administer a placebo under the same schedule.
-
-
Viral Challenge:
-
Monitoring for Infection:
-
Collect blood weekly, prior to the next challenge.
-
Monitor for infection by measuring plasma viral RNA (viral load) using a validated qRT-PCR assay. An animal is considered infected if two consecutive viral load measurements are above the limit of detection.
-
Monitor for seroconversion using an SIV-specific antibody ELISA at later time points.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is the prevention of infection.
-
Compare the number of infected animals in the PrEP group versus the control group.
-
Use survival analysis (e.g., Kaplan-Meier curves and log-rank test) to compare the time to infection between groups.
-
Calculate the per-exposure risk reduction conferred by the PrEP regimen.
-
Diagram: Metabolic Activation of Tenofovir Prodrugs
Caption: Simplified metabolic activation pathway of TDF and TAF to the active TFV-DP.
Part 3: Toxicology and Safety Assessment
A critical component of in vivo studies is the assessment of potential toxicity, particularly the known risks associated with tenofovir.
Assessing Renal Toxicity
Chronic TDF administration is associated with a risk of proximal renal tubular dysfunction, which can manifest as Fanconi syndrome.[2][27] TAF was specifically designed to minimize this risk by reducing systemic tenofovir exposure.[3]
Key Monitoring Parameters:
-
Serum Chemistry: Regularly monitor serum creatinine and blood urea nitrogen (BUN) to assess glomerular filtration.
-
Urinalysis:
-
Proteinuria: Measure total urine protein and albumin.
-
Glycosuria: Check for glucose in the urine in the presence of normal blood glucose.
-
Phosphate Wasting: Measure urine phosphate and calculate the tubular reabsorption of phosphate (TRP).
-
-
Biomarkers: Consider more sensitive biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) or Beta-2 microglobulin in urine.
-
Histopathology: At the end of a chronic study, perform histopathological examination of kidney tissues to look for evidence of tubular damage.
Evaluating Bone Health
TDF has been associated with decreases in bone mineral density (BMD).[3][28]
Key Monitoring Parameters:
-
Bone Mineral Density: Use dual-energy X-ray absorptiometry (DXA) scans to measure BMD at key sites (e.g., lumbar spine, femur) at baseline and regular intervals during a chronic study.
-
Bone Turnover Markers: Measure serum or urine markers of bone formation (e.g., P1NP) and resorption (e.g., CTX).
-
Histopathology: At necropsy, collect bone samples for histomorphometric analysis.
By integrating these pharmacokinetic, efficacy, and safety endpoints into a cohesive experimental design, researchers can generate the comprehensive data package needed to advance our understanding and clinical application of tenofovir-based therapies.
References
-
National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. National Academies Press (US). URL: [Link]
-
Van Rompay, K. K. A., et al. (2015). Chronic Administration of Tenofovir to Rhesus Macaques from Infancy through Adulthood and Pregnancy: Summary of Pharmacokinetics and Biological and Virological Effects. Antimicrobial Agents and Chemotherapy, 59(7), 3144–3153. URL: [Link]
-
Dobard, C., et al. (2011). Pharmacokinetics of Tenofovir following Intravaginal and Intrarectal Administration of Tenofovir Gel to Rhesus Macaques. Antimicrobial Agents and Chemotherapy, 55(10), 4667–4674. URL: [Link]
-
Van Rompay, K. K., et al. (2009). Chronic administration of tenofovir to rhesus macaques from infancy through adulthood and pregnancy: summary of pharmacokinetics and biological and virological effects. Antimicrobial Agents and Chemotherapy, 53(6), 2412-2425. URL: [Link]
-
Schinazi, R. F., et al. (2012). Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy, 56(12), 6186–6191. URL: [Link]
-
Lutge, E. V., et al. (2012). Evaluation of single and combination therapies with tenofovir disoproxil fumarate and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication. Antimicrobial Agents and Chemotherapy, 56(12), 6186-91. URL: [Link]
-
Hinks, T. S., et al. (2016). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of analytical toxicology, 40(8), 643-649. URL: [Link]
-
Peytavin, G., et al. (2021). Whole-body distribution of tenofovir, emtricitabine and dolutegravir in non-human primates. Journal of Antimicrobial Chemotherapy, 76(8), 2068-2076. URL: [Link]
-
Chirch, L. M., et al. (2019). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Molecules, 24(19), 3505. URL: [Link]
-
George, J. A., et al. (2021). Tenofovir alafenamide compared to tenofovir disoproxil fumarate, induces dysglycemia, and dyslipidemia in Wistar rats. Scientific Reports, 11(1), 1-11. URL: [Link]
-
Pornsakda, W., et al. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1085, 89-95. URL: [Link]
-
Marzinke, M. A., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry, 593, 113611. URL: [Link]
-
Venter, W. D. F., et al. (2018). An overview of tenofovir and renal disease for the HIV-treating clinician. Southern African Journal of HIV Medicine, 19(1), 817. URL: [Link]
-
Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of virus eradication, 4(2), 72-79. URL: [Link]
-
García-Lerma, J. G., et al. (2008). Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir. PLoS Medicine, 5(2), e28. URL: [Link]
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Cranage, M., et al. (2008). Prevention of SIV Rectal Transmission and Priming of T Cell Responses in Macaques after Local Pre-exposure Application of Tenofovir Gel. PLoS Medicine, 5(8), e157. URL: [Link]
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Subbarao, S., et al. (2006). Chemoprophylaxis with Tenofovir Disoproxil Fumarate Provided Partial Protection against Infection with Simian Human Immunodeficiency Virus in Macaques Given Multiple Virus Challenges. The Journal of Infectious Diseases, 194(7), 904-911. URL: [Link]
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Sykes, C., et al. (2020). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy, 64(10), e00947-20. URL: [Link]
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Massud, I., et al. (2020). Two-dose emtricitabine/tenofovir alafenamide plus bictegravir prophylaxis protects macaques against SHIV infection. Journal of Antimicrobial Chemotherapy, 75(11), 3326-3333. URL: [Link]
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HIV i-Base. (2008). Intermittent tenofovir/FTC PrEP offers monkeys some protection. URL: [Link]
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International Journal of Creative Research Thoughts. (2021). Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. IJCRT, 9(6). URL: [Link]
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Li, H., et al. (2021). Animal Models for the Study of Hepatitis B Virus Pathobiology and Immunity: Past, Present, and Future. Frontiers in Immunology, 12, 702958. URL: [Link]
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Hall, A. M., et al. (2011). Tenofovir Nephrotoxicity: 2011 Update. AIDS Research and Treatment, 2011, 354908. URL: [Link]
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Rohan, L. C., et al. (2010). In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. PLoS ONE, 5(2), e9310. URL: [Link]
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Mandal, S., et al. (2017). Tenofovir alafenamide and elvitegravir loaded nanoparticles for long-acting prevention of HIV-1 vaginal transmission. AIDS (London, England), 31(13), 1803–1813. URL: [Link]
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Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication, 4(2), 72-79. URL: [Link]
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Blakemore, H. J., et al. (2017). Tenofovir disoproxil fumarate-associated renal tubular dysfunction: noninvasive assessment of mitochondrial injury. AIDS (London, England), 31(8), 1107–1112. URL: [Link]
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Vancouver Coastal Health Research Institute. (2013). Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate for Treatment of Hepatitis B e Antigen-Positive Hepatitis B. URL: [Link]
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Lucifora, J., et al. (2014). Animal models for the study of hepatitis B virus infection. Journal of general virology, 95(Pt 7), 1446-1461. URL: [Link]
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Micci, L., et al. (2016). Animal Models for HIV Cure Research. Frontiers in Immunology, 6, 671. URL: [Link]
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Hatziioannou, T., & Evans, D. T. (2012). Animal models for HIV/AIDS research. Nature reviews. Microbiology, 10(12), 852-867. URL: [Link]
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Yang, D., et al. (2021). Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions. Viruses, 13(10), 2026. URL: [Link]
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Mburu, C. W., et al. (2022). Assessment of Tenofovir-Induced Nephrotoxicity Development and Recovery in HIV Patients on TDF Based Regimens at. Journal of AIDS and HIV Treatment, 4(1), 1-10. URL: [Link]
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Kooli, I., et al. (2018). Assessment of renal safety of tenofovir disoproxil fumarate in people living with HIV in Tunisia. La Tunisie Medicale, 96(1), 44-48. URL: [Link]
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LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma
Application Note & Protocol
A Robust and Validated LC-MS/MS Assay for the Simultaneous Quantification of Tenofovir and Tenofovir Alafenamide in Human Plasma
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of tenofovir (TFV) and its prodrug, tenofovir alafenamide (TAF), in human plasma. Given that TAF is designed to deliver TFV more efficiently to target cells with lower systemic plasma exposure of TFV, accurate quantification of both analytes is critical for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and utilizes stable isotope-labeled internal standards to ensure high accuracy and precision. The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[3][4]
Introduction and Scientific Rationale
Tenofovir alafenamide (TAF) is a novel phosphonamidate prodrug of tenofovir (TFV), a potent nucleotide reverse transcriptase inhibitor used in the management of HIV-1 and hepatitis B virus infections.[5] Compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF), TAF exhibits greater stability in plasma, allowing for more efficient intracellular delivery of TFV to target lymphocytes and hepatocytes.[1] This improved delivery mechanism permits a much lower oral dose, which significantly reduces systemic circulating levels of TFV and is associated with improved renal and bone safety profiles.[1][6]
The accurate measurement of both TAF and TFV is essential. TAF concentrations inform on the prodrug's absorption and stability, while TFV concentrations reflect the systemic exposure to the active agent. A key analytical challenge is the ex vivo hydrolysis of TAF to TFV in plasma samples, which can lead to an overestimation of TFV and an underestimation of TAF.[6] This method addresses this challenge by incorporating an immediate acidification step upon sample collection, a critical procedure to ensure analyte stability.[6][7] The use of LC-MS/MS provides unparalleled sensitivity and selectivity, which is necessary to quantify the low concentrations of TAF and the substantially reduced, yet clinically important, concentrations of TFV in plasma.[8]
Principle of the Method
The assay workflow involves the extraction of TAF, TFV, and their respective stable isotope-labeled internal standards (SIL-IS), d5-TAF and ¹³C₅-TFV, from human plasma using solid-phase extraction (SPE). The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
Caption: Workflow from plasma collection to final quantification.
Materials, Reagents, and Instrumentation
-
Tenofovir Alafenamide (TAF) and Tenofovir (TFV) reference standards (≥98% purity)
-
d₅-Tenofovir Alafenamide (d₅-TAF) and ¹³C₅-Tenofovir (¹³C₅-TFV) (Toronto Research Chemicals or equivalent)[9]
-
LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)[9]
-
Formic acid (≥99%)
-
Human plasma with K₂EDTA anticoagulant (Biological Specialty Corp. or equivalent)[9]
-
Oasis MCX µElution SPE plates (Waters Corp.) or equivalent mixed-mode cation exchange SPE product.[9]
-
Phosphoric acid
-
LC System: Waters ACQUITY UPLC I-Class or equivalent system.
-
Mass Spectrometer: Waters Xevo TQ-S or an equivalent triple quadrupole mass spectrometer.[9]
-
Analytical Column: Phenomenex Synergi 4µ Polar-RP (50 x 2 mm) or equivalent.[9]
Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of TAF, TFV, d₅-TAF, and ¹³C₅-TFV in appropriate solvents (TAF/d₅-TAF in acetonitrile; TFV/¹³C₅-TFV in water).[9]
-
Working Standard Solutions: Prepare serial dilutions of TAF and TFV in 50:50 methanol:water to create working solutions for spiking calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Prepare a combined IS working solution containing d₅-TAF and ¹³C₅-TFV in 50:50 methanol:water. The final concentration should yield a robust detector response.
-
Calibration Standards and QCs: Spike blank, acidified human plasma with the appropriate working standard solutions to achieve the desired concentrations. For this assay, the calibration range is 0.5 to 500 ng/mL for both TAF and TFV .[9] Quality control samples should be prepared at four levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Mid QC (150 ng/mL), and High QC (375 ng/mL).[9]
-
Pre-treatment: To a 1.5 mL polypropylene tube, add 200 µL of plasma sample (calibrator, QC, or unknown).
-
Internal Standard Addition: Add 20 µL of the combined IS working solution to each sample, except for blank matrix samples. Vortex briefly.
-
Acidification: Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5 minutes.[9] This step is crucial for efficient binding to the cation exchange sorbent.
-
SPE Plate Conditioning: Condition the MCX SPE plate wells with 200 µL of methanol, followed by 200 µL of water.[9] Do not allow the wells to dry.
-
Loading: Load the supernatant from step 3 onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of water, followed by 200 µL of methanol.
-
Elution: Elute the analytes with 2 x 50 µL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water). Vortex and transfer to an autosampler vial for analysis.
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Phenomenex Synergi 4µ Polar-RP (50 x 2 mm)[9] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 400 µL/min[9] | | Column Temp. | 40°C[9] | | Injection Vol. | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 - 1.0 | 3 | | | 1.0 - 2.5 | 3 → 80 (linear) | | | 2.5 - 4.0 | 80 → 95 (linear) | | | 4.01 - 5.0 | 3 (re-equilibration) | | Total Run Time | 5.0 minutes[9] |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| TAF | 477.3 | 176.0 | 45 | 25 |
| d₅-TAF (IS) | 482.3 | 176.1 | 40 | 25 |
| TFV | 288.1 | 176.1 | 30 | 15 |
| ¹³C₅-TFV (IS) | 293.1 | 176.1 | 30 | 15 |
Ionization Mode: Electrospray Ionization (ESI), Positive Note: Parameters are instrument-dependent and should be optimized. The values presented are based on published methods.[9][10]
Caption: MRM fragmentation pathways for TAF and TFV.
Bioanalytical Method Validation
The method was validated following the ICH M10 Bioanalytical Method Validation guideline.[3] The validation assessed selectivity, carry-over, the calibration curve, accuracy, precision, matrix effect, and the stability of analytes under various conditions.
Table 3: Summary of Method Validation Results
| Validation Parameter | TAF | TFV | Acceptance Criteria (ICH M10) |
|---|---|---|---|
| Calibration Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | r² ≥ 0.99[9] |
| Selectivity | No interference at RT | No interference at RT | No significant interference at analyte/IS retention times |
| Carry-over | <20% of LLOQ | <20% of LLOQ | ≤20% of LLOQ response in blank after ULOQ |
| Intra-day Precision (%CV) | 1.8% - 7.5% | 1.2% - 8.5% | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 2.5% - 8.1% | 2.1% - 7.9% | ≤15% (≤20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -5.5% to 6.1% | -6.3% to 5.8% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -4.9% to 5.2% | -5.1% to 6.7% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Corrected by SIL-IS | Corrected by SIL-IS | IS-normalized factor %CV ≤15% |
| Bench-top Stability (24h) | Stable | Stable | %Bias within ±15% |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable | %Bias within ±15% |
Data shown are representative and based on published validation results.[9]
The use of a stable isotope-labeled internal standard for each analyte is a cornerstone of this method's trustworthiness, as it effectively corrects for variability in sample preparation and potential matrix effects.[9]
Conclusion
This application note provides a comprehensive, step-by-step protocol for the simultaneous quantification of tenofovir alafenamide and tenofovir in human plasma. The described LC-MS/MS method is sensitive, specific, and accurate, demonstrating robust performance during validation. The protocol incorporates a critical stabilization step to prevent ex vivo degradation of TAF, ensuring data integrity. This validated assay is fit-for-purpose and can be confidently deployed in a regulated bioanalytical environment to support clinical and pharmaceutical research.
References
-
Anderson, P. L., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Chromatography B. Available at: [Link]
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ResearchGate. (n.d.). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Available at: [Link]
-
Parsons, T. L., et al. (2021). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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PubMed. (2019). Simultaneous determination of tenofovir alafenamide and tenofovir in human plasma by LC-MS/MS and its application to pharmacokinetics study in clinic. Journal of Chromatography B. Available at: [Link]
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National Institutes of Health (NIH). (2021). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. PMC. Available at: [Link]
-
PubMed. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry. Available at: [Link]
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PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Johns Hopkins University. (n.d.). Interspecies differences in tenofovir alafenamide fumarate stability in plasma. Available at: [Link]
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MDPI. (2024). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Available at: [Link]
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International Journal of Novel Research and Development (IJNRD). (2022). METHOD DEVELOPMENT, VALIDATION AND FORCE DEGRADATION STUDY OF EMTRICITABINE AND TENOFOVIR ALAFENAMIDE IN THEIR PHARMACEUTICAL DO. Available at: [Link]
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PubMed. (2021). A simple and fast LC-MS/MS method for the simultaneous determination of tenofovir alafenamide and tenofovir in human plasma. Biomedical Chromatography. Available at: [Link]
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National Institutes of Health (NIH). (2019). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. PMC. Available at: [Link]
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J-Stage. (n.d.). Steady-state pharmacokinetics of plasma tenofovir alafenamide (TAF), tenofovir (TFV) and emtricitabine (FTC), and intracellular. Available at: [Link]
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ResearchGate. (2023). Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Available at: [Link]
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Aegaeum Journal. (2021). HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TENOFOVIR ALFENAMIDE HEMIFUMARATE IN BULK AND SIMULTANEOUS ESTIMATION O. Available at: [Link]
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ResearchGate. (n.d.). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Request PDF. Available at: [Link]
-
R Discovery. (2023). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. Available at: [Link]
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U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
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European Medicines Agency (EMA). (n.d.). ICH M10 on bioanalytical method validation. Scientific guideline. Available at: [Link]
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European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
International Council for Harmonisation (ICH). (2022). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS M10. Available at: [Link]
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Application Notes and Protocols: Elucidating Tenofovir Resistance Mechanisms Using CRISPR-Cas9
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Tenofovir Resistance and the Power of CRISPR-Cas9
Tenofovir is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] As a nucleoside reverse transcriptase inhibitor (NRTI), its active form, tenofovir diphosphate, acts as a DNA chain terminator, effectively halting viral replication.[3][4][5] This is achieved by mimicking natural deoxynucleoside triphosphates but lacking the 3'-hydroxyl group necessary for the formation of the phosphodiester bond, which ultimately stops DNA synthesis.[4] While highly effective, the emergence of drug-resistant viral strains poses a significant threat to long-term treatment success.[1][6] Understanding the host-cell factors that contribute to Tenofovir resistance is paramount for developing next-generation antiviral strategies.
The CRISPR-Cas9 system has revolutionized functional genomics, providing an unprecedented tool for systematically interrogating gene function.[7] By creating targeted gene knockouts on a genome-wide scale, CRISPR-Cas9 screens enable the identification of genes whose loss confers a specific phenotype, such as drug resistance.[8][9][10][11] This application note provides a comprehensive, in-depth guide for utilizing a pooled CRISPR-Cas9 knockout screen to identify host genes involved in the mechanisms of Tenofovir resistance. The protocols herein are designed to be robust and self-validating, empowering researchers to uncover novel therapeutic targets and deepen our understanding of viral drug resistance.
Principle of the Assay: A Genome-Wide Search for Resistance Factors
The core principle of this approach is to generate a diverse population of cells, each with a single gene knocked out, and then apply a selective pressure—in this case, Tenofovir—to identify which gene knockouts confer a survival advantage.[12][13] This is achieved through a pooled lentiviral single-guide RNA (sgRNA) library, where each sgRNA directs the Cas9 nuclease to a specific gene, creating a functional knockout.[12][14]
Cells transduced with sgRNAs targeting genes essential for Tenofovir's efficacy (e.g., genes involved in drug uptake or metabolic activation) will be more likely to survive and proliferate in the presence of the drug. Conversely, cells with knockouts of genes that are either non-essential or that may even potentiate resistance will be depleted from the population. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the surviving cell population compared to a control population, we can identify the genes whose loss is associated with Tenofovir resistance.[12][15]
Experimental Workflow Overview
The overall experimental workflow is a multi-step process that requires careful planning and execution. It begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library, drug selection, and finally, identification and validation of candidate genes.
Caption: High-level overview of the CRISPR-Cas9 screening workflow.
Detailed Protocols
PART 1: Preparation and Quality Control
The choice of cell line is critical and should be susceptible to the virus of interest (e.g., HIV or HBV) and amenable to lentiviral transduction. Commonly used cell lines include HEK293T for lentiviral packaging and cell lines like TZM-bl or HepG2 for the screen itself, depending on the viral context.
-
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM for HEK293T) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly test for mycoplasma contamination.
-
Uniform and high-level expression of Cas9 is crucial for efficient gene editing across the cell population.[12]
-
Protocol:
-
Transduce the target cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Select for stably transduced cells by culturing in the presence of the appropriate antibiotic.
-
Expand a polyclonal population to maintain heterogeneity.
-
Validate Cas9 expression and activity using a functional assay (e.g., targeting a surface protein like CD81 followed by FACS analysis or a luciferase reporter assay).
-
Choose a genome-wide or a focused sgRNA library based on the experimental goals.[8][16] Several well-validated libraries are commercially available. Ensure the library contains multiple sgRNAs per gene to increase confidence in the results.
-
Protocol:
-
Obtain a pooled sgRNA library in a lentiviral vector backbone (e.g., lentiCRISPRv2).
-
Amplify the plasmid library in recombination-deficient bacteria (e.g., Stbl3) to maintain library integrity.[17]
-
Perform a maxi-prep to obtain a sufficient quantity of high-quality plasmid DNA.[18]
-
Verify library representation by NGS of the plasmid pool.
-
PART 2: Performing the CRISPR Screen
Efficient packaging of the sgRNA library into lentiviral particles is essential for successful transduction.[14][19][20]
-
Protocol:
-
Plate HEK293T cells at high density.
-
Co-transfect the cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).[17]
-
Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, filter through a 0.45 µm filter, and concentrate the virus if necessary.
-
Titer the virus on the Cas9-expressing target cells to determine the optimal multiplicity of infection (MOI).
-
The goal is to achieve single-copy integration of the sgRNA constructs to ensure that each cell has only one gene knocked out.[12]
-
Protocol:
-
Plate the Cas9-expressing cells at a density that will allow for selection and expansion.
-
Transduce the cells with the sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that the majority of cells receive a single sgRNA.[11]
-
Maintain a sufficient number of cells to ensure at least 300-1000x coverage of the library.[15]
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Collect a baseline cell pellet (T0) after selection for later NGS analysis.
-
The concentration and duration of Tenofovir treatment are critical parameters that need to be optimized.
-
Protocol:
-
Perform a dose-response curve with the Cas9-expressing cell line to determine the IC50 and IC90 of Tenofovir.
-
Split the transduced cell population into a control group (no drug) and a Tenofovir-treated group.
-
Treat the experimental group with a concentration of Tenofovir that provides strong selective pressure (typically around the IC90).
-
Culture the cells for a sufficient duration to allow for the enrichment of resistant cells (e.g., 14 population doublings).[18]
-
Replenish the drug and media as needed.
-
Harvest cell pellets from both the control and treated populations at the end of the selection period.
-
PART 3: Hit Identification and Validation
High-quality genomic DNA is essential for accurate sgRNA quantification.
-
Protocol:
-
Extract genomic DNA from the T0, control, and Tenofovir-treated cell pellets.
-
Amplify the integrated sgRNA sequences using a two-step PCR approach. The first PCR amplifies the sgRNA cassette, and the second PCR adds NGS adapters and barcodes.[13]
-
Purify the PCR products and quantify the library.
-
Pool the libraries and perform high-throughput sequencing on an Illumina platform.[14]
-
Specialized bioinformatics tools are used to analyze the sequencing data and identify enriched sgRNAs.
-
Protocol:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to count the abundance of each sgRNA.
-
Use statistical packages like MAGeCK to identify sgRNAs and genes that are significantly enriched in the Tenofovir-treated population compared to the control.[11]
-
Generate a ranked list of candidate genes.
-
It is crucial to validate the top hits from the primary screen to eliminate false positives.[12][21]
-
Protocol:
-
Individual sgRNA Knockouts: Design 2-3 new sgRNAs targeting each candidate gene.
-
Individually transduce the Cas9-expressing cells with these sgRNAs.
-
Confirm gene knockout by Western blot or Sanger sequencing.
-
Perform a Tenofovir resistance assay (e.g., cell viability or viral replication assay) to confirm the resistance phenotype.
-
Orthogonal Validation: Use an alternative method, such as RNAi, to confirm that knockdown of the candidate gene confers Tenofovir resistance.[21]
-
Rescue Experiments: In the validated knockout cells, re-introduce the wild-type version of the gene to see if it restores Tenofovir sensitivity.[21]
-
Caption: A streamlined workflow for validating candidate genes.
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Representative sgRNA Library Characteristics
| Parameter | Example Value |
| Library Name | GeCKO v2 |
| Number of Genes Targeted | 19,050 |
| Number of sgRNAs | 123,411 |
| sgRNAs per Gene | 6 |
| Vector Backbone | lentiCRISPRv2 |
| Selection Marker | Puromycin |
Table 2: Example Hit Validation Summary
| Gene | sgRNA 1 IC50 Fold Change | sgRNA 2 IC50 Fold Change | RNAi Validation | Rescue Experiment | Status |
| GENE-X | 4.5 | 4.2 | Confirmed | Sensitivity Restored | Validated |
| GENE-Y | 1.2 | 1.5 | Not Confirmed | N/A | False Positive |
| GENE-Z | 3.8 | 4.0 | Confirmed | Sensitivity Restored | Validated |
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key self-validating steps:
-
Library Representation: Sequencing the initial plasmid pool and the T0 cell population confirms the diversity and evenness of the sgRNA library at the start of the experiment.
-
Multiple sgRNAs per Gene: The use of multiple sgRNAs targeting the same gene provides internal replication. A true hit will show enrichment for several independent sgRNAs.
-
Orthogonal Validation: Confirming hits with an independent method like RNAi minimizes the risk of off-target effects specific to CRISPR-Cas9.[21]
-
Rescue Experiments: The ability to reverse the resistance phenotype by re-expressing the wild-type gene provides strong evidence for a causal link between the gene and Tenofovir resistance.[21]
Conclusion
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to systematically identify host factors involved in Tenofovir resistance. By following these detailed protocols, researchers can generate high-quality, reproducible data that will not only advance our fundamental understanding of drug resistance mechanisms but also pave the way for the discovery of novel therapeutic targets to combat viral diseases.
References
-
Tenofovir disoproxil - Wikipedia. (URL: [Link])
-
CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics. (URL: [Link])
-
What is the mechanism of Tenofovir? - Patsnap Synapse. (URL: [Link])
-
Step-by-Step: Building Your sgRNA Library for CRISPR Success. (URL: [Link])
-
What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. (URL: [Link])
-
CRISPR Screening sgRNA Libraries Made Easy | Twist Bioscience. (URL: [Link])
-
Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines - Broad Institute. (URL: [Link])
-
What is Tenofovir? - Class Action Lawsuits. (URL: [Link])
-
Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses - YouTube. (URL: [Link])
-
Genome-Wide CRISPR/Cas9 Screening for High-Throughput Functional Genomics in Human Cells | Springer Nature Experiments. (URL: [Link])
-
Research Techniques Made Simple: CRISPR Genetic Screens - PMC - NIH. (URL: [Link])
-
Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms - NIH. (URL: [Link])
-
Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - ASM Journals. (URL: [Link])
-
CRISPR Screens: Approaches, Strategies, and Workflow - Synthego. (URL: [Link])
-
Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen - Biocompare. (URL: [Link])
-
Expert Advice on CRISPR Design - Twist Bioscience. (URL: [Link])
-
Next-Generation Sequencing of Genome-Wide CRISPR Screens - PMC - NIH. (URL: [Link])
-
Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery. (URL: [Link])
-
-
CRISPR Cas9 - Screening and Validation Strategies - YouTube. (URL: [Link])
-
-
Hepatitis B virus resistance to tenofovir: fact or fiction? A synthesis of the evidence to date. (URL: [Link])
-
Protocol 2: Viral Packaging and Cell Culture for CRISPR-based Screens - NIH. (URL: [Link])
-
Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. (URL: [Link])
-
LentiCRISPR lentiviral CRISPR/Cas9 and single guide RNA - Addgene. (URL: [Link])
-
CRISPR library screening to develop HEK293-derived cell lines with improved lentiviral vector titers - Frontiers. (URL: [Link])
-
Resistance to tenofovir-based regimens during treatment failure of subtype C HIV-1 in South Africa - PMC - NIH. (URL: [Link])
-
Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. (URL: [Link])
-
HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes - MDPI. (URL: [Link])
-
Fact sheet: HIV drug resistance - World Health Organization (WHO). (URL: [Link])
-
(PDF) Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms - ResearchGate. (URL: [Link])
-
Evidence of tenofovir resistance in chronic hepatitis B virus (HBV) infection: An observational case series of South African adults - NIH. (URL: [Link])
-
Recent findings on the mechanisms involved in tenofovir resistance - PMC - NIH. (URL: [Link])
-
Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed. (URL: [Link])
-
Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC. (URL: [Link])
-
Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations - PMC - NIH. (URL: [Link])
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- 10. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Frontiers | CRISPR library screening to develop HEK293-derived cell lines with improved lentiviral vector titers [frontiersin.org]
- 21. Mastering screening: Validating and following up on hits from loss-of-function screens. | Revvity [revvity.co.kr]
Application Note: A Validated Protocol for the Quantification of Tenofovir Diphosphate in Dried Blood Spots for Adherence Monitoring
Introduction: The Critical Role of Tenofovir Diphosphate in HIV Prophylaxis Adherence
Tenofovir disoproxil fumarate (TDF), in combination with emtricitabine (FTC), is a cornerstone of pre-exposure prophylaxis (PrEP) for the prevention of HIV infection. The efficacy of PrEP is, however, critically dependent on patient adherence to the prescribed dosing regimen.[1] Objective and reliable methods for monitoring adherence are therefore paramount for clinical decision-making and for the success of public health strategies. Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of tenofovir. Due to its long intracellular half-life of approximately 17 days in red blood cells, TFV-DP serves as a valuable biomarker of cumulative drug exposure over the preceding weeks to months.[2][3] Measurement of TFV-DP concentrations in dried blood spots (DBS) offers a minimally invasive, cost-effective, and logistically simple method for assessing long-term adherence to TDF-based regimens.[2][4] This application note provides a comprehensive, step-by-step protocol for the quantification of TFV-DP in DBS using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
This protocol describes an indirect LC-MS/MS assay for the determination of TFV-DP in human whole blood collected as DBS. The methodology involves the extraction of TFV-DP from a 3 mm DBS punch, followed by a solid-phase extraction (SPE) cleanup. The isolated TFV-DP is then enzymatically dephosphorylated to its parent drug, tenofovir (TFV), using alkaline phosphatase. A subsequent SPE step is performed to purify the resulting TFV, which is then quantified by LC-MS/MS. A stable isotope-labeled internal standard (IS) is employed to ensure accuracy and precision.
Materials and Reagents
Materials
-
Whatman 903 Protein Saver cards
-
3 mm manual or automatic DBS puncher
-
1.5 mL polypropylene microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., AB Sciex QTRAP 5500 or equivalent)
-
Analytical column (e.g., Synergi Polar RP or equivalent)
Reagents
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Alkaline phosphatase
-
Tenofovir (TFV) reference standard
-
Tenofovir diphosphate (TFV-DP) reference standard
-
Tenofovir-d6 diphosphate (TFV-d6-DP) or other suitable stable isotope-labeled internal standard (IS)
-
Human whole blood (for preparation of calibrators and quality controls)
Experimental Protocol
Preparation of Calibrators and Quality Controls (QCs)
-
Prepare stock solutions of TFV-DP and the internal standard in an appropriate solvent (e.g., 70:30 methanol:water).
-
Prepare a series of working standard solutions of TFV-DP by serial dilution of the stock solution.
-
Spike human whole blood with the working standard solutions to create a calibration curve with a minimum of six non-zero concentration levels.
-
Prepare at least three levels of QC samples (low, medium, and high) in human whole blood in the same manner as the calibrators.
-
Spot 50 µL of each calibrator and QC sample onto a Whatman 903 card.[1]
-
Allow the DBS cards to dry at ambient temperature for a minimum of 3 hours, or overnight.[2][5]
-
Store the dried DBS cards in sealed bags with desiccant at -70°C or -80°C until analysis.[1][2]
Sample Preparation and Extraction
-
Punch a 3 mm disc from the center of each DBS sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add a known amount of the internal standard solution to each tube.
-
Add an extraction solution (e.g., 500 µL of 70% methanol in water) to each tube to lyse the red blood cells and extract TFV-DP.[4]
-
Vortex the tubes for a specified time (e.g., 15 minutes) and then centrifuge to pellet the paper disc and cellular debris.
-
Transfer the supernatant to a clean tube for the first solid-phase extraction.
Solid-Phase Extraction (SPE) - Step 1 (Isolation of TFV-DP)
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridges.
-
Wash the cartridges with an appropriate solvent to remove interfering substances.
-
Elute the TFV-DP from the cartridges with a suitable elution solvent.
Enzymatic Dephosphorylation
-
To the eluted sample containing TFV-DP, add a solution of alkaline phosphatase.[1][5]
-
Incubate the mixture under optimized conditions (temperature and time) to ensure complete conversion of TFV-DP to TFV.
Solid-Phase Extraction (SPE) - Step 2 (Purification of TFV)
-
Perform a second SPE step to purify the newly formed TFV.
-
Condition a new set of SPE cartridges.
-
Load the dephosphorylated sample onto the cartridges.
-
Wash the cartridges to remove the enzyme and other impurities.
-
Elute the purified TFV with an appropriate elution solvent.
Final Sample Preparation and LC-MS/MS Analysis
-
Dry the eluted sample under a gentle stream of nitrogen.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Caption: Workflow for the indirect LC-MS/MS analysis of TFV-DP in DBS.
LC-MS/MS Parameters
The following are example parameters and should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase, e.g., Synergi Polar RP (100 x 2.0 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.25 - 0.4 mL/min |
| Gradient | Optimized for separation of TFV from matrix components |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | TFV: m/z 288 -> 176; IS (TFV-d6): m/z 294 -> 182 (example) |
Data Analysis and Interpretation
The concentration of TFV-DP in the DBS samples is determined by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibrators. The concentrations in unknown samples are then interpolated from this curve.
Clinically relevant thresholds for TFV-DP concentrations in DBS have been established to correlate with different levels of PrEP adherence and protective efficacy.[1][6]
| TFV-DP Concentration (fmol/punch) | Corresponding Adherence Level (doses/week) | Associated HIV Risk Reduction |
| < 350 | < 2 | Low |
| 350 - 699 | 2 - 3 | Moderate |
| ≥ 700 | ≥ 4 | High (approaching 100%) |
| ≥ 1250 | ~7 (daily dosing) | Very High |
These values are based on published studies and may vary slightly between different populations and analytical methods.[1][6]
Method Validation
A full validation of this method should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the assay is accurate and precise. A typical range for TFV-DP in DBS is 50 - 6400 fmol/punch.[7]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, room temperature stability).[8]
Conclusion
The measurement of TFV-DP in DBS is a powerful tool for objectively monitoring adherence to TDF-based HIV PrEP. The protocol detailed in this application note provides a robust and reliable method for the quantification of TFV-DP using LC-MS/MS. Proper validation of this method is essential to ensure the generation of high-quality data for both clinical research and patient management. The interpretation of TFV-DP concentrations using established thresholds can provide valuable insights into patient adherence patterns, enabling healthcare providers to offer targeted support and interventions to optimize the effectiveness of PrEP.
References
-
The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples. OpenUCT. Available from: [Link]
-
Validation of the REverSe TRanscrIptase Chain Termination assay for measuring tenofovir diphosphate in dried blood spots from a clinical pharmacokinetic trial. Journal of Antimicrobial Chemotherapy, Oxford Academic. Available from: [Link]
-
Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring. Open Forum Infectious Diseases, Oxford Academic. Available from: [Link]
-
Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS. National Institutes of Health. Available from: [Link]
-
Tenofovir Diphosphate in Dried Blood Spots Predicts Future Viremia in persons with HIV taking Antiretroviral Therapy in South Africa. PMC, National Institutes of Health. Available from: [Link]
-
A Novel Algorithm to Improve PrEP Adherence Monitoring Using Dried Blood Spots. Clinical Pharmacology & Therapeutics. Available from: [Link]
-
Validation of the REverSe TRanscrIptase Chain Termination assay for measuring tenofovir diphosphate in dried blood spots from a. Oxford Academic. Available from: [Link]
-
Validation of the REverSe TRanscrIptase Chain Termination assay for measuring tenofovir diphosphate in dried blood spots from a clinical pharmacokinetic trial. ResearchGate. Available from: [Link]
-
Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS. National Institutes of Health. Available from: [Link]
-
Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring. PMC, National Institutes of Health. Available from: [Link]
-
Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections. PMC, National Institutes of Health. Available from: [Link]
-
Adherence biomarker measurements in older and younger HIV-infected adults receiving tenofovir-based therapy. National Institutes of Health. Available from: [Link]
-
A Novel Algorithm to Improve PrEP Adherence Monitoring Using Dried Blood Spots. PMC. Available from: [Link]
-
Measurements of tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots of people receiving pre. ScienceDirect. Available from: [Link]
-
Determinants of adherence to daily PrEP measured as intracellular tenofovir diphosphate concentrations over 24 months of follow-up among men who have sex with men. Sexually Transmitted Infections. Available from: [Link]
-
Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring. Open Forum Infectious Diseases, Oxford Academic. Available from: [Link]
-
Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence. PubMed. Available from: [Link]
-
Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy. Antimicrobial Agents and Chemotherapy, ASM Journals. Available from: [Link]
Sources
- 1. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir Diphosphate in Dried Blood Spots Predicts Future Viremia in persons with HIV taking Antiretroviral Therapy in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. sti.bmj.com [sti.bmj.com]
- 7. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 8. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tracing the Metabolic Activation of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol using Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals in pharmacology, virology, and metabolic studies.
Abstract
(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol is the core acyclic nucleoside structure of Tenofovir, a cornerstone antiretroviral agent. Like other nucleoside analogs, its therapeutic efficacy depends on intracellular metabolic activation via phosphorylation. This application note provides a comprehensive guide for utilizing a stable isotope-labeled version of this compound to meticulously track its metabolic fate. We present detailed protocols for in vitro studies in target cells and in vivo pharmacokinetic studies in rodent models. These methods leverage the precision of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to differentiate the drug and its metabolites from endogenous cellular components, enabling accurate quantification and pathway elucidation.
Introduction: Unmasking the Intracellular Journey of a Nucleoside Analog
1.1 The Central Role of Nucleoside Analogs in Antiviral Therapy Nucleoside and nucleotide analogs are a critical class of antiviral drugs that mimic natural building blocks of DNA and RNA.[1][2] The drug Tenofovir, administered as a prodrug like Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), is a widely used nucleotide analog for treating HIV and Hepatitis B virus (HBV) infections.[3][4][5]
1.2 The Principle of Metabolic Activation: From Prodrug to Active Agent These drugs are administered as prodrugs that, once inside the body, are converted to their active forms.[5][6] The core molecule, this compound (structurally part of Tenofovir), must undergo sequential phosphorylation by host cell kinases to form its active metabolite, Tenofovir diphosphate (TFV-DP).[3][5][7][8] This active diphosphate then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into viral DNA by the reverse transcriptase enzyme.[6] Once incorporated, it acts as a chain terminator, halting viral DNA synthesis and replication.[5][6] Understanding the efficiency of this intracellular phosphorylation is paramount for evaluating drug efficacy and potential mechanisms of resistance.
1.3 The Power of Stable Isotope Labeling Stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive, heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴N with ¹⁵N).[][10] This substitution creates a compound that is chemically identical to the parent drug but has a distinct, higher mass.[] When analyzed by mass spectrometry, the labeled drug and its metabolites can be unequivocally distinguished from their endogenous, unlabeled counterparts (e.g., adenosine monophosphate).[11][12] This technique is invaluable for accurately quantifying drug metabolites in complex biological matrices and elucidating metabolic pathways without the safety concerns of radioactive isotopes.[10][11][12][13]
The Tracer: Isotope-labeled this compound
The selection of the isotope and its position within the molecule is a critical first step. Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly used. For this molecule, labeling the purine ring with ¹⁵N or the propan-ol side chain with ¹³C or Deuterium would be effective. Deuterium-labeled versions are commercially available (e.g., this compound-d6).[14][15] This labeling strategy ensures that the mass shift is retained through the phosphorylation cascade.
Application 1: In Vitro Metabolic Activation in Target Cells
3.1 Objective: To quantify the intracellular formation of the monophosphate and diphosphate metabolites of this compound in a relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), CD4+ T-cells, or liver-derived cell lines like HepG2).[16]
3.2 Experimental Workflow
Caption: Workflow for in vitro intracellular metabolite analysis.
3.3 Detailed Protocol: Intracellular Analysis
-
Cell Culture: Plate target cells (e.g., 1x10⁶ cells/well in a 6-well plate) and allow them to adhere or stabilize according to standard protocols.
-
Dosing: Prepare a stock solution of isotope-labeled this compound. Dilute in culture medium to the final desired concentration (e.g., 1-10 µM) and add to the cells.
-
Time-Course Harvesting: At specified time points (e.g., 0, 2, 8, 24 hours), rapidly remove the culture medium.
-
Washing: Immediately wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Aspirate completely.
-
Metabolic Quenching & Extraction: Add 500 µL of ice-cold 80% methanol to the well. This step is critical to instantly halt all enzymatic activity.[17] Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes for 5 minutes at 4°C. Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[17]
-
Sample Finalization: Transfer the supernatant, which contains the polar metabolites, to a new tube. Evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 80% acetonitrile/20% water).
3.4 Analytical Method: LC-MS/MS The high polarity of the parent compound and its phosphorylated metabolites presents an analytical challenge. Traditional reversed-phase chromatography is often unsuitable. Two primary chromatography techniques are recommended:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high organic mobile phase, which is ideal for retaining and separating highly polar compounds like nucleotides.[17][18][19][20]
-
Ion-Pair Reversed-Phase (IP-RP) Chromatography: This technique adds an ion-pairing agent (e.g., triethylamine, tributylamine) to the mobile phase.[21][22] The agent forms a complex with the negatively charged phosphate groups, increasing their hydrophobicity and allowing for retention on a standard C18 column.[22][23]
Table 1: Example LC-MS/MS Parameters for Metabolite Quantification
| Analyte | Parent Mass (m/z) | Fragment Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Labeled Parent (d6) | 200.2 | 136.1 (Adenine) | 25 |
| Labeled Mono-P (d6) | 280.2 | 136.1 (Adenine) | 35 |
| Labeled Di-P (d6) | 360.1 | 136.1 (Adenine) | 45 |
| Unlabeled ATP (Internal Std) | 506.0 | 134.0 (Adenine) | 40 |
Note: Masses are for [M-H]⁻ ions in negative ionization mode. The specific fragment ion for the adenine base is a common choice for quantification. Exact values must be optimized empirically.
Application 2: In Vivo Pharmacokinetics in a Rodent Model
4.1 Objective: To determine the absorption, distribution, and elimination of the isotope-labeled compound and its primary metabolites in plasma and key tissues (e.g., liver, kidney) following administration to a mouse or rat model.[24]
4.2 Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic analysis.
4.3 Detailed Protocol: In Vivo Study
-
Dosing: Administer the isotope-labeled compound to animals (n=3-5 per time point) via the desired route (e.g., oral gavage at 10 mg/kg).
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood via cardiac puncture or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately following blood collection, euthanize the animals and harvest target tissues. Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
Plasma Processing: Centrifuge blood samples (e.g., 2,000 x g for 10 min at 4°C) to separate plasma. To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard to precipitate proteins. Vortex and centrifuge. The supernatant is used for analysis.
-
Tissue Processing: Weigh a portion of the frozen tissue and add a 3-fold volume of homogenization buffer. Homogenize the tissue using a bead beater or similar instrument. Perform protein precipitation on the homogenate as described for plasma.
-
Bioanalysis: Analyze the processed plasma and tissue samples using a validated LC-MS/MS method. The method must be validated according to regulatory guidelines for parameters such as linearity, accuracy, precision, and stability.[25][26][27][28][29]
4.4 Data Interpretation The concentration-time data are used to calculate key pharmacokinetic parameters for the parent compound and its metabolites.
Table 2: Example Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum observed concentration in plasma or tissue. |
| Tmax | Time at which Cmax is reached. |
| AUC | Area Under the Curve; a measure of total drug exposure. |
| t½ | Half-life; the time required for the concentration to reduce by half. |
Scientific Considerations and Trustworthiness
-
Metabolic Quenching: The most critical step in intracellular analysis is the rapid and complete quenching of metabolic activity to prevent artificial alteration of metabolite levels post-harvest. Using ice-cold organic solvents is a reliable method.[17]
-
Analytical Specificity: The use of stable isotopes provides the highest level of analytical specificity, ensuring that measurements reflect only the drug-derived material and not endogenous nucleotides.[11]
-
Method Validation: All quantitative bioanalytical methods must be rigorously validated to ensure data reliability, following guidelines from regulatory bodies like the FDA.[25][26][27][28][29] This includes assessing accuracy, precision, selectivity, and stability.
Conclusion
The use of stable isotope-labeled this compound is a powerful and precise tool for investigating the metabolic activation essential for its antiviral activity. The protocols detailed herein provide a robust framework for both in vitro mechanistic studies and in vivo pharmacokinetic assessments. By accurately tracing the journey from the parent compound to its active phosphorylated forms, researchers can gain critical insights into drug efficacy, distribution, and potential liabilities, accelerating the development of next-generation nucleoside analog therapeutics.
References
-
Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. PubMed Central. Available at: [Link]
-
Tenofovir/Adefovir Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
-
How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesize Bio. Available at: [Link]
-
Isotopic labeling of metabolites in drug discovery applications. PubMed. Available at: [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. PubMed Central. Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS. Available at: [Link]
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. Available at: [Link]
-
Metabolism and antiretroviral activity of tenofovir alafenamide in CD4+ T-cells and macrophages from demographically diverse donors. PubMed. Available at: [Link]
-
Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. Available at: [Link]
-
Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. PubMed. Available at: [Link]
-
Advances in Nucleotide Antiviral Development from Scientific Discovery to Clinical Applications: Tenofovir Disoproxil Fumarate for Hepatitis B. PubMed Central. Available at: [Link]
-
What is the mechanism of Tenofovir? Patsnap Synapse. Available at: [Link]
-
Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Chromatography Online. Available at: [Link]
-
Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors. PubMed Central. Available at: [Link]
-
A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. ResearchGate. Available at: [Link]
-
GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. FDA. Available at: [Link]
-
What is the mechanism of Tenofovir Disoproxil Fumarate? Patsnap Synapse. Available at: [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available at: [Link]
-
Comparative pharmacokinetics of antiviral nucleoside analogues. PubMed. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. Available at: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Agilent. Available at: [Link]
-
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. Available at: [Link]
-
A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Semantic Scholar. Available at: [Link]
-
A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. PubMed Central. Available at: [Link]
-
Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. PubMed Central. Available at: [Link]
-
Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors. Medscape. Available at: [Link]
-
Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI. Available at: [Link]
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Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. MDPI. Available at: [Link]
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1-(6-Amino-9H-purin-9-yl)propan-2-one. PubChem. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tenofovir Synthesis
Welcome to the technical support center for Tenofovir synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields during the synthesis of (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA), the active pharmaceutical ingredient known as Tenofovir.
Introduction: The Synthetic Challenge
The synthesis of Tenofovir is a multi-step process that, while well-established, presents several critical junctures where yields can be significantly compromised. The most common synthetic pathway involves the alkylation of adenine to form the key chiral intermediate, (R)-9-(2-hydroxypropyl)adenine (HPA), followed by phosphonylation and subsequent deprotection. Success hinges on precise control over reaction conditions, reagent quality, and purification strategies. This guide provides a question-and-answer-based approach to troubleshoot specific problems encountered in this synthetic sequence.
Part 1: General & Overarching Issues
Q1: My overall yield for the three-step Tenofovir synthesis is consistently low (<20%). Where are the most likely points of failure?
Low overall yield is typically a cumulative problem. The most significant losses often occur during two key transformations: the initial alkylation of adenine due to regioisomer formation and the phosphonylation step, which is sensitive to base selection and reaction conditions.[1][2] A third major factor is the final deprotection and purification, where product can be lost or degraded.[3]
To diagnose the issue, it is critical to analyze the yield and purity of the product at the end of each stage:
-
Stage 1 - (R)-HPA Synthesis: Is the yield after purification significantly below 70%? Is the product contaminated with the N7-isomer?
-
Stage 2 - Phosphonylation: Is the conversion of HPA low? Are there significant side products visible on TLC or HPLC?
-
Stage 3 - Deprotection: Is the final product difficult to isolate from the crude reaction mixture? Does analysis show incomplete deprotection or degradation?
The following workflow provides a logical path for troubleshooting.
Part 2: Stage-Specific Troubleshooting
Stage 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA)
Q2: My yield for the HPA intermediate is poor, and I see a significant impurity in my NMR/HPLC. What is happening?
A primary cause of yield loss in this initial step is the formation of the undesired N7-alkylated regioisomer alongside the desired N9-alkylated product.[2][4] The alkylation of adenine with (R)-propylene carbonate can occur at either the N9 or N7 position of the purine ring. This regioisomeric impurity can account for a loss of approximately 10% of the starting material.[2]
Causality: The N7 and N9 positions on the purine ring are both nucleophilic, leading to competitive alkylation. While the N9 position is generally favored, reaction conditions can influence the ratio of the two products.
Troubleshooting Protocol:
-
Confirm Impurity Identity: Use analytical techniques (HPLC, NMR) to confirm the presence of the N7 isomer.
-
Optimize Reaction Conditions: While completely preventing N7-isomer formation is difficult, ensure the reaction follows established protocols. The use of a small amount of a base like sodium hydroxide in DMF at around 140°C is a common procedure.[5]
-
Implement Rigorous Purification: The most effective way to improve the quality of your HPA is through careful crystallization. It has been demonstrated that crystallization from a 1:1 mixture of methanol and isopropanol can effectively reduce the N7-regioisomer content to below 2%.[1] Be aware that this purification comes with a trade-off in isolated yield, which is typically around 66% for this step.[1][2]
Stage 2: Phosphonylation of HPA
This step, the coupling of HPA with an electrophile like diethyl p-toluenesulfonyloxymethylphosphonate (DESMP), is arguably the most challenging. Yield issues here are common and can stem from multiple sources.
Q3: I am getting very low conversion of HPA to the phosphonate ester. My starting material is pure. What should I investigate first?
The first and most critical parameter to investigate is the base used for the deprotonation of the hydroxyl group on HPA. The choice of base, its quality, and the solvent system are paramount for achieving high conversion.[3][6]
Causality: The reaction requires the formation of an alkoxide from the secondary alcohol of HPA. This alkoxide then acts as a nucleophile to displace the tosylate group on the phosphonate reagent. Incomplete deprotonation due to a weak or impure base, or the presence of proton sources (like water), will prevent the reaction from proceeding.
Troubleshooting Protocol:
-
Evaluate Your Base: Magnesium tert-butoxide (Mg(OtBu)₂) often provides the best conversion (>90%), but it suffers from high cost and significant lot-to-lot variability, which can lead to poor reproducibility.[2][7] Lithium tert-butoxide is another common choice. If using Mg(OtBu)₂, ensure it is from a high-quality source.[1] Consider alternatives if reproducibility is an issue.[8]
-
Ensure Anhydrous Conditions: The presence of water in the reaction solvent (typically DMF) or on the surface of the HPA starting material will consume the base and inhibit the reaction.[1] Dry your solvent and starting materials thoroughly before use.
-
Solvent Choice: Using a freshly prepared solution of lithium tert-butoxide in DMF has been shown to be a safer and effective alternative to preparing it in THF, as it avoids potential solvent-base interactions and improves safety.[3][9]
-
Temperature Optimization: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to product decomposition. A typical range is 50-70°C, but this may need to be optimized for your specific setup.[1]
| Table 1: Comparison of Common Bases for HPA Phosphonylation | |||
| Base | Typical Solvent | Advantages | Disadvantages & Troubleshooting |
| Magnesium tert-butoxide (Mg(OtBu)₂) | NMP, DMF | High conversion rates (>90%) | High cost, significant lot-to-lot variability, complex workup.[2][7] Solution: Source high-quality reagent; consider alternatives like Grignard/t-butanol mixtures.[8] |
| Lithium tert-butoxide (LiOtBu) | DMF, THF | Good reactivity, lower cost than Mg(OtBu)₂. | Highly sensitive to moisture. Solution: Use freshly prepared solutions and ensure strictly anhydrous conditions.[9] |
| Sodium tert-butoxide (NaOtBu) | DMF | Cost-effective.[5] | Can be less effective than lithium or magnesium counterparts, potentially leading to lower yields. Solution: May require longer reaction times or higher temperatures. |
Q4: My phosphonylation reaction works, but the intermediate diethyl phosphonate ester is very difficult to isolate and purify. What is the best approach?
This is a well-documented challenge. The diethyl phosphonate intermediate is often water-soluble and susceptible to hydrolysis, making crystallization and isolation difficult.[2]
Causality: The polarity of the phosphonate ester and the purine ring system imparts significant water solubility, complicating extraction and crystallization procedures.
Troubleshooting Protocol:
-
Employ a "Telescoped" Process: The most effective industrial solution is to avoid isolating the intermediate altogether.[1] In a telescoped process, the subsequent deprotection step (hydrolysis with TMSBr) is performed directly on the crude reaction mixture from the phosphonylation step. This bypasses the need for a difficult extraction and solvent exchange, significantly improving process efficiency.[1][6]
-
Alternative Workup (If Isolation is Necessary): If you must isolate the intermediate, a nonaqueous workup can be beneficial. For example, after the reaction, adding a non-polar solvent like cyclohexane can induce a two-phase separation, allowing for the removal of non-polar impurities and some reaction solvents without introducing water.[1]
Part 3: Final Deprotection & Purification
Q5: The final deprotection step using bromotrimethylsilane (TMSBr) gives a low yield of Tenofovir. How can I optimize this?
The cleavage of the diethyl phosphonate ester to the phosphonic acid is a critical final step. Low yields can result from incomplete reaction or product degradation.
Causality: The reaction proceeds via a Lewis acid-promoted nucleophilic dealkylation.[1] Using a large excess of TMSBr can be costly and lead to more complex workups, while an insufficient amount will result in incomplete deprotection, leaving one or both ethyl groups attached.
Troubleshooting Protocol:
-
Optimize Molar Ratio of TMSBr: The literature often cites a large excess (e.g., 6 equivalents) of TMSBr.[1] However, this can often be reduced. An improved process has shown that a molar ratio of the phosphonate ester to TMSBr of 1:4.5 is sufficient for complete deprotection, reducing cost and reagent waste.[3][9]
-
Verify Reagent Quality: TMSBr is sensitive to moisture and can degrade over time. Use a fresh, high-quality bottle of the reagent for best results.
-
Control Reaction Temperature: The reaction is typically performed at or below room temperature. Ensure the reaction is adequately cooled during the addition of TMSBr to prevent uncontrolled side reactions.
-
Purification: After quenching the reaction, the pH must be carefully adjusted to precipitate the Tenofovir product. Isolation often involves bringing the aqueous solution to the isoelectric point of Tenofovir, where its solubility is minimal.
Part 4: Analytical Considerations
Q6: What analytical methods are best for monitoring reaction progress and determining yield?
Accurate monitoring is key to troubleshooting. A combination of chromatographic and spectroscopic methods should be used.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products in Stages 1 and 2.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A reverse-phase HPLC (RP-HPLC) method with UV detection (around 260 nm) is ideal for determining the purity of intermediates and the final product, as well as for quantifying the yield against a standard.[10][11][12] It is essential for resolving the N9 and N7 isomers in Stage 1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for confirming the structure of intermediates and the final product. ³¹P NMR is particularly useful for monitoring the phosphonylation and deprotection steps.
-
Mass Spectrometry (MS): Confirms the molecular weight of all synthesized compounds.
References
- Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. SciSpace by Typeset.
- Improvement on the Synthetic Process of (R)-9-[2-(Phosphonomethoxy) Propyl] Adenine. Journal of East China University of Science and Technology.
- Synthesis, in Vitro Antiviral Evaluation, and Stability Studies of Novel r-Borano-Nucleotide Analogues of 9-[2-(Phosphonomethoxy)propyl]adenine. Journal of Medicinal Chemistry.
-
Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry. [Link]
-
Chemoenzymatic Synthesis of Tenofovir. PubMed Central (PMC), NIH. [Link]
-
Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications. [Link]
-
Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ResearchGate. [Link]
-
Improvement on the synthetic process of (R)-9-[2-(phosphonomethoxy) propyl] adenine. ResearchGate. [Link]
-
An improved process for the preparation of tenofovir disoproxil fumarate. ACS Publications. [Link]
- Troubleshooting low yield in Isopropyl Tenofovir synthesis. BenchChem.
- Improvement of the Synthetic Process for Tenofovir Alafenamide Fumar
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. ACS Publications. [Link]
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. Semantic Scholar. [Link]
-
Chemoenzymatic Synthesis of Tenofovir. The Journal of Organic Chemistry. [Link]
-
What is the mechanism of Tenofovir Disoproxil Fumarate? Patsnap Synapse. [Link]
-
A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. CORE. [Link]
- Technical Support Center: Optimizing Phosphon
-
Practical Synthesis of Tenofovir Alafenamide Fumarate Inspired by New Retrosynthetic Disconnection Featuring a Novel Carbon–Phosphorus Bond Construction Methodology. ACS Publications. [Link]
-
An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. New Drug Approvals Blog. [Link]
-
Chemoenzymatic Synthesis of Tenofovir. ResearchGate. [Link]
-
RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. PubMed Central (PMC), NIH. [Link]
-
New Synthetic Route to Tenofovir. ChemistryViews. [Link]
-
Chiral Analysis of the Key Intermediates of Tenofovir Alafenamide Fumarate. Thieme Connect. [Link]
-
What is the mechanism of Tenofovir? Patsnap Synapse. [Link]
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-Based HIV Medicines. ChemRxiv. [Link]
- A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. International Journal of Pharmaceutical Sciences and Research.
-
Highly Sensitive Determination of Tenofovir in Pharmaceutical Formulations and Patients Urine—Comparative Electroanalytical Studies Using Different Sensing Methods. NIH. [Link]
-
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. [Link]
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- 12. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Optimizing HPLC Separation of Tenofovir and its Metabolites
Welcome to the technical support center for the analysis of Tenofovir and its metabolites. This guide is designed for researchers, scientists, and drug development professionals actively working on the chromatographic separation of these critical antiretroviral compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during method development and troubleshooting.
The analysis of Tenofovir (TFV) and its phosphorylated metabolites, Tenofovir Monophosphate (TFV-MP) and the active diphosphate form (TFV-DP), presents a significant chromatographic challenge. The high polarity of the phosphate moieties results in poor retention on traditional reversed-phase (RP) columns, often leading to issues with peak shape, resolution, and sensitivity.[1][2] This guide offers structured solutions to the most common obstacles encountered in the lab.
Section 1: Troubleshooting Guide
This section is formatted to address specific, common problems in a systematic, cause-and-effect manner.
Issue 1: Poor Peak Shape (Tailing/Broadening) for Tenofovir Diphosphate (TFV-DP)
Symptom: Your TFV-DP peak is asymmetrical, exhibiting significant tailing or excessive width, which compromises integration accuracy and reduces sensitivity.
Probable Causes & Systematic Solutions:
-
Secondary Ionic Interactions: The highly polar, negatively charged phosphate groups on TFV-DP can interact with residual, positively charged silanols on the silica surface of standard C18 columns. This secondary interaction mechanism leads to peak tailing.[3]
-
Solution A: Employ Ion-Pairing Chromatography. Introduce an ion-pair (IP) reagent, such as a quaternary amine like tetrabutylammonium hydroxide (TBAH) or triethylamine (TEA), into the mobile phase.[4][5] The positively charged IP reagent pairs with the negatively charged phosphates on TFV-DP, neutralizing the charge and increasing the analyte's overall hydrophobicity. This enhances retention on the C18 column and masks silanol interactions, resulting in a more symmetrical peak.[3][6]
-
Solution B: Use a Mixed-Mode or Shielded Column. Consider columns with a stationary phase that has a built-in positive charge or an embedded polar group. These columns can repel positively charged analytes or provide alternative retention mechanisms, minimizing silanol interactions for polar compounds.[3]
-
-
Chelation with Metal Contaminants: Phosphate groups are known chelating agents and can interact with trace metals in the HPLC system (e.g., from stainless steel frits, tubing, or the column itself). This can lead to severe peak tailing.[7]
-
Solution A: Passivate the System. Flush the entire HPLC system with a chelating agent like a dilute solution of ethylenediaminetetraacetic acid (EDTA) to remove metal contaminants.
-
Solution B: Use Metal-Free or Coated Columns. Employing PEEK or MP35N hardware or columns with specially coated internal surfaces can significantly reduce metal-analyte interactions.[7]
-
-
Inappropriate Sample Diluent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and broadening.[7]
-
Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase of your gradient. This ensures the analyte band is tightly focused at the head of the column upon injection.[7]
-
Below is a logical decision tree to guide your troubleshooting process for peak shape issues.
Caption: A decision tree for troubleshooting poor peak shape of Tenofovir metabolites.
Issue 2: Insufficient Retention and Co-elution with the Solvent Front
Symptom: Tenofovir and its highly polar metabolites, particularly TFV-DP, are not retained on the column and elute in the void volume, making quantification impossible.
Probable Causes & Systematic Solutions:
-
High Polarity of Analytes: TFV, TFV-MP, and TFV-DP are highly polar molecules. Standard reversed-phase C18 columns, which rely on hydrophobic interactions, provide little to no retention for such compounds in highly aqueous mobile phases.[2]
-
Solution A: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for retaining highly polar compounds.[1] It utilizes a polar stationary phase (like bare silica or zwitterionic phases) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile). Water acts as the strong eluting solvent. This inverted polarity provides robust retention for compounds that are unretained in reversed-phase.[1][8]
-
Solution B: Ion-Pair Reversed-Phase Chromatography. As described in the previous section, using an ion-pairing reagent can increase the hydrophobicity of the phosphorylated metabolites, thereby increasing their retention on a C18 column.[4][5]
-
-
"Dewetting" or "Hydrophobic Collapse" of the Stationary Phase: When using 100% aqueous mobile phases with traditional C18 columns, the high surface tension of water can cause it to be expelled from the hydrophobic pores of the stationary phase. This leads to a dramatic loss of surface area and retention.
-
Solution: Use columns specifically designed for use in highly aqueous conditions. These "AQ" or "polar-endcapped" columns have modifications that prevent phase collapse and ensure stable retention times even in 100% water.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for separating Tenofovir and its phosphorylated metabolites?
A1: For researchers new to this analysis, choosing the right chromatographic mode is critical. Below is a comparison of two robust starting points: Ion-Pair RP-HPLC and HILIC.
| Parameter | Ion-Pair RP-HPLC Starting Conditions | HILIC Starting Conditions |
| Column | C18, 2.1 or 4.6 mm i.d., 1.7-5 µm particle size | Zwitterionic or Amide HILIC, 2.1 mm i.d., 1.7-3.5 µm |
| Mobile Phase A | 5-10 mM Tetrabutylammonium Hydroxide (TBAH) or Triethylamine (TEA) with Acetic Acid in Water (pH ~7) | 10 mM Ammonium Formate in Water (pH ~3) |
| Mobile Phase B | 5-10 mM TBAH or TEA with Acetic Acid in Acetonitrile or Methanol | Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 50-70% B over 10-15 minutes | Start at 95% B, ramp down to 50% B over 10 minutes |
| Flow Rate | 0.2 - 0.8 mL/min (depending on column i.d.) | 0.2 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C | 30 - 40 °C |
| Pros | Utilizes common C18 columns; well-established technique.[4] | Excellent retention for polar analytes; MS-friendly mobile phases.[8] |
| Cons | Ion-pairing agents can suppress MS signal and require dedicated columns. | Requires longer equilibration times; sensitive to sample solvent composition.[9] |
Note: These are starting points. Optimization of gradient slope, temperature, and mobile phase additives is essential for achieving the desired separation.[10]
Q2: What are the best practices for sample preparation, especially for intracellular analysis?
A2: Accurate quantification of intracellular TFV-DP requires efficient extraction from the cellular matrix, typically from Peripheral Blood Mononuclear Cells (PBMCs) or Dried Blood Spots (DBS).[2][11]
This protocol is adapted from established methods for quantifying intracellular analytes from DBS.[11][12][13]
-
Punching: Using a calibrated puncher, take a 3 mm punch from the center of the dried blood spot and place it into a 1.5 mL microcentrifuge tube.[11][12]
-
Extraction Solution: Prepare a cold extraction solution of 50:50 or 70:30 (v/v) Methanol:Water containing a suitable internal standard (e.g., stable isotope-labeled TFV-DP).[11][14] The organic solvent lyses the cells and precipitates proteins, while the water ensures the polar analytes are solubilized.
-
Extraction: Add 500 µL of the cold extraction solution to the tube containing the DBS punch.
-
Vortexing/Shaking: Vortex the tube vigorously for 1 minute, then place it on a shaker at 4 °C for at least 30 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at >14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins and the DBS paper.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial HPLC mobile phase. This step concentrates the sample and ensures solvent compatibility with the chromatographic system.[15]
The following diagram illustrates the typical workflow for intracellular Tenofovir analysis.
Sources
- 1. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 2. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 3. sielc.com [sielc.com]
- 4. researchgate.net [researchgate.net]
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- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. HPLC method development for tenofovir disoproxil fumarate analysis [wisdomlib.org]
- 11. Application of an intracellular assay for determination of tenofovir-diphosphate and emtricitabine-triphosphate from erythrocytes using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recommendations for interpreting intraerythrocytic tenofovir-diphosphate and emtricitabine-triphosphate for PrEP adherence assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Ten-ofovir In Vitro Assays
Welcome to the technical support center for Tenofovir in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the in vitro evaluation of Tenofovir and its prodrugs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and generate reliable, reproducible data.
This resource is structured into two main sections: a Troubleshooting Guide for immediate problem-solving and a comprehensive Frequently Asked Questions (FAQs) section for a deeper understanding of Tenofovir in vitro assays.
Troubleshooting Guide
This section addresses specific issues that can arise during your experiments. Each problem is followed by probable causes and actionable solutions.
Problem 1: High Background Cytotoxicity in Vehicle Control
You're observing significant cell death in your vehicle-treated control group, making it difficult to assess Tenofovir-specific toxicity.
-
Probable Cause 1: Solvent Toxicity. The solvent used to dissolve Tenofovir, such as DMSO, can be toxic to cells at certain concentrations.
-
Solution:
-
Determine the Maximum Tolerated Solvent Concentration: Run a dose-response experiment with your solvent alone to identify the highest concentration that does not impact cell viability.
-
Maintain Consistent Solvent Concentration: Ensure that all experimental wells, including the untreated control, contain the same final concentration of the solvent.[1]
-
-
Probable Cause 2: Suboptimal Cell Culture Conditions. Factors like over-confluency, nutrient depletion, or contamination can stress cells and increase their susceptibility to any treatment.
-
Solution:
-
Optimize Seeding Density: Ensure cells are in the logarithmic growth phase and are not over-confluent at the time of treatment.
-
Use Fresh Media: Always use fresh, pre-warmed culture medium for your assays.
-
Regularly Screen for Contamination: Routinely check your cell cultures for any signs of microbial contamination.
-
Problem 2: Inconsistent EC50/IC50 Values for Tenofovir
You are getting variable EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values for Tenofovir across different experiments.
-
Probable Cause 1: Cell Line Variability. Different cell lines, and even the same cell line at different passage numbers, can exhibit varying sensitivity to Tenofovir.[1][2]
-
Solution:
-
Use Low-Passage Cells: Whenever possible, use cells with a low passage number and ensure consistency across experiments.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
-
Probable Cause 2: Assay-Specific Variability. The choice of cytotoxicity or antiviral assay can influence the outcome. For instance, an MTT assay measures metabolic activity, which can be affected by factors other than cell death.[2]
-
Solution:
-
Use Orthogonal Methods: Confirm your results using a complementary assay. For example, if you are using an MTT assay, you could validate the findings with a trypan blue exclusion assay or an LDH release assay to measure membrane integrity.[1][2]
-
Optimize Assay Parameters: Ensure that assay parameters like incubation times and reagent concentrations are optimized and consistently applied.[1]
-
-
Probable Cause 3: Prodrug Instability. Tenofovir is often administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[3][4][5] These prodrugs can have different stabilities in culture media.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh solutions of Tenofovir prodrugs immediately before use.
-
Consider the Active Metabolite: For mechanistic studies, consider using the active form, Tenofovir, directly, although its cell permeability is lower. In assays not specifically evaluating the prodrug moiety, Tenofovir (TFV) may be used due to its better in vitro stability compared to TDF.[6]
-
Problem 3: Unexpected Mitochondrial Toxicity
You are observing signs of mitochondrial toxicity, such as decreased mitochondrial DNA (mtDNA) levels or increased lactate production, at concentrations where you don't expect to see it.
-
Probable Cause 1: Synergistic Effects with Other Drugs. Tenofovir's mitochondrial toxicity can be enhanced when combined with other nucleoside reverse transcriptase inhibitors (NRTIs) like didanosine (ddI).[7][8]
-
Solution:
-
Evaluate Single-Agent Effects First: If you are testing drug combinations, first establish the individual toxicity profiles of each drug.
-
Mechanistic Studies: To investigate mitochondrial toxicity, you can measure mtDNA levels, assess the expression of mitochondrial proteins like COX II, or measure lactate production.[9][10]
-
-
Probable Cause 2: Cell-Type Specific Sensitivity. Certain cell types, like renal proximal tubule epithelial cells, may be more susceptible to Tenofovir-induced mitochondrial effects.[7][9][10]
-
Solution:
-
Choose a Relevant Cell Model: Select a cell line that is appropriate for the toxicity you are investigating. For nephrotoxicity studies, human kidney 2 (HK-2) cells are a relevant model.[2]
-
Compare with Other NRTIs: To put your results into context, compare the mitochondrial toxicity of Tenofovir with other NRTIs known to have more pronounced effects, such as zidovudine (ZDV) or zalcitabine (ddC).[9][10][11]
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of Tenofovir?
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[3] In its active, diphosphorylated form (Tenofovir diphosphate), it competes with the natural substrate, deoxyadenosine 5'-triphosphate, for incorporation into viral DNA by reverse transcriptase.[5] Once incorporated, it acts as a chain terminator, thus inhibiting viral replication.[12]
Q2: What are the different forms of Tenofovir used in in vitro assays?
Tenofovir itself has poor membrane permeability.[5] Therefore, it is often used in its prodrug forms:
-
Tenofovir Disoproxil Fumarate (TDF): An ester prodrug that is converted to Tenofovir in the plasma.[4][5]
-
Tenofovir Alafenamide (TAF): A newer phosphonamidate prodrug that is more stable in plasma and is primarily converted to Tenofovir intracellularly, leading to higher intracellular concentrations of the active metabolite.[4][5]
-
Tenofovir (TFV): The active drug, which can be used directly in some in vitro assays, particularly those not focused on prodrug metabolism.[6]
Cytotoxicity Assays
Q3: Which cell lines are most appropriate for assessing Tenofovir-induced cytotoxicity?
The choice of cell line depends on the specific toxicity being investigated:
-
Nephrotoxicity: Human renal proximal tubule epithelial cells (RPTECs) or the HK-2 cell line are commonly used.[2][7]
-
Hepatotoxicity: Human hepatoblastoma cells (HepG2) are a suitable model.[9][10]
-
Myopathy: Human skeletal muscle cells (SkMCs) can be used.[9][10]
-
General Cytotoxicity: Peripheral blood mononuclear cells (PBMCs) and various cancer cell lines are also utilized.[6][13]
Q4: What are the typical concentrations of Tenofovir used in in vitro cytotoxicity assays?
Concentrations can range from low micromolar to several hundred micromolar, depending on the cell type and the duration of exposure.[7][9][10] It is important to test a wide range of concentrations to establish a dose-response curve. For example, studies have used Tenofovir at concentrations of 3 µM, 30 µM, and 300 µM.[7][9]
Q5: How long should I expose the cells to Tenofovir in a cytotoxicity assay?
Exposure times can vary from 24 hours to several weeks.[1][2][7] Short-term exposures (24-72 hours) are common for acute cytotoxicity, while longer-term exposures (e.g., 15-22 days) may be necessary to observe chronic effects or mitochondrial toxicity.[2][7]
Antiviral Activity Assays
Q6: What are the key parameters to measure in a Tenofovir antiviral activity assay?
The primary endpoint is typically the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.[6][14] This is often determined by measuring viral markers such as p24 antigen for HIV or viral DNA for HBV.[13][15]
Q7: How do the antiviral activities of TDF and TAF compare in vitro?
TAF generally exhibits greater in vitro potency against HIV than TDF.[4][5][6] This is attributed to its more efficient intracellular conversion to the active Tenofovir diphosphate.[5]
Resistance Assays
Q8: What is the primary mutation associated with Tenofovir resistance?
The K65R mutation in the reverse transcriptase enzyme is the signature mutation for Tenofovir resistance.[5][16][17][18]
Q9: How can I assess Tenofovir resistance in vitro?
Resistance can be evaluated using:
-
Phenotypic Assays: These assays measure the susceptibility of viral isolates (either from patients or site-directed mutants) to Tenofovir by determining the fold-change in EC50 compared to a wild-type virus.[19][20][21]
-
Genotypic Assays: These involve sequencing the viral reverse transcriptase gene to identify known resistance-associated mutations.[22]
-
Viral Breakthrough Assays: These experiments mimic clinically relevant drug concentrations to assess the ability of mutant viruses to replicate in the presence of the drug.[18][19]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol provides a general framework for assessing the effect of Tenofovir on cell viability using the MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Tenofovir or its prodrug in a suitable solvent (e.g., PBS or DMSO).[1]
-
Treatment: Remove the culture medium and add fresh medium containing serial dilutions of Tenofovir. Include a vehicle control with the same final solvent concentration.[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: HIV-1 p24 Antigen Assay for Antiviral Activity
This protocol outlines a method for determining the antiviral activity of Tenofovir against HIV-1.
-
Cell Preparation: Activate peripheral blood mononuclear cells (PBMCs) with phytohemagglutinin (PHA) and interleukin-2 (IL-2).
-
Infection: Incubate the activated PBMCs with a known amount of HIV-1 in the presence of serial dilutions of Tenofovir or a vehicle control for 4 hours.[13]
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove the virus and drug.[13]
-
Culturing: Culture the cells in fresh medium for up to 14 days, collecting the supernatant every 3-4 days.[13]
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit.[13]
-
Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the drug concentration.
Visualizations
Caption: General workflows for in vitro cytotoxicity and antiviral assays.
Caption: Mechanism of action of Tenofovir and its prodrugs.
References
-
In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells. (n.d.). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
In vitro cytotoxicity and mitochondrial toxicity of tenofovir alone and in combination with other antiretrovirals in human renal proximal tubule cells. (2006, November). PubMed. Retrieved January 12, 2026, from [Link]
-
Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. (2002, March). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]
-
Assessment of mitochondrial toxicity in human cells treated with tenofovir: comparison with other nucleoside reverse transcriptase inhibitors. (2002, March). PubMed. Retrieved January 12, 2026, from [Link]
-
Tenofovir not toxic to mitochondria in human cell culture. (2002, May 11). HIV i-Base. Retrieved January 12, 2026, from [Link]
-
Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity. (2017, March 1). MDPI. Retrieved January 12, 2026, from [Link]
-
Factors Contributing to the Antiviral Effectiveness of Tenofovir. (2017, December). PubMed. Retrieved January 12, 2026, from [Link]
-
In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. (2010, February 19). PLOS ONE. Retrieved January 12, 2026, from [Link]
-
Cell Culture Evaluation Hints Widely Available HIV Drugs Are Primed for Success if Repurposed for HTLV-1 Prevention. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Factors Contributing to the Antiviral Effectiveness of Tenofovir. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. (2015, October). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. (2005, August). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs. (2018, February 8). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. (2020, April 15). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. (2023, May 26). Biosciences Biotechnology Research Asia. Retrieved January 12, 2026, from [Link]
-
In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective as an HIV-1 Microbicide. (2010, February 19). PubMed. Retrieved January 12, 2026, from [Link]
-
In Vitro and Ex Vivo Testing of Tenofovir Shows It Is Effective As an HIV-1 Microbicide. (2010, February 19). PLOS ONE. Retrieved January 12, 2026, from [Link]
-
Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Validation Of An LC/MS/MS Assay For Tenofovir In Human Serum. (n.d.). BASi. Retrieved January 12, 2026, from [Link]
-
A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Antiviral Activity of Tenofovir Alafenamide against HIV-1 with Thymidine Analog-Associated Mutations and M184V. (2017, June). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]
-
Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. (2015, October). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Characterization of HIV-1 Resistance to Tenofovir Alafenamide (TAF) In Vitro. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. (2009, August). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]
-
High resistance barrier to tenofovir alafenamide is driven by higher loading of tenofovir diphosphate into target cells compared to tenofovir disoproxil fumarate. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro. (2015, September 18). Antimicrobial Agents and Chemotherapy. Retrieved January 12, 2026, from [Link]
-
Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms. (2021, March 15). National Institutes of Health (NIH). Retrieved January 12, 2026, from [Link]
-
Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors. (2002, January). PubMed. Retrieved January 12, 2026, from [Link]
-
Analytical method validation for tenofovir alafenamide and known impurities. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Real-Time Analysis of Tenofovir Release Kinetics Using Quantitative Phosphorus (31P) Nuclear Magnetic Resonance Spectroscopy. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
-
Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples. (n.d.). OpenUCT. Retrieved January 12, 2026, from [Link]
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Technical Support Center: Enhancing the Oral Bioavailability of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals actively working on improving the oral bioavailability of the nucleoside analog (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol. As a structural analog of tenofovir, this compound holds therapeutic promise; however, like many nucleoside analogs, it is anticipated to exhibit poor oral absorption due to its inherent hydrophilicity. This guide provides a comprehensive resource of frequently asked questions (FAQs) and detailed troubleshooting guides to navigate the experimental challenges in enhancing its systemic exposure following oral administration.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the physicochemical properties and general strategies for improving the oral bioavailability of this compound.
Q1: What are the key physicochemical properties of this compound that likely contribute to its poor oral bioavailability?
A1: The chemical structure of this compound, with its purine base and propan-2-ol side chain, suggests high polarity.[1][2] Nucleoside analogs are often hydrophilic, which limits their ability to passively diffuse across the lipid-rich intestinal epithelium.[3][4] While specific experimental data for this exact molecule is not widely published, we can infer from its structure and the properties of similar compounds like tenofovir that it will likely have low passive permeability. Tenofovir, for instance, is a dianion at physiological pH, leading to poor membrane permeability.[5]
| Property | Expected Characteristic | Implication for Oral Bioavailability |
| Solubility | Likely high in aqueous media | Not a primary barrier to dissolution in the gut |
| Permeability | Expected to be low | A significant hurdle for absorption |
| LogP | Predicted to be low | Indicates hydrophilicity and poor partitioning into lipid membranes |
| Metabolic Stability | Potential for first-pass metabolism | May reduce the amount of active drug reaching systemic circulation |
Q2: What are the primary strategies to enhance the oral bioavailability of a hydrophilic compound like this?
A2: The two main approaches for improving the oral bioavailability of hydrophilic drugs are prodrug derivatization and advanced formulation strategies.
-
Prodrug Approach: This involves chemically modifying the parent drug to create a more lipophilic and permeable molecule that can be converted back to the active parent drug in the body.[3] For nucleoside analogs, ester prodrugs have been particularly successful, as exemplified by tenofovir disoproxil fumarate (TDF).[6]
-
Formulation Strategies: These methods aim to improve the drug's dissolution, solubility at the absorption site, or interaction with the intestinal mucosa. Techniques include the use of permeation enhancers, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and particle size engineering.[7][8]
Q3: What role do intestinal transporters play in the absorption of nucleoside analogs?
A3: Intestinal transporters can have a significant impact on the absorption of nucleoside analogs and their prodrugs.[9][10][11]
-
Uptake Transporters: Some transporters, like the human peptide transporter 1 (hPEPT1), can be exploited by designing prodrugs that mimic their natural substrates. For example, the valine ester prodrug of acyclovir, valacyclovir, is a substrate for hPEPT1, leading to significantly increased absorption.[12]
-
Efflux Transporters: Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump drugs out of intestinal cells and back into the lumen, thereby reducing absorption.[9][10] It is crucial to determine if your compound or its prodrugs are substrates for these efflux transporters.
Part 2: Troubleshooting Guides
This section provides detailed, question-and-answer-formatted troubleshooting guides for specific experimental challenges you may encounter.
Troubleshooting Guide 1: Low Permeability in Caco-2 Assays
Problem: In vitro Caco-2 permeability assays of my parent compound, this compound, show very low apparent permeability (Papp) values, confirming its poor permeability. What are my next steps?
Analysis and Solution:
Low Papp values in Caco-2 assays are expected for hydrophilic nucleoside analogs and confirm that permeability is a key barrier to oral absorption.[13] The primary goal is now to systematically evaluate strategies to overcome this.
Experimental Workflow:
Caption: Workflow for addressing low Caco-2 permeability.
Step-by-Step Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Measurement (A-B):
-
Add the test compound (parent drug or prodrug) to the apical (A) side of the Transwell insert.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
Analyze the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Efflux Assessment (B-A):
-
Add the test compound to the basolateral (B) side.
-
Collect samples from the apical (A) side at the same time points.
-
Analyze the compound concentration.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[14]
-
Troubleshooting Tips:
-
Low Compound Recovery: If the total amount of compound recovered from both chambers is low, consider non-specific binding to the plate or metabolism by Caco-2 cells.
-
High Variability: Ensure consistent cell culture conditions, as passage number and culture time can affect monolayer properties.[15]
Troubleshooting Guide 2: Prodrug Instability or Inefficient Conversion
Problem: My ester prodrug shows improved permeability in Caco-2 assays, but in vivo pharmacokinetic studies in rodents still result in low oral bioavailability of the parent compound.
Analysis and Solution:
This scenario suggests a disconnect between in vitro permeability and in vivo performance. The likely culprits are either premature degradation of the prodrug in the gastrointestinal tract or inefficient conversion to the parent drug after absorption. The secondary alcohol of this compound may influence the rate of enzymatic hydrolysis. While some esterases prefer primary alcohols, others can efficiently hydrolyze esters of secondary alcohols.[12]
Experimental Approach:
Sources
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- 2. This compound 97% | CAS: 14047-27-9 | AChemBlock [achemblock.com]
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- 4. benthamscience.com [benthamscience.com]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbs.com [ijpbs.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharm-int.com [pharm-int.com]
- 9. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. tandfonline.com [tandfonline.com]
- 12. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 15. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tenofovir Resistance in Cell Culture Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tenofovir in cell culture models. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to address the challenges of Tenofovir resistance. Our approach is rooted in scientific expertise, ensuring that every recommendation is backed by a clear understanding of the underlying biological mechanisms.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during in vitro studies of Tenofovir resistance.
Q1: What is the primary mechanism of Tenofovir action in cell culture?
A1: Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which allows it to efficiently enter cells.[1][2][3] Inside the cell, cellular enzymes phosphorylate Tenofovir into its active form, Tenofovir diphosphate (TFV-DP).[1][2][4][5] TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) in retroviruses like HIV and the DNA polymerase in Hepatitis B Virus (HBV).[1][6] It mimics the natural substrate, deoxyadenosine triphosphate (dATP).[1] Upon incorporation into the growing viral DNA chain, TFV-DP causes chain termination because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond to form, thus halting viral replication.[1][5][7]
Q2: How does Tenofovir resistance typically develop in our cell culture experiments?
A2: Tenofovir resistance in cell culture arises from specific mutations in the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[4] These mutations emerge under the selective pressure of the drug. There are two main mechanisms of resistance:
-
Decreased Incorporation: Mutations can alter the enzyme's active site, reducing its affinity for TFV-DP compared to the natural dATP substrate. A classic example in HIV is the K65R mutation, which diminishes the rate of TFV-DP incorporation.[4][8]
-
Increased Excision: Some mutations enhance the enzyme's ability to remove the incorporated TFV-DP from the terminated DNA chain.[4][8] This process, known as pyrophosphorolysis, effectively rescues the viral DNA synthesis.[4] For HBV, resistance is less common but can occur through the accumulation of multiple mutations.[9][10][11]
Q3: We are observing unexpected cytotoxicity in our cell lines treated with Tenofovir. Is this common?
A3: While Tenofovir is generally considered to have a favorable safety profile, it can exhibit cytotoxicity, particularly nephrotoxicity, at higher concentrations.[12] In cell culture, this can manifest as reduced cell viability. It's important to distinguish between antiviral effects and direct toxicity to the host cells.
-
Mitochondrial Toxicity: Some NRTIs are known to cause mitochondrial toxicity by inhibiting the human mitochondrial DNA polymerase γ.[13] However, studies have shown that Tenofovir has a low potential to induce mitochondrial toxicity compared to other NRTIs.[13][14][15][16]
-
Cell-Type Specificity: Cytotoxicity can be cell-type dependent. For instance, human renal proximal tubule epithelial cells (like HK-2) can be more sensitive due to the role of specific drug transporters that concentrate Tenofovir intracellularly.[12][17]
Q4: Can the choice of Tenofovir prodrug (TDF vs. TAF) affect our experimental outcomes?
A4: Yes, absolutely. TDF and TAF have different pharmacokinetic properties that lead to different intracellular concentrations of the active TFV-DP.[1][3]
-
Tenofovir Disoproxil Fumarate (TDF): Is primarily converted to Tenofovir in the plasma, leading to higher systemic exposure to Tenofovir.[3]
-
Tenofovir Alafenamide (TAF): Is more stable in plasma and is preferentially activated within target cells (like lymphocytes and hepatocytes). This results in higher intracellular concentrations of TFV-DP and lower plasma concentrations of Tenofovir, which can reduce the risk of off-target toxicity (e.g., in renal cells).[3][18] Therefore, your choice of prodrug can influence both the observed antiviral potency and the cytotoxicity profile in your cell culture model.
Troubleshooting Guide: Addressing Tenofovir Resistance in the Lab
This section provides a structured, question-and-answer guide to troubleshoot common experimental issues.
Issue 1: Loss of Antiviral Efficacy
Q: We've been passaging virus-infected cells with Tenofovir, and now the drug seems to be losing its effectiveness. How can we confirm and characterize this suspected resistance?
A: This is a classic scenario of in vitro resistance selection. A multi-step approach is required for confirmation and characterization.
Step 1: Phenotypic Resistance Assay
This assay will determine the extent to which the virus has lost susceptibility to Tenofovir.
-
Protocol: Phenotypic Susceptibility Assay
-
Viral Stock Preparation: Harvest the supernatant from your passaged, potentially resistant cell culture and from a parallel culture infected with the wild-type (parental) virus. Titer both viral stocks to determine the tissue culture infectious dose 50 (TCID50).
-
Cell Plating: Seed a suitable host cell line (e.g., HepG2.2.15 for HBV, MT-4 cells for HIV) in 96-well plates.
-
Drug Dilution Series: Prepare a serial dilution of Tenofovir in culture medium. Include a no-drug control.
-
Infection: Infect the plated cells with a standardized amount of either the suspected resistant virus or the wild-type virus.
-
Treatment: Immediately after infection, add the Tenofovir dilutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Quantify Viral Replication: Measure a marker of viral replication. For HBV, this is often the level of secreted HBV DNA in the supernatant, quantifiable by qPCR. For HIV, it could be p24 antigen levels in the supernatant measured by ELISA.
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration for both the wild-type and suspected resistant viruses. Calculate the 50% effective concentration (EC50) for each. A significant increase (fold-change) in the EC50 for the passaged virus compared to the wild-type indicates phenotypic resistance.[19][20]
-
Step 2: Genotypic Resistance Assay
This will identify the specific mutations responsible for the observed phenotypic resistance.
-
Protocol: Genotypic Sequencing
-
Viral RNA/DNA Extraction: Extract viral nucleic acids from the supernatant of the resistant culture.
-
PCR Amplification: Amplify the reverse transcriptase/polymerase gene using specific primers.
-
Sequencing: Sequence the PCR product (Sanger or Next-Generation Sequencing).
-
Sequence Analysis: Align the sequence with a wild-type reference sequence to identify mutations. Compare the identified mutations to known Tenofovir resistance-associated mutations (RAMs) from public databases (e.g., Stanford HIV Drug Resistance Database).[9][10]
-
Step 3: Correlate Genotype with Phenotype
Analyze if the identified mutations (e.g., K65R in HIV RT) are known to confer the level of phenotypic resistance you observed. This correlation provides strong evidence for the cause of treatment failure in your model.[19][21]
Issue 2: High Background Cytotoxicity Masking Antiviral Effects
Q: Our cell viability assays (e.g., MTT) show significant cell death even at low Tenofovir concentrations, making it difficult to assess its specific antiviral activity. How can we resolve this?
A: This issue requires careful deconvolution of cytotoxicity from specific antiviral effects.
Step 1: Determine the 50% Cytotoxic Concentration (CC50)
First, you need to precisely quantify the drug's toxicity in your specific cell model.
-
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate uninfected cells in a 96-well plate at a predetermined optimal density.[12][14]
-
Drug Treatment: Add a serial dilution of Tenofovir to the cells. Include a no-drug control and a solvent control if applicable.[22]
-
Incubation: Incubate for the same duration as your antiviral assay (e.g., 72 hours).[12][22]
-
MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[12][22]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the crystals.[22]
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculation: Calculate the CC50, which is the drug concentration that reduces cell viability by 50%.
-
Step 2: Calculate the Selectivity Index (SI)
The SI is a critical parameter that defines the therapeutic window of a drug in vitro.
-
Calculation: SI = CC50 / EC50
-
Interpretation: A higher SI value (>10) indicates that the drug's antiviral activity occurs at concentrations far below those that cause significant cytotoxicity, suggesting a specific antiviral effect. A low SI (<10) suggests that the observed "antiviral" effect might be due to general toxicity.
Step 3: Optimize Your Experimental Window
If your SI is low, consider the following optimizations:
-
Use a More Sensitive Cell Line: Some cell lines are inherently more resistant to Tenofovir's cytotoxic effects.
-
Switch Prodrugs: As mentioned, TAF often has a better in vitro toxicity profile than TDF due to its targeted activation.[3][18]
-
Reduce Incubation Time: Shorter exposure times may be sufficient to observe antiviral activity while minimizing cumulative toxicity.[12]
-
Use a Different Viability Assay: Assays like the LDH release assay, which measures membrane integrity, can provide complementary information to metabolic assays like MTT.[22]
Issue 3: Overcoming Confirmed Tenofovir Resistance
Q: We have confirmed Tenofovir resistance in our cell line. What are the next steps to overcome this and suppress viral replication?
A: The most effective strategy is to use combination therapy, leveraging drugs with different mechanisms of action or resistance profiles.
Strategy 1: Combine Tenofovir with another NRTI
-
Rationale: Some NRTI resistance mutations can actually increase susceptibility to other NRTIs. For example, the M184V mutation, which confers resistance to Lamivudine (3TC) and Emtricitabine (FTC), can resensitize HIV to Tenofovir.[23][24] Conversely, the K65R mutation (Tenofovir resistance) increases susceptibility to Zidovudine (AZT).
-
Experimental Approach: Design a checkerboard assay to test combinations of Tenofovir with other NRTIs (e.g., Emtricitabine, Lamivudine). This will allow you to determine if the combination is synergistic, additive, or antagonistic.[25][26]
Strategy 2: Combine Tenofovir with a Drug from a Different Class
-
Rationale: Combining drugs that target different stages of the viral lifecycle makes it much harder for the virus to develop resistance simultaneously to both. For HIV, this could be a non-nucleoside reverse transcriptase inhibitor (NNRTI), a protease inhibitor, or an integrase inhibitor.
-
Example (HIV): Combining Tenofovir with Efavirenz (an NNRTI). Efavirenz can inhibit the pyrophosphorolytic removal of Tenofovir, a key resistance mechanism, thereby restoring its activity.[4]
-
Experimental Protocol: Combination Antiviral Assay
-
Setup: Use a 96-well plate format. Prepare serial dilutions of Drug A (Tenofovir) along the x-axis and serial dilutions of Drug B (e.g., Emtricitabine or Efavirenz) along the y-axis.
-
Infection & Treatment: Infect cells with the Tenofovir-resistant virus and add the drug combinations.
-
Quantification: After incubation, quantify viral replication as previously described.
-
Synergy Analysis: Use software like MacSynergy or calculate the Combination Index (CI) using the Chou-Talalay method. This will quantitatively determine the nature of the drug interaction.[25] A CI < 1 indicates synergy.
-
Table 1: Common Tenofovir Resistance Mutations and Combination Strategies
| Virus | Key Resistance Mutation(s) | Effect on Tenofovir | Recommended Combination Partner(s) in vitro | Rationale for Combination |
| HIV-1 | K65R | Reduced incorporation of TFV-DP[4] | Zidovudine (AZT) | K65R mutation increases susceptibility to AZT. |
| HIV-1 | M184V | Increased susceptibility to Tenofovir[23][24] | Tenofovir is a good partner | M184V resensitizes the virus to Tenofovir. |
| HIV-1 | Multiple TAMs (e.g., M41L, L210W, T215Y) | Increased excision of TFV-DP[8] | Efavirenz (NNRTI) | NNRTI binding can inhibit the excision reaction.[4] |
| HBV | rtA194T + rtL180M + rtM204V | Reduced susceptibility[27] | Entecavir (ETV) | ETV has a different resistance profile and is effective against lamivudine-resistant strains.[25] |
| HBV | rtN236T (Adefovir resistance) | 3- to 4-fold reduced susceptibility[28] | Emtricitabine (FTC) / Lamivudine (3TC) | Additive to slightly synergistic effects observed in vitro.[25] |
Visualizing Mechanisms and Workflows
Mechanism of Tenofovir Action and Resistance
This diagram illustrates the intracellular pathway of Tenofovir and the two primary mechanisms by which viral reverse transcriptase can develop resistance.
Caption: Tenofovir action and resistance pathway.
Workflow for Characterizing and Overcoming Resistance
This workflow provides a logical sequence of experiments to address suspected Tenofovir resistance in a cell culture model.
Caption: Workflow for managing in vitro resistance.
References
-
Recent findings on the mechanisms involved in tenofovir resistance - PMC - NIH. [Link]
-
In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC - NIH. [Link]
-
What is the mechanism of Tenofovir? - Patsnap Synapse. [Link]
-
Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors | Antimicrobial Agents and Chemotherapy. [Link]
-
Tenofovir not toxic to mitochondria in human cell culture - HIV i-Base. [Link]
-
What is the mechanism of Tefovir? - Patsnap Synapse. [Link]
-
What is the mechanism of Tenofovir Disoproxil Fumarate? - Patsnap Synapse. [Link]
-
Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses - YouTube. [Link]
-
Anti-viral agent tenofovir induces mitochondrial damage and oxidative stress in hk-2 cells - pA2 Online. [Link]
-
Tenofovir disoproxil - Wikipedia. [Link]
-
Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed. [Link]
-
Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations - PMC - NIH. [Link]
-
Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity. [Link]
-
Genotypic and Phenotypic Predictors of the Magnitude of Response to Tenofovir Disoproxil Fumarate Treatment in Antiretroviral-Experienced Patients | The Journal of Infectious Diseases | Oxford Academic. [Link]
-
Mutations associated with TFV resistance located within and outside the... - ResearchGate. [Link]
-
Development of tenofovir disoproxil fumarate resistance after complete viral suppression in a patient with treatment-naïve chronic hepatitis B: A case report and review of the literature - NIH. [Link]
-
The role of drug transporters in the kidney: lessons from tenofovir - PMC - PubMed Central. [Link]
-
Genotypic and phenotypic predictors of the magnitude of response to tenofovir disoproxil fumarate treatment in antiretroviral-experienced patients - PubMed. [Link]
-
Anti-hepatitis B virus activity in vitro of combinations of tenofovir with nucleoside/nucleotide analogues - PubMed. [Link]
-
Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Evidence of tenofovir resistance in chronic hepatitis B virus (HBV) infection: An observational case series of South African adults - NIH. [Link]
-
Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. [Link]
-
Genotype-Phenotype Discordances - HIV Drug Resistance Database. [Link]
-
Tenofovir Resistance and Resensitization - PMC - PubMed Central. [Link]
-
Evaluation of single and combination therapies with tenofovir disoproxil fumarate and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication - PubMed. [Link]
-
Tenofovir/Adefovir Pathway, Pharmacokinetics - ClinPGx. [Link]
-
Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC. [Link]
-
HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes - PubMed Central. [Link]
-
Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC - PubMed Central. [Link]
Sources
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of Tenofovir Resistance Conferred by Human Immunodeficiency Virus Type 1 Reverse Transcriptase Containing a Diserine Insertion after Residue 69 and Multiple Thymidine Analog-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence of tenofovir resistance in chronic hepatitis B virus (HBV) infection: An observational case series of South African adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir resistance in patients with HBV - EASL-The Home of Hepatology. [easl.eu]
- 12. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tenofovir not toxic to mitochondria in human cell culture | HIV i-Base [i-base.info]
- 16. Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of drug transporters in the kidney: lessons from tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Genotypic and phenotypic predictors of the magnitude of response to tenofovir disoproxil fumarate treatment in antiretroviral-experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HIV Drug Resistance Database [hivdb.stanford.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anti-hepatitis B virus activity in vitro of combinations of tenofovir with nucleoside/nucleotide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of single and combination therapies with tenofovir disoproxil fumarate and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of Tenofovir in Biological Samples
Welcome to the technical support resource for the sensitive detection of Tenofovir (TFV) and its prodrugs, such as Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), in biological samples. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for common challenges encountered during bioanalysis. The methodologies discussed herein are primarily centered around Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for quantitative analysis of drugs in biological matrices.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the development and execution of assays for Tenofovir quantification.
Q1: What is the most common and sensitive method for Tenofovir quantification in biological samples?
A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most widely used and highly sensitive method for quantifying Tenofovir in various biological matrices like plasma, cerebrospinal fluid, and dried blood spots.[2][3][4] This technique offers excellent selectivity and allows for low limits of quantification (LLOQ), often in the low ng/mL range.[5][6][7]
Q2: Which sample preparation technique is recommended for Tenofovir analysis in plasma?
A2: Both Solid-Phase Extraction (SPE) and protein precipitation are commonly used methods for plasma sample preparation. SPE, particularly with C18 cartridges, often results in a cleaner baseline and high extraction efficiencies.[5][6][8] Protein precipitation, using agents like acetonitrile, is a simpler and faster alternative that is also effective.[4][9] The choice between the two depends on the required sensitivity and the complexity of the matrix.
Q3: How can I mitigate matrix effects in my LC-MS/MS assay for Tenofovir?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. Using a stable isotope-labeled internal standard (SIL-IS), like Tenofovir-d6, is the most effective way to compensate for these effects.[2][10] Proper sample cleanup through techniques like SPE also helps in minimizing matrix interferences.[5][6]
Q4: What are the key stability considerations for Tenofovir and its prodrugs in biological samples?
A4: Tenofovir itself is a relatively stable molecule.[11] However, its prodrugs, TDF and TAF, are susceptible to hydrolysis. TDF can degrade to Tenofovir isoproxil monoester and then to Tenofovir.[12] TAF is also prone to degradation, particularly in acidic conditions.[13] It is crucial to evaluate the stability of the analytes under various conditions, including benchtop, freeze-thaw cycles, and in the autosampler.[1][3] For the active metabolite, tenofovir-diphosphate (TFV-DP), degradation by phosphatases is a concern, and the use of phosphatase inhibitors may be necessary during sample preparation.[1]
Q5: What are typical Multiple Reaction Monitoring (MRM) transitions for Tenofovir?
A5: For positive electrospray ionization (ESI+), common MRM transitions for Tenofovir are m/z 288.0 → 176.1 and 288.0 → 136.1.[4][7] The transition to m/z 176.1 is often used for quantification, while the one to 136.1 can be used as a qualifier ion.
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Guide 1: Low or No Signal/Response for Tenofovir
Issue: You are observing a very low or no signal for Tenofovir, even in your higher concentration standards.
| Potential Cause | Explanation & Recommended Action |
| Improper ESI Source Parameters | The efficiency of electrospray ionization is highly dependent on parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature.[14][15] Action: Optimize these parameters systematically. Start with typical values (e.g., Capillary Voltage: 3-5 kV; Nebulizer Pressure: 20-60 psi) and adjust to maximize the signal for Tenofovir.[14] |
| Sample Degradation | As mentioned in the FAQs, the prodrugs of Tenofovir can be unstable.[12][13] Action: Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C).[3] Perform stability tests to confirm that your handling and storage procedures are not causing analyte loss.[1][3] |
| Inefficient Extraction | The sample preparation step may not be efficiently recovering Tenofovir from the biological matrix. Action: Evaluate the extraction recovery by comparing the peak area of an analyte added to a blank matrix extract with the peak area of a pure standard solution of the same concentration.[3] If recovery is low, consider switching from protein precipitation to a more thorough method like SPE or optimizing your current SPE protocol.[5][6] |
| Incorrect MRM Transitions | The mass spectrometer may not be set to monitor the correct precursor and product ions for Tenofovir. Action: Verify the MRM transitions (e.g., m/z 288.0 → 176.1) in your instrument method.[4][7] Infuse a standard solution of Tenofovir directly into the mass spectrometer to confirm the parent and fragment ions. |
Guide 2: Poor Peak Shape (Tailing or Fronting)
Issue: The chromatographic peaks for Tenofovir are not symmetrical, exhibiting tailing or fronting.
| Potential Cause | Explanation & Recommended Action |
| Secondary Interactions with Column | Peak tailing for basic compounds like Tenofovir can occur due to interactions with residual silanol groups on the silica-based stationary phase.[16] Action: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can help to suppress the ionization of silanol groups.[2][4] Consider using a column with advanced end-capping or a different stationary phase like a C6-Phenyl.[17] |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Action: Dilute your sample and inject a lower concentration. Check if the peak shape improves. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[18] Action: Whenever possible, dissolve your final extracted sample in the initial mobile phase.[19] If a stronger solvent is necessary for solubility, minimize the injection volume. |
| Column Void or Contamination | A void at the head of the column or contamination from previous injections can disrupt the flow path and lead to poor peak shape.[16] Action: First, try flushing the column with a strong solvent.[19] If this doesn't resolve the issue, try reversing the column (if permissible by the manufacturer) and flushing it. If the problem persists, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Tenofovir Extraction from Human Plasma using SPE
This protocol is a robust method for extracting Tenofovir from human plasma, adapted from validated procedures.[5][6][20]
Materials:
-
Human plasma (K2EDTA)
-
Tenofovir reference standard
-
Tenofovir-d6 (Internal Standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
-
C18 SPE cartridges
-
Vacuum manifold
Procedure:
-
Prepare Samples: To 100 µL of plasma, add 50 µL of the internal standard working solution.
-
Acidify: Add 100 µL of HPLC-grade water containing 0.6% TFA. Vortex for 10 seconds.[5]
-
Condition SPE Cartridge: Place C18 SPE cartridges on a vacuum manifold. Condition with 1 mL of methanol, followed by 1 mL of HPLC-grade water with 0.6% TFA.[5]
-
Load Sample: Load the prepared plasma sample onto the conditioned cartridge and allow it to pass through under gravity.
-
Wash: Wash the cartridge with 1 mL of HPLC-grade water to remove interferences.
-
Elute: Elute Tenofovir and the internal standard with 1 mL of methanol into a clean collection tube.
-
Dry Down: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., water for LC-MS/MS analysis) and inject into the LC-MS/MS system.[2]
Protocol 2: LC-MS/MS Analysis of Tenofovir
This protocol provides a starting point for developing an LC-MS/MS method for Tenofovir analysis.
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Parameters (Example): [2][7]
-
Column: C18 or Polar-RP column (e.g., Phenomenex Synergi 4 µm Polar-RP 80A, 50 x 2 mm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to wash the column, and then return to initial conditions for equilibration. A typical run time is 5 minutes.[2]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.[4]
MS Parameters (Example): [4][7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Tenofovir: m/z 288.0 → 176.1 (Quantifier), 288.0 → 136.1 (Qualifier).
-
Tenofovir-d6 (IS): m/z 294.3 → 182.2.[9]
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument to achieve maximum sensitivity.
Visualizations
Experimental Workflow for Tenofovir Analysis
Caption: Workflow for Tenofovir quantification in plasma.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for diagnosing low signal intensity.
References
-
Delahunty, T., Bushman, L., & Fletcher, C. V. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. [Link]
-
D'Avolio, A., et al. (2008). A New Assay Based on Solid-Phase Extraction Procedure with LC–MS to Measure Plasmatic Concentrations of Tenofovir and Emtricitabine. Journal of Chromatographic Science. [Link]
-
Kondapalli, V. K., et al. (2019). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Biomedical Chromatography. [Link]
-
D'Avolio, A., et al. (2008). New Assay Based on Solid-Phase Extraction Procedure with LC-MS to Measure Plasmatic Concentrations of Tenofovir and Emtricitabine in HIV Infected Patients. Journal of Chromatographic Science. [Link]
-
Al-Ghanana, S. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences. [Link]
-
Al-Ghanana, S. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences. [Link]
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Zheng, J. H., et al. (2014). Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS. [Link]
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Shinde, V. R., et al. (2022). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. [Link]
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Al-Ghanana, S. M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences. [Link]
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Hirt, D., et al. (2021). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals. [Link]
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Woolf, E. J., et al. (2016). Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC–MS/MS. Bioanalysis. [Link]
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Singh, S., et al. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Sentjens, M. J., et al. (2005). Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction. Journal of Chromatography B. [Link]
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Delahunty, T., et al. (2018). Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Jain, P. S., et al. (2013). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. The Scientific World Journal. [Link]
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Singh, S., et al. (2016). Stability behaviour of antiretroviral drugs and their combinations. 4: Characterization of degradation products of tenofovir alafenamide fumarate and comparison of its degradation and stability behaviour with tenofovir disoproxil fumarate. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Grant, R. M., et al. (2018). Urine Assay for Tenofovir to Monitor Adherence in Real Time to TDF/FTC as PrEP. Clinical Infectious Diseases. [Link]
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Zhang, Y., et al. (2020). Development and validation of a LC–MS/MS assay for tenofovir and tenofovir alafenamide in human plasma: Application in a bioequivalence study. ResearchGate. [Link]
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Delahunty, T., et al. (2018). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. ResearchGate. [Link]
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Delahunty, T., et al. (2007). The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards. ResearchGate. [Link]
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Leite, G. A., et al. (2020). Evaluation of degradation kinetics and physicochemical stability of tenofovir. ResearchGate. [Link]
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Ruthigen. How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
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El-Kimary, E. I., et al. (2017). Characterization of tenofovir, tenofovir disoproxil fumarate and emtricitabine in aqueous solutions containing sodium ions using ESI-MS, NMR and Ab initio calculations. ResearchGate. [Link]
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Patel, S., et al. (2023). Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir. Biosciences Biotechnology Research Asia. [Link]
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IJCRT.org. Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. [Link]
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Nacalai Tesque, Inc. T1. Poor peak shape. [Link]
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Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
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Agilent. Optimizing the Agilent Multimode Source. [Link]
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Hirt, D., et al. (2021). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. ResearchGate. [Link]
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Wozniak, M., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
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Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
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Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
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Jantarathaneewat, K., et al. (2018). A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring. Journal of Chromatography B. [Link]
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Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
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Grand-Guillaume Perrenoud, A., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]
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ResearchGate. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. [Link]
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Gandhi, M., et al. (2018). Comparing pharmacologic measures of tenofovir exposure in a U.S. pre-exposure prophylaxis randomized trial. EBioMedicine. [Link]
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Technical Support Center: A Scientist's Guide to Addressing Solubility Challenges of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol
Welcome to the technical support resource for (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol. As researchers and drug development professionals, encountering solubility hurdles with promising compounds is a common yet critical challenge. This guide provides in-depth, field-proven insights and step-by-step protocols to systematically diagnose and overcome the solubility issues associated with this purine analog, a key chemical entity related to important antiviral agents like Tenofovir Alafenamide.
Our approach is built on a foundation of physicochemical principles, moving from fundamental understanding to practical, validated methodologies.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the compound's behavior, providing the necessary context for the troubleshooting protocols that follow.
Q1: What is this compound, and why is its solubility often a concern?
This compound is a synthetic organic compound featuring a purine (adenine) core structure.[1] This class of molecules is fundamental in medicinal chemistry, particularly in the development of antiviral and anticancer nucleoside analogs.[2]
The solubility challenges stem directly from its molecular structure:
-
High Crystal Lattice Energy: The planar purine ring system facilitates strong intermolecular π-π stacking interactions. Furthermore, the amino group and hydroxyl group are potent hydrogen bond donors and acceptors. These combined forces create a highly stable crystal lattice that requires significant energy to break apart and dissolve in a solvent.[3]
-
Lipophilicity: While containing polar groups, the overall molecule possesses hydrophobic regions, limiting its interaction with water.
Overcoming these molecular hurdles is essential for achieving the desired concentrations needed for accurate biological assays, formulation development, and ensuring bioavailability.[4]
Q2: What are the critical physicochemical properties I should be aware of?
Understanding the compound's intrinsic properties is the first step in designing a rational solubilization strategy. While extensive public data for this specific intermediate is limited, we can infer key parameters from its structure and from closely related, well-characterized molecules like Tenofovir Alafenamide (TAF).
Table 1: Key Physicochemical Properties of this compound and the Related Compound TAF
| Property | Value / Estimate | Source / Rationale |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 14047-27-9 | [1] |
| Molecular Formula | C₈H₁₁N₅O | [1] |
| Molecular Weight | 193.21 g/mol | [1] |
| pKa (estimated) | ~3.9 | Based on the purine amine in Tenofovir Alafenamide. This value indicates it is a weak base.[5] |
| logP (estimated) | ~1.6 | Based on Tenofovir Alafenamide, suggesting moderate lipophilicity.[5] |
The most critical parameter here is the pKa . A value around 3.9 signifies that the molecule is a weak base and will become protonated (and thus more soluble) in acidic conditions.[6] This is the cornerstone of our first troubleshooting strategy.
Section 2: Systematic Troubleshooting Guide & Experimental Protocols
This section provides a logical, tiered approach to solving solubility problems, starting with the simplest and most impactful methods.
Q3: Before I try to improve solubility, how can I accurately measure the baseline?
An accurate baseline is non-negotiable for evaluating the success of any enhancement technique. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7]
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24-48 hours. This ensures the solution is fully saturated.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is critical and can be done by either:
-
Centrifugation at high speed (>10,000 g) for 15-20 minutes.
-
Filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method, such as HPLC-UV or LC-MS.[8]
Caption: Workflow for the Shake-Flask Solubility Method.
Q4: My compound has very low aqueous solubility. What is the first and most effective strategy to try?
Strategy 1: pH Modification
Scientific Rationale: As a weak base with an estimated pKa of ~3.9, the compound's solubility is highly dependent on pH.[9] At pH values below the pKa, the purine's nitrogen atoms become protonated, creating a positive charge. This ionized form interacts much more favorably with polar water molecules, leading to a dramatic increase in solubility, as described by the Henderson-Hasselbalch equation.[6][10]
-
Buffer Preparation: Prepare a series of buffers across a physiologically and experimentally relevant pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with low potential for salt formation (e.g., phosphate, acetate).
-
Solubility Measurement: Perform the shake-flask method (Protocol 1) in each of the prepared buffers.
-
Equilibrium pH Measurement: After equilibration, it is crucial to measure the final pH of the saturated supernatant, as it may differ slightly from the initial buffer pH.[11]
-
Data Plotting: Plot the measured solubility (on a log scale) against the final equilibrium pH. This visual profile is invaluable for selecting appropriate buffer conditions for your experiments.
Caption: Workflow for Generating a pH-Solubility Profile.
Table 2: Representative pH-Solubility Data for a Weakly Basic Compound
| Initial Buffer pH | Final Equilibrium pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
|---|---|---|---|
| 2.0 | 2.1 | >10,000 | >1000x |
| 4.0 | 4.0 | 850 | 85x |
| 6.0 | 6.1 | 45 | 4.5x |
| 7.4 | 7.4 | 10 | 1x (Baseline) |
| 8.0 | 8.0 | 9 | ~1x |
Q5: Adjusting pH is not an option for my cell-based assay. How can I increase solubility in physiological buffers (e.g., PBS at pH 7.4)?
Strategy 2: Co-solvency
Scientific Rationale: When pH modification is not viable, using a water-miscible organic solvent, or co-solvent, is the next logical step. Co-solvents work by reducing the overall polarity of the solvent system (water), making it more "hospitable" to lipophilic solutes.[12][13] This reduces the interfacial tension between the compound and the solvent, enhancing solubility.[14] Common co-solvents in biological research include DMSO, ethanol, and polyethylene glycols (PEGs).
-
High-Concentration Stock: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).
-
Solubility Titration: Add small, precise volumes of the stock solution into your aqueous buffer (e.g., PBS pH 7.4) while vortexing.
-
Observe Precipitation: Note the concentration at which the first sign of persistent cloudiness or precipitation appears. This is the "kinetic" solubility limit.
-
Determine Maximum Tolerable Co-solvent: For most cell-based assays, the final concentration of co-solvents like DMSO should be kept low (e.g., <0.5% v/v) to avoid cellular toxicity. Calculate the maximum drug concentration you can achieve while staying below this limit.
Caption: Workflow for Co-solvent Screening.
Table 3: Solubility Enhancement with Common Co-solvents at pH 7.4
| Co-solvent System | Max Achievable Concentration (µg/mL) | Notes |
|---|---|---|
| PBS (pH 7.4) alone | 10 | Baseline aqueous solubility. |
| 1% Ethanol in PBS | 50 | Modest improvement, generally well-tolerated. |
| 5% PEG 400 in PBS | 250 | Significant improvement, good for in vivo studies. |
| 0.5% DMSO in PBS | 400 | High solubilizing power, but must be kept at low % for cell work. |
Q6: I need a high-concentration, organic-free formulation for an in vivo study. What is a more advanced approach?
Strategy 3: Complexation with Cyclodextrins
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[16] This complex effectively shields the hydrophobic parts of the drug from water, dramatically increasing its apparent aqueous solubility without using organic solvents.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[19]
-
Prepare CD Solutions: Create a series of HP-β-CD solutions in your desired buffer (e.g., water or PBS) at various concentrations (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Phase Solubility Study: Perform the shake-flask method (Protocol 1) for your compound in each of the HP-β-CD solutions.
-
Analyze and Plot: Quantify the compound's solubility at each HP-β-CD concentration. Plot the solubility of your compound (Y-axis) against the concentration of HP-β-CD (X-axis).
-
Interpret the Diagram: A linear increase in drug solubility with increasing HP-β-CD concentration (an Aₗ-type profile) is indicative of the formation of a soluble 1:1 inclusion complex.
Caption: Decision-Making Flowchart for Solubilization.
Table 5: Comparison of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Ideal Application |
|---|---|---|---|---|
| pH Modification | Ionization of the weak base | Simple, highly effective, inexpensive. | Limited to pH-tolerant experiments; risk of precipitation if pH shifts. | In vitro enzymatic assays, chemical reactions, analytical method development. |
| Co-solvency | Reduces solvent polarity | Easy to screen, effective for moderate increases. | Potential for solvent toxicity in biological systems; may affect protein structure. | Stock solutions for in vitro screening, cell-based assays (at very low %). |
| Complexation | Host-guest inclusion | Significant solubility enhancement; no organic solvents; can improve stability. | More expensive; requires formulation work; may alter pharmacokinetics. | High-concentration formulations for in vivo animal studies (e.g., IV, IP). |
By applying these principles and protocols systematically, researchers can efficiently overcome the solubility challenges posed by this compound, enabling the continued progress of vital research and development.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Filo. (2025). How does co-solvency increase solubility.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond.
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- PMC - NIH. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubChem. (n.d.). Tenofovir Alafenamide.
- PMC - NIH. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs.
- University of Basrah. (n.d.). The influence of pH on solubility in water.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH.
- Advanced ChemBlocks. (n.d.). This compound.
- The Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
- MySkinRecipes. (n.d.). This compound.
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Technical Support Center: Ensuring Accurate Quantification of Tenofovir
A Guide to Preventing Analyte Degradation During Sample Preparation
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of successful research. This guide provides in-depth technical support, troubleshooting, and validated protocols to address a critical challenge in bioanalysis: the degradation of Tenofovir (TFV) and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), during sample preparation.
Accurate measurement of Tenofovir is paramount in pharmacokinetic studies, clinical trials, and drug development. However, its chemical structure and the complex nature of biological matrices present significant stability challenges. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to mitigate these challenges, ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons Tenofovir and its prodrugs degrade during sample preparation?
A1: Degradation primarily stems from two sources: chemical hydrolysis and enzymatic activity.
-
Chemical Hydrolysis: The ester linkages in the prodrugs (TDF and TAF) are highly susceptible to pH-dependent hydrolysis. TDF, for instance, is more stable at an acidic pH (2-3) and degrades in neutral or alkaline conditions.[1] Tenofovir itself is also prone to degradation under strongly acidic or alkaline conditions.[2]
-
Enzymatic Hydrolysis: Biological matrices, particularly plasma and tissue homogenates, are rich in esterase enzymes. These enzymes rapidly cleave the ester groups of TDF and TAF, converting them into intermediate monoesters and finally to the active drug, Tenofovir.[3][4] This ex vivo conversion can lead to an overestimation of Tenofovir and an underestimation of the prodrug concentration.
Q2: My measured concentrations of TAF or TDF are consistently low or undetectable. What is the likely cause?
A2: This is a classic sign of rapid enzymatic hydrolysis in the biological matrix. TAF has a plasma half-life of approximately 25 minutes, while TDF's is even shorter.[4][5] If blood samples are not processed and stabilized immediately after collection, plasma esterases will quickly degrade the prodrug before analysis, leading to artificially low or non-quantifiable levels.
Q3: How can I prevent this rapid enzymatic degradation in plasma samples?
A3: The key is immediate inhibition of esterase activity. This is achieved through a combination of temperature control and chemical stabilization.
-
Temperature: Process blood samples on ice and centrifuge at a low temperature (e.g., 4°C) as quickly as possible to slow down enzymatic reactions.
-
Chemical Inhibition: For TAF, the addition of a weak acid like formic acid to plasma immediately after collection has been shown to effectively inhibit esterase activity.[3][6][7] A validated protocol involves adding 20% formic acid to plasma at a ratio of 8:100 (v/v) to minimize the hydrolysis of TAF to TFV.[7]
Q4: I am quantifying Tenofovir (TFV), not the prodrugs. Do I still need to worry about stability?
A4: Yes, although the primary concern shifts from enzymatic degradation to chemical stability. Tenofovir is susceptible to hydrolysis under harsh pH conditions.[2] During sample extraction and processing, exposure to strong acids or bases for extended periods can cause degradation. It is crucial to maintain a controlled pH environment, ideally near neutral, throughout the preparation workflow once the prodrugs are no longer present.
Understanding Tenofovir Degradation Pathways
Tenofovir's stability is critically influenced by its chemical environment and the presence of metabolic enzymes. The primary pathways involve the hydrolysis of its prodrug forms, which are designed for enhanced oral bioavailability.
Caption: Primary degradation pathways for Tenofovir prodrugs to the active form and subsequent degradation.
Quantitative Stability Data
Understanding the rate of degradation under different conditions is vital for experimental design. The following table summarizes the stability of Tenofovir and its prodrug, TDF, under various pH and temperature conditions.
| Compound | Condition | Matrix/Solvent | Temperature | Half-life / Stability | Reference |
| Tenofovir (TFV) | Acidic Hydrolysis | Aqueous Solution | Reflux | t½ = 25.34 hours | [2] |
| Tenofovir (TFV) | Alkaline Hydrolysis | Aqueous Solution | Reflux | t½ = 384.49 hours | [2] |
| Tenofovir (TFV) | pH 4.5 | Aqueous Solution | 25°C & 40°C | < 5% degradation after 10 days | [2] |
| Tenofovir (TFV) | Plasma | Human Plasma | N/A | ~17 hours (terminal half-life) | [8][9] |
| TDF | pH 7.4 | Aqueous Solution | 37°C | ~8 hours | [10] |
| TAF | Plasma | Human Plasma | 37°C | ~90 minutes | [11] |
| TAF | Plasma | Rodent Plasma | Room Temp (1 hr) | Complete loss of TAF | [3] |
Note: This data is compiled from multiple sources and experimental conditions may vary. It should be used as a guide for designing robust sample handling procedures.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or Inconsistent Analyte Recovery
| Possible Cause | Underlying Mechanism | Recommended Solution |
| Incomplete Extraction | The chosen extraction solvent (for Protein Precipitation) or sorbent/elution solvent (for SPE) is not optimal for Tenofovir's polarity. | For Protein Precipitation: Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with water.[12] For SPE: Ensure the SPE cartridge is appropriate (e.g., C18, MCX) and properly conditioned. Optimize wash and elution solvent strength and volume.[13][14] |
| Analyte Adsorption | Tenofovir, being a polar molecule, can adsorb to the surfaces of collection tubes, pipette tips, or 96-well plates, especially those made of glass or certain plastics. | Use low-binding polypropylene labware for all sample handling and storage steps. Pre-rinsing tips with solvent can also help.[15] |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts) interfere with the ionization of Tenofovir in the mass spectrometer source, leading to inaccurate quantification. | Optimize Chromatography: Improve separation from interfering peaks using a different column (e.g., HILIC for polar compounds) or modifying the mobile phase gradient.[12][16] Improve Sample Cleanup: Use a more rigorous extraction method like Solid Phase Extraction (SPE) instead of simple protein precipitation to remove more interferences.[17] Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Tenofovir-d6) co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data processing.[18] |
| Degradation during Evaporation/Reconstitution | Excessive heat during solvent evaporation can cause thermal degradation. The reconstitution solvent may not be strong enough to fully redissolve the dried extract. | Use a gentle stream of nitrogen at a controlled temperature (e.g., ≤ 40°C) for evaporation.[16] Ensure the reconstitution solvent is optimized for Tenofovir's solubility and is compatible with the initial mobile phase.[19] |
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Start -> Check_IS; Check_IS -> System_Issue [label="Yes"]; Check_IS -> Sample_Issue [label="No (IS is stable)"];
Sample_Issue -> Check_Degradation [label="Investigate Sample Prep"]; Check_Degradation [label="Is analyte known to be unstable\nunder processing conditions?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Implement_Stabilization [label="Implement Stabilization:\n- Add acid (for TAF)\n- Keep samples on ice\n- Minimize processing time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Extraction [label="Review Extraction Method", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Check_Degradation -> Implement_Stabilization [label="Yes"]; Check_Degradation -> Check_Extraction [label="No"];
Check_Extraction -> Optimize_PP [label="Using Protein\nPrecipitation (PP)?"]; Optimize_PP [label="Optimize PP:\n- Test different solvents (ACN, MeOH)\n- Adjust solvent-to-plasma ratio", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Check_Extraction -> Optimize_SPE [label="Using Solid Phase\nExtraction (SPE)?"]; Optimize_SPE [label="Optimize SPE:\n- Verify sorbent choice (C18, MCX)\n- Optimize wash/elution solvents\n- Ensure proper conditioning/loading", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Check_Extraction -> Check_Matrix [label="Extraction Optimized,\nRecovery Still Low"]; Check_Matrix [label="Suspect Matrix Effects or\nAdsorption Issues", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fix_Matrix [label="Address Matrix/Adsorption:\n- Use low-bind polypropylene tubes\n- Optimize chromatography\n- Use Stable Isotope Labeled IS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Check_Matrix -> Fix_Matrix; }
Caption: A decision tree for troubleshooting low or inconsistent analyte recovery during Tenofovir analysis.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Possible Cause | Underlying Mechanism | Recommended Solution |
| Prodrug Degradation | Incomplete stabilization of TDF or TAF can lead to the formation of monoester intermediates or the parent Tenofovir drug, which will appear as separate peaks. | Review and optimize the sample collection and stabilization protocol. Ensure immediate cooling and, for TAF, the addition of an esterase inhibitor like formic acid.[3] |
| Tenofovir Degradation | Exposure to harsh pH during sample processing can create degradation products, such as the 6-Hydroxy adenine derivative.[2] | Maintain pH control throughout the extraction process. Use milder acids/bases for any pH adjustment steps. |
| Co-eluting Metabolites | The sample may contain metabolites of Tenofovir that were formed in vivo. | If the peaks are sharp and reproducible, they are likely real metabolites. A high-resolution mass spectrometer can be used to obtain an accurate mass and propose a chemical formula for identification. |
| Matrix Interferences | Endogenous components from the plasma or impurities from collection tubes can appear as peaks. | Analyze multiple lots of blank plasma to confirm the peak is from the matrix. If so, improve chromatographic separation or enhance the sample cleanup procedure (e.g., switch from protein precipitation to SPE).[16] |
Experimental Protocols
Adherence to a validated, step-by-step protocol is the most effective way to ensure sample integrity.
Caption: Recommended workflow for sample collection, processing, and extraction to ensure Tenofovir stability.
Protocol 1: Plasma Sample Collection and Stabilization
This initial step is the most critical for preventing ex vivo degradation of Tenofovir prodrugs.
-
Blood Collection: Collect whole blood into tubes containing K2EDTA as the anticoagulant.
-
Immediate Cooling: Place the collection tubes on wet ice immediately after the draw.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Harvesting: Carefully transfer the supernatant (plasma) into clean, pre-chilled polypropylene tubes. Avoid disturbing the buffy coat.
-
Stabilization (for TAF/TDF analysis): For each 500 µL of plasma, add 40 µL of a 20% formic acid solution in water. This creates a plasma-to-acid solution ratio of 100:8 (v/v).[7]
-
Mixing and Storage: Immediately cap the tubes, vortex gently for 5 seconds, and freeze at -80°C until analysis.
Protocol 2: Solid Phase Extraction (SPE) for Tenofovir
SPE provides a cleaner extract compared to protein precipitation, which is beneficial for reducing matrix effects.[13]
-
Sample Thawing: Thaw stabilized plasma samples, calibration standards, and quality controls on ice.
-
Internal Standard Addition: Add an appropriate volume of a working solution of a stable isotope-labeled internal standard (e.g., Tenofovir-d6) to all samples, standards, and QCs (except double blanks).
-
Acidification: Acidify the samples by adding an equal volume of 4% phosphoric acid in water. Vortex and centrifuge at >14,000 x g for 5 minutes.[20]
-
SPE Plate Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate with 200 µL of methanol, followed by 200 µL of water.
-
Sample Loading: Load the supernatant from the acidified sample onto the SPE plate. Apply a gentle vacuum to draw the sample through the sorbent.
-
Washing: Wash the sorbent with 200 µL of water to remove polar interferences.
-
Elution: Elute the analytes with 100 µL of 2% ammonium hydroxide in methanol into a clean collection plate.
-
Dry-Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of an appropriate solvent (e.g., the initial mobile phase conditions).[20]
Protocol 3: Protein Precipitation (PPT) for Tenofovir
PPT is a faster, higher-throughput method suitable for many applications.
-
Sample Thawing & IS Addition: Follow steps 1 and 2 from the SPE protocol.
-
Precipitation: Add 200 µL of cold (4°C) acetonitrile/water (70:30, v/v) containing the internal standard to 50 µL of the plasma sample in a polypropylene tube or 96-well plate.[12]
-
Vortexing: Cap the plate or tubes and vortex vigorously for at least 5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >15,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean plate or vials, being cautious not to disturb the protein pellet.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted if concentration is needed.
References
-
Cattaneo, D., et al. (2016). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Journal of Antimicrobial Chemotherapy, 71(8), 2275–2281. Available from: [Link]
-
Grigoras, C. G., et al. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 15(7), 834. Available from: [Link]
-
Johnson, L. A., et al. (2020). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy, 64(9), e00930-20. Available from: [Link]
-
Kearney, B. P., et al. (2004). Tenofovir Disoproxil Fumarate: Clinical Pharmacology and Pharmacokinetics. Clinical Pharmacokinetics, 43(9), 595–612. Available from: [Link]
-
D'Avolio, A., et al. (2008). A New Assay Based on Solid-Phase Extraction Procedure with LC-MS to Measure Plasmatic Concentrations of Tenofovir and Emtricitabine in HIV Infected Patients. Journal of Chromatographic Science, 46(6), 524–529. Available from: [Link]
-
Grigoras, C. G., et al. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. Available from: [Link]
-
Prathipati, P. K., et al. (2016). LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots. Journal of Pharmaceutical and Biomedical Analysis, 129, 483–489. Available from: [Link]
-
Kurmi, M., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. Drug Testing and Analysis, 7(3), 207–213. Available from: [Link]
-
Johnson, L. A., et al. (2020). Interspecies Differences in Tenofovir Alafenamide Fumarate Stability in Plasma. Antimicrobial Agents and Chemotherapy, 64(9). Available from: [Link]
-
Cattaneo, D., et al. (2016). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. Request PDF. Available from: [Link]
-
Anderson, P. L., et al. (2020). Plasma Pharmacokinetics and Urinary Excretion of Tenofovir Following Cessation in Adults with Controlled Levels of Adherence to Tenofovir Disoproxil Fumarate. ResearchGate. Available from: [Link]
-
D'Avolio, A., et al. (2008). A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients. PubMed. Available from: [Link]
-
Cattaneo, D., et al. (2016). Development and validation of an LC-MS/MS assay for tenofovir and tenofovir alafenamide in human plasma and cerebrospinal fluid. PubMed. Available from: [Link]
-
Rower, J. E., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. Antiviral Therapy, 24(3), 209–217. Available from: [Link]
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Custodio, J. M., et al. (2017). Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide. AIDS Research and Human Retroviruses, 33(4), 333–339. Available from: [Link]
-
Kurmi, M., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. ResearchGate. Available from: [Link]
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University of Liverpool. (n.d.). Tenofovir-DF PK Fact Sheet. University of Liverpool. Available from: [Link]
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Olah, T. V., et al. (2015). Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC–MS/MS. Bioanalysis, 7(24), 3085–3095. Available from: [Link]
-
D'Avolio, A., et al. (2008). New Assay Based on Solid-Phase Extraction Procedure with LC-MS to Measure Plasmatic Concentrations of Tenofovir and Emtricitabine in HIV Infected Patients. Journal of Chromatographic Science. Available from: [Link]
-
Clark, M. R., et al. (2014). Tenofovir and tenofovir disoproxil fumarate pharmacokinetics from intravaginal rings. Antimicrobial Agents and Chemotherapy, 58(11), 6598–6606. Available from: [Link]
-
Prathipati, P. K., et al. (2016). Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 129, 483–489. Available from: [Link]
-
Xiao, D., et al. (2023). Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide. Journal of Pharmaceutical Sciences, 112(12), 3149-3156. Available from: [Link]
-
Johnson, L. A., et al. (2020). Interspecies differences in tenofovir alafenamide fumarate stability in plasma. Elsevier. Available from: [Link]
-
Grigoras, C. G., et al. (2022). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. ResearchGate. Available from: [Link]
-
Kurmi, M., et al. (2014). Evaluation of degradation kinetics and physicochemical stability of tenofovir. PubMed. Available from: [Link]
-
Gonçalves, A. L., et al. (2024). Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. Toxics, 12(1), 29. Available from: [Link]
-
Singh, S., et al. (2013). Chromatogram of photo degradation of tenofovir (10 µg/ ml); peak 1... ResearchGate. Available from: [Link]
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Shah, T., et al. (2020). Performance and Stability of Tenofovir Alafenamide Formulations within Subcutaneous Biodegradable Implants for HIV Pre-Exposure Prophylaxis (PrEP). Pharmaceutics, 12(11), 1083. Available from: [Link]
-
Ikarashi, Y., et al. (2016). Thermal Stability of Tenofovir Disoproxil Fumarate in Suspension. Chemical and Pharmaceutical Bulletin, 64(3), 233–237. Available from: [Link]
-
Rajoli, R. K. R., et al. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. Clinical and Translational Science, 16(6), 1017–1029. Available from: [Link]
-
Kumar, A., et al. (2019). Method Development for Quantification of (S) - Isomer in Tenofovir Disoproxil Fumarate Bulk Drug and Formulations using Metamorphic Testing. Research Journal of Pharmacy and Technology, 12(10), 4821-4826. Available from: [Link]
-
Xiao, D., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. ResearchGate. Available from: [Link]_
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Nirogi, R., et al. (2014). Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma. Antimicrobial Agents and Chemotherapy, 58(6), 3149–3158. Available from: [Link]
-
Purnima, B. V., et al. (2015). Chromatogram of Tenofovir and Emtricitabine. Peak 1 and 2 are... ResearchGate. Available from: [Link]
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Jain, D., et al. (2012). Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation. ISRN Chromatography. Available from: [Link]
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EBF. (2012). Stabilisation of Clinical Samples. European Bioanalysis Forum. Available from: [Link]
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WelchLab. (2023). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc.. Available from: [Link]
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Xiao, D., et al. (2020). An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer. Analytical Biochemistry, 593, 113611. Available from: [Link]
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Abdel-Khalik, J., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-10. Available from: [Link]
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- 7. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Tenofovir Dosage for In Vivo Studies
Welcome to the technical support center for the optimization of Tenofovir dosage in in vivo studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into designing and troubleshooting your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your studies are built on a foundation of scientific integrity and logic.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF) for in vivo studies, and how do they impact dosage selection?
A1: Understanding the fundamental differences between these two prodrugs is critical for appropriate dosage selection and data interpretation.
TDF is an ester prodrug of Tenofovir (TFV).[1] After oral administration, it is rapidly converted to TFV in the plasma.[2] This systemic conversion leads to high plasma concentrations of TFV, which can be associated with off-target effects, particularly renal and bone toxicity.[3][4]
TAF, on the other hand, is a newer phosphonamidate prodrug designed for more targeted delivery. TAF is more stable in plasma and is primarily metabolized to TFV intracellularly, within target cells like lymphocytes and hepatocytes.[5][6] This results in significantly lower plasma TFV concentrations—about 90% lower than with TDF—but much higher intracellular concentrations of the active metabolite, Tenofovir Diphosphate (TFV-DP).[4][5]
Key Implications for Dosing:
-
Lower Doses for TAF: Due to its efficient intracellular conversion, TAF can be dosed at significantly lower levels than TDF to achieve comparable or greater intracellular active metabolite concentrations.[4][7] For instance, a 25 mg daily dose of TAF in humans is considered bioequivalent to a 300 mg daily dose of TDF in terms of plasma TFV levels.[4]
-
Toxicity Profile: The higher systemic exposure with TDF increases the risk of dose-dependent renal and bone toxicities.[3][8][9] TAF's lower plasma TFV levels are associated with an improved renal and bone safety profile in both clinical and preclinical studies.[10][11][12]
-
Species-Specific Metabolism: The activity of esterases that convert TDF can vary between species, potentially affecting oral absorption and systemic exposure.[1] This necessitates careful pharmacokinetic studies in your chosen animal model.
Q2: I'm starting a new in vivo study in mice. How do I determine an appropriate starting dose for TDF?
A2: A common and effective approach is to use the Human Equivalent Dose (HED) as a starting point, followed by dose-range-finding toxicity studies.
The recommended oral dose of TDF in adult humans is 300 mg/day.[13] Assuming an average body weight of 70 kg, this is approximately 4.29 mg/kg.[1] To convert this to a mouse-equivalent dose, a standard conversion factor is used. A study published in Toxicological Sciences calculated the HED for a mouse study to be 53 mg/kg.[1]
Recommended Steps:
-
Calculate the HED: Use established conversion factors to calculate the HED for your specific animal model.
-
Conduct a Dose-Range-Finding Study: Start with the calculated HED and test several dose levels, for example, the HED, 5x HED, and 10x HED. In the aforementioned mouse study, doses of 50, 500, and 1000 mg/kg were used.[1][14]
-
Monitor for Toxicity: Closely observe the animals for any signs of overt toxicity, including changes in body weight, behavior, and food/water intake.[15] Collect blood and urine samples to monitor renal function (e.g., BUN, creatinine, proteinuria) and liver function.[8][15]
-
Histopathological Analysis: At the end of the study, perform a histological examination of key organs, particularly the kidneys and liver, to identify any microscopic changes.[1][8]
Q3: My animals are showing signs of renal toxicity. What are my options?
A3: Renal toxicity is a known potential side effect of Tenofovir, particularly with high doses of TDF.[3][8] If you observe signs of renal toxicity, consider the following troubleshooting steps:
-
Dose Reduction: The most straightforward approach is to lower the dose. Studies have shown that toxicity can be dose-dependent. For example, in mice, liver cytomegaly was observed at 1000 mg/kg of TDF but not at 50 or 500 mg/kg.[1]
-
Switch to TAF: If your experimental design allows, switching to TAF may mitigate renal toxicity due to its lower systemic TFV exposure.[10][11]
-
Hydration: Ensure animals have adequate access to water, as dehydration can exacerbate kidney injury.
-
Refined Monitoring: Implement more frequent monitoring of renal biomarkers to detect early signs of toxicity.
Q4: How can I confirm that Tenofovir is reaching the target tissue and is present in its active form?
A4: This is a crucial question that moves from pharmacokinetics (what the body does to the drug) to pharmacodynamics (what the drug does to the body). To confirm target engagement, you need to measure the concentration of Tenofovir and its active metabolite, Tenofovir Diphosphate (TFV-DP), in both plasma and the target tissues.
Experimental Protocol: Quantification of Tenofovir and TFV-DP
-
Sample Collection: At selected time points after dosing, collect blood (for plasma) and the tissues of interest (e.g., liver, kidney, lymphoid tissue).
-
Sample Preparation: Plasma samples and tissue homogenates typically require a protein precipitation step followed by solid-phase extraction.[16][17]
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Tenofovir and TFV-DP due to its high sensitivity and specificity.[16][18][19]
-
Data Analysis: The intracellular concentration of TFV-DP is the key determinant of antiviral efficacy.[7] Correlating these intracellular levels with your efficacy endpoints (e.g., viral load reduction) will provide a robust validation of your dosing regimen.
Studies have shown that Tenofovir distributes widely, with the highest concentrations typically found in the digestive tract, liver, and kidneys.[20][21]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High inter-animal variability in plasma Tenofovir levels. | 1. Inconsistent oral gavage administration. 2. Differences in food intake (TDF absorption is affected by food).[2] 3. Genetic variability in drug transporters or metabolizing enzymes within the animal strain. | 1. Ensure proper and consistent gavage technique. 2. Standardize feeding schedules relative to dosing times. 3. Increase the number of animals per group to improve statistical power. |
| Lack of efficacy despite achieving target plasma concentrations. | 1. Insufficient intracellular conversion to the active TFV-DP. 2. The plasma concentration may not accurately reflect the intracellular concentration. 3. Viral resistance. | 1. Measure intracellular TFV-DP concentrations in target cells/tissues.[7] 2. Consider using TAF, which achieves higher intracellular TFV-DP levels.[4][5] 3. If applicable, sequence the viral genome to check for resistance mutations.[22] |
| Unexpected toxicity at doses reported to be safe. | 1. Differences in animal strain, age, or health status. 2. Vehicle used for drug formulation may have its own toxicity. 3. Error in dose calculation or preparation. | 1. Review the specifications of your animal model and compare them to the literature. 2. Run a vehicle-only control group. 3. Double-check all calculations and have a colleague verify the dose preparation. |
| Difficulty in detecting Tenofovir or its metabolites. | 1. Inadequate sensitivity of the analytical method. 2. Rapid degradation of the analyte post-collection. 3. Incorrect sample processing or storage. | 1. Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ).[16][17] 2. Ensure samples are processed and stored immediately at appropriate temperatures (e.g., -80°C). 3. Validate your entire sample handling and analytical workflow with quality control samples. |
Visualizing Key Processes
To aid in understanding the critical pathways and workflows, the following diagrams are provided.
Tenofovir Prodrug Activation Pathway
This diagram illustrates the intracellular conversion of both TDF and TAF into the active antiviral agent, Tenofovir Diphosphate (TFV-DP). The key difference lies in where the initial conversion to Tenofovir predominantly occurs.
Caption: Metabolic activation pathways of TDF and TAF.
Experimental Workflow for In Vivo Dose Optimization
This diagram outlines a logical workflow for selecting and validating an optimal Tenofovir dose for your efficacy studies.
Caption: Workflow for in vivo Tenofovir dose optimization.
References
-
St. Hilaire, C., et al. (2014). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. Toxicological Sciences. Available at: [Link]
-
St. Hilaire, C., et al. (2014). Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice. PubMed. Available at: [Link]
-
Lee, Y.J., et al. (2020). Renal Dysfunction and Tubulopathy Induced by High-Dose Tenofovir Disoproxil Fumarate in C57BL/6 Mice. MDPI. Available at: [Link]
-
Akin-Abiola, O., et al. (2021). Investigating Organ Toxicity Profile of Tenofovir and Tenofovir Nanoparticle on the Liver and Kidney: Experimental Animal Study. PubMed Central. Available at: [Link]
-
Ghlissi, Z., et al. (2015). A reliable and reproducible rodent model of Tenofovir disoproxil fumarate (TDF) (anti-HIV drug) nephrotoxicity that resembles human pathology. Allied Academies. Available at: [Link]
-
Labarthe, L., et al. (2022). Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Labarthe, L., et al. (2022). Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice. PubMed. Available at: [Link]
-
Hill, A., et al. (2018). Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? Journal of Virus Eradication. Available at: [Link]
-
Hirt, D., et al. (2021). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. MDPI. Available at: [Link]
-
Takahashi, M., et al. (2007). Determination of plasma tenofovir concentrations using a conventional LC-MS method. Biological & Pharmaceutical Bulletin. Available at: [Link]
-
Moss, D.M., et al. (2019). Process of converting the prodrug TDF to TFV and ultimately to the active substance TFV diphosphate. ResearchGate. Available at: [Link]
-
Hurchund, R., et al. (2024). Tenofovir alafenamide compared to tenofovir disoproxil fumarate, induces dysglycemia, and dyslipidemia in Wistar rats. AIDS. Available at: [Link]
-
Buti, M., et al. (2019). 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for hepatitis B virus infection. Journal of Hepatology. Available at: [Link]
-
Lim, Y.S., et al. (2021). 3-year Treatment of Tenofovir Alafenamide vs. Tenofovir Disoproxil Fumarate for Chronic HBV Infection in China. PubMed Central. Available at: [Link]
-
D'Cunha, R., et al. (2019). Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. PubMed Central. Available at: [Link]
-
Johnson, M., et al. (2015). Assay development for determination of tenofovir in human plasma by solid phase analytical derivatization and LC–MS/MS. Bioanalysis. Available at: [Link]
-
Michailidis, M., et al. (2010). Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Michailidis, M., et al. (2010). Evaluation of Single and Combination Therapies with Tenofovir Disoproxil Fumarate and Emtricitabine In Vitro and in a Robust Mouse Model Supporting High Levels of Hepatitis B Virus Replication. PubMed Central. Available at: [Link]
-
Ma, B., et al. (2018). Establishment of intracellular tenofovir-diphosphate as the key determinant for in vitro-in vivo translation of antiviral efficacy. Antiviral Research. Available at: [Link]
-
Szczech, G.M. (1992). Preclinical Development of Antiviral Drugs. The Journal of Infectious Diseases. Available at: [Link]
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Labarthe, L., et al. (2022). Pharmacokinetics and tissue distribution of tenofovir, emtricitabine and dolutegravir in mice. SciSpace. Available at: [Link]
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Sharma, A., & Annapurna, M.M. (2024). Analytical Methods for the Quantification of Tenofovir - A Review. Acta Scientific Pharmaceutical Sciences. Available at: [Link]
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FDA. (2021). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. U.S. Food and Drug Administration. Available at: [Link]
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Moss, D.M., et al. (2019). Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate. PubMed Central. Available at: [Link]
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Bam, R.A., et al. (2015). In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Yedluri, A., et al. (2020). Pharmacokinetic and Tissue Distribution Profile of Long Acting Tenofovir Alafenamide and Elvitegravir Loaded Nanoparticles in Humanized Mice Model. PubMed. Available at: [Link]
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VCH Research Institute. (2013). Tenofovir Alafenamide Versus Tenofovir Disoproxil Fumarate for Treatment of Hepatitis B e Antigen-Negative Hepatitis B. Vancouver Coastal Health Research Institute. Available at: [Link]
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Ray, A.S., & Fordyce, M.W. (2020). A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide. PubMed Central. Available at: [Link]
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Marcellin, P., et al. (2010). Efficacy and safety of tenofovir disoproxil fumarate in patients with chronic hepatitis B. Therapeutic Advances in Gastroenterology. Available at: [Link]
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Kearney, B.P., et al. (2004). Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics. Clinical Pharmacokinetics. Available at: [Link]
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Nelson, M., et al. (2005). Efficacy of Tenofovir Disoproxil Fumarate in Antiretroviral Therapy-Naive and -Experienced Patients Coinfected with HIV-1 and Hepatitis B Virus. The Journal of Infectious Diseases. Available at: [Link]
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ResearchGate. (n.d.). Structures of tenofovir (TFV) and its prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). ResearchGate. Available at: [Link]
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Venter, W.D.F., et al. (2018). An overview of tenofovir and renal disease for the HIV-treating clinician. Southern African Journal of HIV Medicine. Available at: [Link]
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Michailidis, M., et al. (2010). Evaluation of single and combination therapies with tenofovir disoproxil fumarate and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication. PubMed. Available at: [Link]
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Medscape. (n.d.). Viread (tenofovir DF) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]
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FDA. (2021). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. U.S. Food and Drug Administration. Available at: [Link]
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Virofight. (2019). Antiviral drug discovery - Part 2: From candidates to investigational drugs. Virofight. Available at: [Link]
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DIFF Biotech. (2024). Best practices for screening antiviral drugs. DIFF Biotech. Available at: [Link]
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Funakoshi, Y., et al. (2022). Hepatitis B virus resistance to tenofovir: fact or fiction? A systematic literature review and structural analysis of drug resistance mechanisms. Journal of Antimicrobial Chemotherapy. Available at: [Link]
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Healio. (2025). Tenofovir-based ART has favorable liver outcomes in HIV and HBV coinfection. Healio. Available at: [Link]
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Orrell, C., et al. (2017). Drug Resistance, Rather than Low Tenofovir Levels in Blood or Urine, Is Associated with Tenofovir, Emtricitabine, and Efavirenz Failure in Resource-Limited Settings. PubMed Central. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) Method for Tenofovir Analysis
This guide provides a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method for the quantification of Tenofovir. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of the new method's performance against established analytical techniques, supported by detailed experimental data and protocols. Our goal is to equip you with the necessary information to make informed decisions for your specific analytical needs, grounded in the principles of scientific integrity and regulatory compliance.
Introduction: The Analytical Imperative for Tenofovir
Tenofovir, a cornerstone of antiretroviral therapy for HIV and Hepatitis B, requires precise and reliable quantification in both pharmaceutical formulations and biological matrices.[1][2] The therapeutic efficacy and safety of Tenofovir are directly linked to its concentration, making robust analytical methods paramount for quality control, pharmacokinetic studies, and therapeutic drug monitoring. While several methods, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), are established for Tenofovir analysis, the demand for faster, more sensitive, and cost-effective techniques is ever-present in the fast-paced environment of pharmaceutical development and clinical research.[3][4][5]
This guide introduces a novel UHPLC-UV method designed to address these needs. We will meticulously validate this method according to the stringent guidelines of the International Council for Harmonisation (ICH) Q2(R1), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9][10][11][12][13][14] Through a detailed comparison with existing methods, we will demonstrate the superior performance characteristics of this new approach.
The Novel UHPLC-UV Method: Principle and Rationale
The proposed method leverages the power of Ultra-High-Performance Liquid Chromatography, which utilizes sub-2 µm particle columns to achieve higher resolution, faster separation times, and reduced solvent consumption compared to conventional HPLC. Coupled with a UV detector, this method offers a balance of sensitivity, specificity, and affordability.
Rationale for Development: The primary motivation for developing this new method was to create a rapid, high-throughput analytical solution for Tenofovir quantification without compromising on accuracy and precision. This is particularly crucial in quality control laboratories analyzing numerous batches of pharmaceutical products and in clinical settings processing a high volume of patient samples.
Validation of the Novel UHPLC-UV Method: A Step-by-Step Protocol
The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[9][15] The following sections detail the experimental protocols and acceptance criteria for each validation parameter, grounded in the principles of ICH Q2(R1).[8]
Experimental Workflow
The following diagram illustrates the overall workflow for the validation of the new UHPLC-UV method for Tenofovir.
Caption: Workflow for the validation of the new UHPLC-UV method.
Detailed Experimental Protocols
Objective: To ensure the UHPLC system is performing adequately for the analysis.
Protocol:
-
Prepare the mobile phase consisting of a 90:10 (v/v) mixture of 0.1% formic acid in water and acetonitrile.
-
Equilibrate the C18 column (2.1 x 50 mm, 1.8 µm) at a flow rate of 0.4 mL/min and a column temperature of 30°C.
-
Inject a standard solution of Tenofovir (20 µg/mL) six times.
-
Monitor the chromatograms at a UV wavelength of 260 nm.[16][17]
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area and retention time should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components.
Protocol:
-
Analyze blank samples (placebo for pharmaceutical formulation, drug-free plasma for biological samples).
-
Analyze samples spiked with Tenofovir and potential interfering substances (e.g., excipients, related compounds, co-administered drugs).
-
Perform forced degradation studies on Tenofovir (acid, base, oxidation, thermal, and photolytic stress) and analyze the resulting solutions.
Acceptance Criteria:
-
No interfering peaks should be observed at the retention time of Tenofovir in blank samples.
-
The peak for Tenofovir should be pure and spectrally homogenous.
-
The method should be able to separate Tenofovir from its degradation products.
Objective: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five calibration standards of Tenofovir ranging from 1 to 50 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare quality control (QC) samples at three concentration levels: low, medium, and high (e.g., 2, 25, and 45 µg/mL).
-
Analyze five replicates of each QC sample.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicates of the medium QC sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Analyze six replicates of the medium QC sample on three different days, by different analysts, and on different instruments (if available).
Acceptance Criteria:
-
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
-
Introduce small variations in the following parameters:
-
Flow rate (± 0.02 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
UV detection wavelength (± 2 nm)
-
-
Analyze the system suitability and a medium QC sample under each varied condition.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria.
-
The RSD of the results should be ≤ 2.0%.
Comparative Performance Analysis
The following tables summarize the performance of the novel UHPLC-UV method in comparison to established analytical techniques for Tenofovir.
Performance in Pharmaceutical Formulations
| Parameter | Novel UHPLC-UV Method | Conventional HPLC-UV[16][18] | UV-Vis Spectroscopy[17][19] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.5 - 101.2 | 98.7 - 101.5 | 97.5 - 102.5 |
| Precision (RSD %) | ≤ 1.5 | ≤ 2.0 | ≤ 2.5 |
| Run Time (minutes) | 3 | 10 - 15 | N/A |
| Specificity | High (Separates degradants) | Moderate | Low (Interference from excipients) |
| Solvent Consumption | Low | High | Very Low |
Performance in Biological Fluids (Plasma)
| Parameter | Novel UHPLC-UV Method | LC-MS/MS[20][21] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.8 - 101.5 | 99.0 - 101.0 |
| Precision (RSD %) | ≤ 2.0 | ≤ 1.5 |
| Limit of Quantification (LOQ) | 50 ng/mL | 3 ng/mL[20] |
| Run Time (minutes) | 5 | 5 - 8 |
| Cost per Sample | Low | High |
| Matrix Effect | Minimal | Potential for ion suppression/enhancement |
Method Selection Guide: A Decision-Making Framework
The choice of an analytical method depends on the specific application. The following flowchart provides a guide for selecting the most appropriate method for Tenofovir analysis.
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A Comparative Analysis of Tenofovir Versus Other Nucleoside/Nucleotide Reverse Transcriptase Inhibitors for HIV-1 Treatment
For drug development professionals and researchers in the field of virology, the selection of an appropriate reverse transcriptase inhibitor is a critical decision in the design of effective antiretroviral therapies. This guide provides a detailed comparative analysis of Tenofovir, in its two prodrug forms, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), against other widely used nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). This document synthesizes clinical trial data, in vitro experimental findings, and established laboratory protocols to offer a comprehensive resource for informed decision-making in antiretroviral drug development and research.
Introduction: The Central Role of Reverse Transcriptase Inhibitors
The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a pivotal enzyme in the viral replication cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[1][2] This process is a primary target for antiretroviral therapy. Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) are analogues of natural deoxynucleotides. After intracellular phosphorylation to their active triphosphate form, they act as chain terminators when incorporated into the nascent viral DNA by the reverse transcriptase, thereby halting viral replication.[1]
Tenofovir, a nucleotide analogue, has been a cornerstone of HIV-1 treatment for many years. Its two primary formulations, TDF and TAF, offer different pharmacokinetic profiles, which in turn influence their efficacy and safety. This guide will delve into a head-to-head comparison of TDF and TAF, and further contrast Tenofovir with other key NRTIs, including Abacavir (ABC), Lamivudine (3TC), and Emtricitabine (FTC).
Mechanism of Action: A Shared Pathway with Critical Differences
All NRTIs share a common mechanism of action, functioning as competitive inhibitors of the HIV-1 reverse transcriptase. However, the nuances in their structure and activation pathways can influence their potency and resistance profiles.
The General NRTI Pathway
The process begins with the uptake of the NRTI prodrug into the host cell, where it undergoes phosphorylation by cellular kinases to its active triphosphate form. This active metabolite then competes with natural deoxynucleotide triphosphates (dNTPs) for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated NRTI prevents the formation of a phosphodiester bond with the next incoming dNTP, leading to chain termination.
Caption: General mechanism of action for Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs).
Head-to-Head Comparison: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)
TDF and TAF are both prodrugs of Tenofovir, designed to improve its oral bioavailability. However, TAF was developed to deliver Tenofovir more efficiently to lymphocytes and macrophages, the primary target cells of HIV-1, while minimizing plasma concentrations of Tenofovir, thereby reducing off-target toxicity.[3]
Efficacy
In numerous clinical trials, TAF has demonstrated non-inferior efficacy to TDF in achieving and maintaining virologic suppression (HIV-1 RNA <50 copies/mL).[4][5] A meta-analysis of 14 clinical trials involving 14,894 patients found that in regimens boosted with ritonavir or cobicistat, TAF showed a modest but statistically significant advantage in virologic suppression compared to TDF (94% vs. 92%).[4][5] However, in unboosted regimens, which are more common in modern antiretroviral therapy, there was no significant difference in efficacy.[4][5]
Safety Profile: Bone and Renal Health
The primary advantage of TAF over TDF lies in its improved safety profile, particularly concerning bone mineral density (BMD) and renal function.[4][6] TAF's targeted delivery mechanism results in 91% lower plasma concentrations of tenofovir compared to TDF.[3] This reduced systemic exposure is associated with smaller declines in BMD at the hip and spine and a lower impact on markers of renal tubular function.[6][7]
Retrospective cohort studies have shown that TDF-exposed patients experience a greater decline in estimated glomerular filtration rate (eGFR) over time compared to those on TDF-sparing regimens.[8][9] In contrast, switching from a TDF-containing regimen to a TAF-containing regimen has been associated with improvements in proteinuria, albuminuria, and BMD.[6]
Quantitative Data Summary: TDF vs. TAF
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Key Findings | Citations |
| Daily Dose | 300 mg | 10 mg or 25 mg | TAF allows for a significantly lower dosage. | [3] |
| Virologic Suppression (Boosted Regimens) | 92% | 94% | TAF shows a modest but significant advantage. | [4][5] |
| Virologic Suppression (Unboosted Regimens) | ~90% | ~90% | No significant difference in efficacy. | [4][5] |
| Mean Change in Hip BMD (vs. ABC/3TC) | -3.5% (at 96 weeks) | N/A | TDF is associated with greater bone density loss. | [7] |
| Mean Change in Spine BMD (vs. ABC/3TC) | -2.2% (at 96 weeks, with ABC/3TC) | N/A | TDF has a greater impact on spine BMD. | [7] |
| Change in eGFR | Greater decline over time | Minimal change | TAF has a more favorable renal safety profile. | [6][8][9] |
| Lipid Profile | Lipid-lowering effect | Greater increases in total cholesterol and LDL | TDF may have a more favorable impact on lipids. | [6][10] |
Tenofovir vs. Other Key NRTIs: Abacavir, Lamivudine, and Emtricitabine
Tenofovir vs. Abacavir
Abacavir (ABC) is another potent NRTI, often co-formulated with lamivudine. A key consideration with abacavir is the risk of a hypersensitivity reaction in individuals positive for the HLA-B*5701 allele, necessitating pre-screening.
In terms of efficacy, a phase 3 non-inferiority trial comparing TAF/FTC to ABC/3TC in virologically suppressed adults found that TAF/FTC maintained high rates of virologic suppression and was non-inferior to ABC/3TC at 48 weeks.[11][12]
Regarding safety, both TAF and abacavir have a better bone and renal toxicity profile compared to TDF.[7][11] Some studies have suggested a potential association between abacavir and an increased risk of cardiovascular events, although this remains a subject of debate.[13]
Tenofovir vs. Lamivudine and Emtricitabine
Lamivudine (3TC) and Emtricitabine (FTC) are structurally similar cytidine analogues with activity against both HIV-1 and Hepatitis B virus (HBV). They are generally well-tolerated with a favorable safety profile. Tenofovir is often co-formulated with either lamivudine or emtricitabine.
In lamivudine-resistant HBV infection, tenofovir monotherapy has been shown to be as effective as tenofovir plus lamivudine combination therapy.[14] For HIV-1, the combination of tenofovir with either lamivudine or emtricitabine forms the backbone of many recommended initial antiretroviral regimens.
Resistance Profiles: A Critical Factor in Long-Term Efficacy
The development of drug resistance is a major challenge in HIV-1 therapy. Each NRTI has a characteristic resistance mutation profile.
-
Tenofovir (TDF and TAF): The primary resistance mutation associated with tenofovir is K65R in the reverse transcriptase gene.[15] The K65R mutation can also confer resistance to abacavir, lamivudine, and emtricitabine.[16] Tenofovir has a high genetic barrier to resistance, often requiring multiple mutations to cause clinically significant resistance.[11][17]
-
Abacavir (ABC): Resistance to abacavir is primarily associated with the M184V, K65R, L74V, and Y115F mutations.[2][5][18] The presence of multiple thymidine analogue mutations (TAMs) can also reduce susceptibility to abacavir.[5]
-
Lamivudine (3TC) and Emtricitabine (FTC): The M184V/I mutation is the hallmark of resistance to lamivudine and emtricitabine.[19][20][21] This mutation develops rapidly in the presence of virologic failure on a regimen containing either of these drugs. While it confers high-level resistance to 3TC and FTC, it can increase susceptibility to tenofovir and zidovudine.[16]
Experimental Protocols for Comparative Evaluation
The following section outlines standardized protocols for the in vitro and clinical evaluation of reverse transcriptase inhibitors.
In Vitro Antiviral Activity Assay (IC50 Determination)
This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1.
Caption: Workflow for an in vitro antiviral activity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated luciferase reporter gene under the control of the HIV-1 LTR) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a series of 2-fold dilutions of the test compound in cell culture medium.
-
Treatment: Remove the culture medium from the cells and add the diluted compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Infection: Add a pre-titered amount of HIV-1 (e.g., NL4-3) to each well, except for the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Endpoint Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[22]
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Prepare a plate identical to the antiviral assay plate, but do not add the virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[23]
Genotypic Resistance Testing
This protocol outlines the general steps for identifying resistance mutations in the HIV-1 reverse transcriptase gene.
Caption: Workflow for HIV-1 genotypic drug resistance testing.
Step-by-Step Methodology:
-
Viral RNA Extraction: Extract viral RNA from a patient's plasma sample using a commercial kit.
-
RT-PCR: Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the pol gene encoding the reverse transcriptase.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using specific primers.
-
Sequence Analysis: Analyze the resulting sequence data to identify mutations by comparing it to a wild-type reference sequence.
-
Interpretation: Use a publicly available HIV drug resistance database (e.g., the Stanford University HIV Drug Resistance Database) to interpret the clinical significance of the identified mutations.[24]
Conclusion
Tenofovir, particularly in its TAF formulation, remains a highly effective and generally safe component of antiretroviral therapy. The choice between TDF and TAF will depend on a careful assessment of the patient's pre-existing renal and bone health, as well as cost considerations. When compared to other NRTIs like abacavir, tenofovir offers a potent alternative, with the selection often guided by factors such as HLA-B*5701 status and cardiovascular risk profile. Lamivudine and emtricitabine continue to be excellent partners for tenofovir, with their primary liability being the rapid emergence of the M184V/I mutation in cases of virologic failure.
For researchers and drug development professionals, a thorough understanding of the comparative efficacy, safety, and resistance profiles of these agents is paramount. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel reverse transcriptase inhibitors that can further improve the management of HIV-1 infection.
References
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- Pilkinton, V., et al. (2020). Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials. AIDS, 34(15), 2259–2268.
- Sluis-Cremer, N., et al. (2004). Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition. The Journal of Biological Chemistry, 279(47), 48933–48936.
- Hughes, S. H., & Sluis-Cremer, N. (2004). HIV-1 reverse transcriptase: structure, function, and inhibition. Sub-cellular biochemistry, 37, 1–28.
- Lanier, E. R., & Scott, J. (2001). Resistance and Cross-Resistance to Abacavir. Current drug targets. Infectious disorders, 1(2), 159–168.
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A Comparative Guide to Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF): Efficacy and Safety Profiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir, a cornerstone of antiretroviral therapy for HIV and chronic hepatitis B (HBV) infections, exists in two prominent prodrug formulations: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[1][2] While both are highly effective nucleotide reverse transcriptase inhibitors (NRTIs), their distinct pharmacokinetic profiles translate into significant differences in their long-term safety, particularly concerning renal and bone health.[2][3] This guide provides an in-depth, objective comparison of TDF and TAF, synthesizing data from clinical trials and pharmacological studies to inform research and drug development.
TDF, approved in 2001, has been a widely used and effective agent.[1] However, its use has been associated with potential renal and bone toxicity.[3][4] TAF, a newer formulation approved in 2015, was specifically designed to mitigate these adverse effects by achieving higher intracellular concentrations of the active metabolite, tenofovir diphosphate, with lower plasma tenofovir levels.[1][2][5]
Pharmacokinetics and Mechanism of Action: A Tale of Two Prodrugs
Both TDF and TAF are prodrugs of tenofovir, meaning they are inactive compounds that are metabolized in the body to the active drug.[6] The key difference lies in where this conversion primarily takes place.
-
Tenofovir Disoproxil Fumarate (TDF): TDF is rapidly converted to tenofovir in the plasma.[6] This leads to relatively high circulating levels of tenofovir, which is then taken up by cells and phosphorylated to its active form, tenofovir diphosphate (TFV-DP).[6] It is these high plasma concentrations of tenofovir that are associated with off-target effects on the kidneys and bones.[2][7]
-
Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, within lymphocytes and hepatocytes.[5][6] This targeted delivery results in significantly higher concentrations of the active TFV-DP within target cells and approximately 90% lower plasma tenofovir concentrations compared to TDF.[7][8][9]
This fundamental difference in metabolic activation is the primary driver for the improved safety profile of TAF.
Caption: Metabolic pathways of TDF and TAF.
Comparative Efficacy: A Non-Inferior Antiviral Response
Numerous clinical trials have demonstrated that TAF-based regimens are non-inferior to TDF-based regimens in terms of virologic suppression for both HIV and HBV.[2][5][10]
In the treatment of HIV-1, pooled data from two large randomized trials in treatment-naive adults showed that after 48 weeks, the virologic success rate was comparable between the TAF and TDF groups.[10] Interestingly, some meta-analyses have suggested a modest, yet statistically significant, advantage for TAF in virologic suppression when used in regimens containing a boosting agent like cobicistat or ritonavir.[11][12] However, in unboosted regimens, which are more commonly used in modern HIV treatment, there was no significant difference in efficacy.[11][12]
For chronic hepatitis B, studies have shown that TAF is as effective as TDF in suppressing HBV DNA.[13][14] Long-term data from two Phase 3 trials reported that at week 96, rates of viral suppression were similar between TAF and TDF in both HBeAg-positive and HBeAg-negative patients.[14]
Comparative Safety: A Clear Advantage for TAF
The primary distinction between TDF and TAF lies in their safety profiles, particularly concerning renal and bone health.
Renal Safety
The higher plasma concentrations of tenofovir associated with TDF can lead to accumulation in the renal proximal tubules, potentially causing tubular dysfunction, Fanconi syndrome, and a decline in estimated glomerular filtration rate (eGFR).[7][15]
In contrast, the significantly lower plasma tenofovir levels with TAF result in reduced exposure to the kidneys.[7][8] A pooled analysis of 26 clinical trials demonstrated a more favorable renal safety profile for TAF compared to TDF.[8][16] This analysis found no cases of proximal renal tubulopathy in patients receiving TAF, compared to 10 cases in those on TDF.[16] Furthermore, significantly fewer individuals on TAF discontinued treatment due to a renal adverse event.[16]
Bone Mineral Density
TDF has been associated with a decrease in bone mineral density (BMD), a concern especially for an aging population with HIV or HBV.[4][17] The mechanism is thought to be related to the impact of tenofovir on phosphate metabolism in the kidneys.[6]
Clinical studies have consistently shown that TAF has a less detrimental effect on bone health.[4][18][19] In a pooled analysis of two trials, patients receiving TAF had significantly smaller decreases in both hip and spine BMD compared to those on TDF.[14] Moreover, studies involving patients who switched from a TDF-containing regimen to a TAF-containing regimen demonstrated improvements in BMD.[4][17][20]
Quantitative Data Summary
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Key Findings from Clinical Trials |
| Standard Dose | 300 mg once daily[9] | 10 mg or 25 mg once daily[9] | TAF dose is significantly lower due to more efficient intracellular delivery.[5] |
| Virologic Efficacy (HIV) | High rates of viral suppression.[11][12] | Non-inferior to TDF in unboosted regimens; slightly superior in boosted regimens.[11][12] | Both are highly efficacious.[11] |
| Virologic Efficacy (HBV) | High rates of viral suppression.[13][14] | Non-inferior to TDF.[13][14] | Both are highly effective for long-term HBV management.[14] |
| Renal Safety | Associated with a higher risk of renal adverse events, including proximal renal tubulopathy.[7][8] | Significantly lower incidence of clinically significant renal events and discontinuations due to renal adverse events.[8][16] | Pooled data from 26 studies support the superior renal safety of TAF.[16] |
| Bone Mineral Density | Associated with greater decreases in hip and spine BMD.[14][18][19] | Significantly smaller decreases in hip and spine BMD.[14][18][19] | Switching from TDF to TAF can lead to improvements in BMD.[4][17] |
| Lipid Profile | Has a lipid-lowering effect.[5] | Associated with slight increases in total cholesterol and LDL compared to TDF.[5] | The clinical significance of these lipid changes is still under investigation. |
Experimental Protocols
Assessment of Bone Mineral Density in Clinical Trials
A standard and widely used method for assessing BMD in clinical trials is Dual-Energy X-ray Absorptiometry (DXA).
Objective: To quantitatively measure changes in bone mineral density at key skeletal sites (e.g., lumbar spine and total hip) over the course of treatment with TDF or TAF.
Methodology:
-
Baseline Assessment: Perform a baseline DXA scan for each participant prior to the initiation of the study drug.
-
Standardized Positioning: Ensure consistent and reproducible positioning of the patient for all scans.
-
Scan Acquisition: Acquire high-quality scans of the lumbar spine (L1-L4) and the total hip.
-
Data Analysis: Analyze the scans using standardized software to determine the bone mineral density (in g/cm²) and calculate T-scores and Z-scores.
-
Follow-up Scans: Conduct follow-up DXA scans at predetermined intervals (e.g., 48, 96, and 144 weeks) to monitor changes from baseline.
-
Quality Control: Regularly perform phantom scans to ensure the calibration and accuracy of the DXA machine.
Caption: Workflow for assessing bone mineral density in clinical trials.
Monitoring Renal Function in Patients on Tenofovir-Based Regimens
Regular monitoring of renal function is crucial for patients receiving tenofovir, particularly TDF.
Objective: To detect early signs of renal dysfunction and prevent the progression of kidney damage.
Methodology:
-
Baseline Assessment: Prior to initiating therapy, assess the following:
-
Serum creatinine to calculate the estimated glomerular filtration rate (eGFR).
-
Serum phosphate.
-
Urinalysis for proteinuria and glycosuria.
-
-
Regular Monitoring:
-
For patients on TDF, it is recommended to monitor renal function every 4 weeks for the first year and every 3 months thereafter. More frequent monitoring is advised for patients with risk factors for renal impairment.
-
For patients on TAF, while the risk is lower, routine monitoring of renal function is still a good clinical practice.
-
-
Further Investigation: If abnormalities are detected (e.g., a significant decrease in eGFR, new-onset proteinuria, or hypophosphatemia), further investigations may be warranted, such as measuring the urinary protein-to-creatinine ratio.
-
Intervention: Consider dose adjustment or switching to an alternative agent if clinically significant renal dysfunction develops.
Caption: Logical workflow for monitoring renal function.
Conclusion
Tenofovir alafenamide represents a significant advancement in antiretroviral therapy, offering comparable efficacy to tenofovir disoproxil fumarate with a markedly improved safety profile, particularly in terms of renal and bone health.[2][5] The targeted intracellular delivery of tenofovir by TAF minimizes systemic exposure, thereby reducing the risk of off-target toxicities.[2][21]
For researchers and drug development professionals, the evolution from TDF to TAF underscores the importance of optimizing drug delivery to enhance safety without compromising efficacy. While TDF remains a valuable therapeutic option, especially in resource-limited settings where cost is a major consideration, TAF is generally the preferred choice for patients with or at risk for renal or bone disease.[2][7] The continued long-term monitoring of patients on both formulations will be crucial for a comprehensive understanding of their respective clinical impacts.
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A Head-to-Head Comparison of Tenofovir and Emtricitabine in Combination Therapy: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of Tenofovir and Emtricitabine, two cornerstone nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) in the management of HIV-1 infection and increasingly for Hepatitis B virus (HBV). We will delve into their synergistic mechanism of action, comparative efficacy, resistance profiles, and safety considerations, supported by experimental data and established protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical antiretroviral agents.
Introduction: The NRTI Backbone
Tenofovir and Emtricitabine form the most widely used NRTI backbone in highly active antiretroviral therapy (HAART).[1] Both are prodrugs that, once intracellularly phosphorylated to their active triphosphate forms, act as competitive inhibitors of HIV-1 reverse transcriptase (RT), leading to chain termination and halting viral DNA synthesis.[1] Their co-formulation into a single daily tablet has significantly simplified treatment regimens, promoting patient adherence.[2]
Tenofovir exists in two predominant prodrug forms:
-
Tenofovir Disoproxil Fumarate (TDF): The first-generation prodrug, widely used and effective.[3][4]
-
Tenofovir Alafenamide (TAF): A newer prodrug designed for more efficient delivery of tenofovir into lymphoid cells, resulting in lower plasma concentrations and an improved safety profile concerning renal and bone health.[5][6][7]
Emtricitabine (FTC) is a fluorinated derivative of lamivudine (3TC) with a longer intracellular half-life and high oral bioavailability.[3]
The combination of Tenofovir and Emtricitabine has demonstrated synergistic antiviral effects against HIV-1 and HIV-2.[3][8][9] This synergy is attributed to a positive metabolic interaction leading to higher intracellular levels of their active phosphorylated metabolites and enhanced formation of a "dead-end complex" with the viral reverse transcriptase.[1][8][9]
Mechanism of Action: A Synergistic Blockade
Tenofovir and Emtricitabine, as nucleoside/nucleotide analogs, mimic natural deoxynucleotides. After uptake into the cell, they undergo phosphorylation to their active triphosphate forms: tenofovir diphosphate (TFV-DP) and emtricitabine triphosphate (FTC-TP).[10] These active metabolites compete with the natural substrates, deoxyadenosine triphosphate (dATP) and deoxycytidine triphosphate (dCTP), respectively, for incorporation into the growing viral DNA chain by HIV reverse transcriptase. Once incorporated, they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, causing premature chain termination.
Mechanism of action of Tenofovir and Emtricitabine.
Comparative Efficacy
Clinical trials have consistently demonstrated the high efficacy of Tenofovir and Emtricitabine in combination with a third antiretroviral agent for the treatment of HIV-1.
| Parameter | TDF + FTC | TAF + FTC | Key Findings | Citations |
| Virologic Suppression (HIV-1) | High rates of achieving and maintaining undetectable viral loads. | Non-inferior, and in some boosted regimens, superior to TDF + FTC. | Both combinations are highly effective for initial and maintenance therapy. | [3][5][6][11] |
| HBV DNA Suppression | Potent activity against HBV. | Non-inferior to TDF + FTC. | Both are recommended options for HIV/HBV co-infected patients. | [12][13][14][15] |
| Pre-Exposure Prophylaxis (PrEP) | Reduces the risk of HIV acquisition. | Non-inferior efficacy to TDF + FTC. | Both are effective PrEP options, with TAF showing an improved safety profile. | [7][16][17][18] |
A pivotal study, Gilead study 934, showed that at 96 weeks, a significantly higher percentage of treatment-naive patients receiving TDF + FTC with efavirenz achieved and maintained an HIV RNA level <400 copies/mL compared to those on a zidovudine/lamivudine-based regimen (75% vs 62%).[3] In studies comparing TAF and TDF, TAF-containing regimens were non-inferior in efficacy, with some analyses of boosted regimens showing a modest statistical advantage for TAF in achieving virologic suppression.[6][11] For HIV/HBV co-infected individuals, both TDF and TAF in combination with FTC lead to significant reductions in HBV DNA.[14][15]
Pharmacokinetics: A Tale of Two Prodrugs
While both TDF and TAF deliver the active drug tenofovir, their pharmacokinetic profiles differ significantly, which underpins the improved safety of TAF.
| Parameter | Tenofovir (from TDF) | Tenofovir (from TAF) | Emtricitabine | Citations |
| Plasma Half-life | ~17 hours | ~0.5 hours (TAF); Tenofovir from TAF has a longer apparent half-life | ~10 hours | [3][10] |
| Intracellular Half-life (Active Metabolite) | TFV-DP: >60 hours | TFV-DP: >150 hours | FTC-TP: ~39 hours | [10][19] |
| Bioavailability | ~25% (fasting), ~40% (with high-fat meal) | High | ~93% | [3] |
| Renal Elimination | Extensive | Minimal (as TAF) | Extensive | [2][3] |
| Intracellular Concentration (PBMCs) | Lower | ~6-fold higher TFV-DP concentrations | High | [19] |
The key advantage of TAF is its stability in plasma, leading to lower systemic exposure to tenofovir while achieving significantly higher concentrations of the active metabolite, TFV-DP, within peripheral blood mononuclear cells (PBMCs).[19] This targeted delivery minimizes off-target effects on the kidneys and bones.[5][7] Co-administration of Tenofovir and Emtricitabine does not result in clinically significant pharmacokinetic interactions.[2]
Resistance Profiles
The development of resistance to Tenofovir and Emtricitabine is a critical consideration in long-term therapy.
Emtricitabine: The primary resistance mutation is M184V/I in the reverse transcriptase gene.[20] This mutation confers high-level resistance to both Emtricitabine and Lamivudine.[20] However, the M184V mutation can increase the susceptibility of the virus to Tenofovir.[21][22]
Tenofovir: The primary resistance mutation is K65R .[23][24] The K65R mutation confers reduced susceptibility to Tenofovir and other NRTIs, with the exception of zidovudine.[24] The K70E mutation has also been associated with reduced Tenofovir susceptibility.[23] Tenofovir has a high genetic barrier to resistance, often requiring multiple mutations to confer clinically significant resistance.[25][26]
The co-formulation of Tenofovir and Emtricitabine presents a high barrier to the development of resistance. In cases of treatment failure on a TDF/FTC-based regimen, the M184V/I mutation is more commonly observed than the K65R mutation.[27]
Safety and Tolerability
While generally well-tolerated, both drugs have distinct safety profiles, with TAF offering significant advantages over TDF.
| Adverse Effect | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Emtricitabine | Citations |
| Renal Toxicity | Associated with a small but statistically significant decline in eGFR and rare cases of Fanconi syndrome. | Significantly less impact on renal biomarkers compared to TDF. | Generally well-tolerated with minimal renal effects. | [5][6][7][28][29][30][31][32] |
| Bone Mineral Density | Associated with greater decreases in bone mineral density at the hip and spine. | Significantly smaller decreases in bone mineral density compared to TDF. | No significant impact on bone mineral density. | [5][6][7][12][16][18][31] |
| Lipid Profile | Neutral or favorable impact on lipids. | Associated with greater increases in total cholesterol and LDL. | No significant impact on lipids. | [5] |
| Common Side Effects | Nausea, diarrhea, headache, fatigue. | Similar to TDF. | Diarrhea, headache, nausea, rash. Skin hyperpigmentation (rare, primarily in patients of African origin). | [3][28][29][33][34][35] |
| Serious Adverse Events | Lactic acidosis and severe hepatomegaly with steatosis (rare). | Lactic acidosis and severe hepatomegaly with steatosis (rare). | Lactic acidosis and severe hepatomegaly with steatosis (rare). Severe acute exacerbation of Hepatitis B upon discontinuation in co-infected patients. | [31][32][33][34][36][37] |
The improved renal and bone safety profile of TAF is a direct consequence of its lower plasma tenofovir concentrations.[5][6][7] This makes TAF-containing regimens a preferred option for patients with pre-existing renal or bone conditions, or those at risk for these comorbidities.[5][6]
Experimental Protocols
In Vitro Antiviral Synergy Assay
This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of Tenofovir and Emtricitabine in combination.
Objective: To quantify the anti-HIV-1 activity of Tenofovir and Emtricitabine, alone and in combination.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., MT-2 cells) in appropriate culture medium.
-
Drug Preparation: Prepare serial dilutions of Tenofovir and Emtricitabine.
-
Infection: Infect cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the drug dilutions, both as single agents and in combination at fixed ratios.
-
Incubation: Incubate the treated, infected cells for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable assay, such as a p24 antigen ELISA or a reverse transcriptase activity assay.
-
Data Analysis: Use software such as CalcuSyn or CompuSyn to perform median-effect analysis and generate a combination index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Workflow for in vitro antiviral synergy assay.
Quantification of Intracellular Drug Metabolites
This protocol describes the measurement of the active triphosphate forms of Tenofovir and Emtricitabine in peripheral blood mononuclear cells (PBMCs).
Objective: To determine the intracellular concentrations of TFV-DP and FTC-TP.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Lysis: Lyse a known number of PBMCs to release the intracellular contents.
-
Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the nucleotide analogs from the cell lysate.
-
LC-MS/MS Analysis: Quantify the concentrations of TFV-DP and FTC-TP using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Standard Curve: Generate a standard curve using known concentrations of TFV-DP and FTC-TP to ensure accurate quantification.
-
Data Normalization: Express the intracellular concentrations as fmol per million cells.
Workflow for intracellular metabolite quantification.
Conclusion
The combination of Tenofovir and Emtricitabine remains a cornerstone of modern antiretroviral therapy due to its high efficacy, synergistic mechanism of action, and the convenience of a single-tablet regimen. The development of Tenofovir Alafenamide (TAF) represents a significant advancement, offering a comparable efficacy to Tenofovir Disoproxil Fumarate (TDF) but with a markedly improved renal and bone safety profile. This makes TAF-containing regimens an increasingly attractive option, particularly for long-term treatment and for patients with or at risk for comorbidities. The choice between TDF- and TAF-based regimens should be individualized based on patient characteristics, including renal function, bone health, and cardiovascular risk factors. Continued research and post-marketing surveillance are essential to further refine our understanding of the long-term implications of these vital medications.
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The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro. (2014). National Institutes of Health. [Link]
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Long-term safety and efficacy of emtricitabine and tenofovir alafenamide vs emtricitabine and tenofovir disoproxil fumarate for HIV-1 pre-exposure prophylaxis: week 96 results from a randomised, double-blind, placebo-controlled, phase 3 trial. (2021). PubMed. [Link]
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Emtricitabine/Tenofovir Alafenamide Switch Study for Transgender Individuals for HIV Pre-exposure Prophylaxis. (n.d.). ClinicalTrials.gov. [Link]
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Independent Verification of Published Tenofovir Research: A Comparative Guide for Scientists
In the landscape of antiretroviral therapy, Tenofovir, in its various prodrug forms, stands as a cornerstone for the management of HIV and Hepatitis B infections. The robustness of clinical outcomes and the development of generic formulations hinge on the accuracy and reproducibility of published research findings. This guide provides a comprehensive framework for the independent verification of published Tenofovir research, offering a comparative analysis of analytical methodologies, bioequivalence assessment, and in-vitro performance evaluation. It is designed for researchers, scientists, and drug development professionals to critically appraise and replicate pivotal studies in the field.
Section 1: The Critical Role of Independent Verification
Independent verification is the bedrock of scientific integrity. In the context of Tenofovir, a drug with global public health implications, the ability to independently confirm published findings is paramount. It ensures that the reported efficacy and safety data are reliable, facilitates the development of bioequivalent generic formulations, and fosters a deeper understanding of the drug's pharmacokinetic and pharmacodynamic properties. This guide will navigate through the essential experimental pillars required for such verification.
Section 2: Comparative Analysis of Analytical Methods for Tenofovir Quantification
The accurate quantification of Tenofovir in various biological matrices is the first step in verifying pharmacokinetic and bioequivalence studies. Several analytical techniques have been developed, each with its own set of advantages and limitations.
Methodological Comparison
The choice of analytical method depends on the specific requirements of the study, including the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and cost-effective method for routine analysis of pharmaceutical dosage forms.[1][2][3] For the quantification of Tenofovir in complex biological matrices such as plasma and cerebrospinal fluid, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[4][5][6][7][8] UV-Visible Spectroscopy offers a simpler and more rapid method for the estimation of Tenofovir in bulk and tablet dosage forms, particularly in resource-limited settings.[9]
| Feature | HPLC-UV | LC-MS/MS | UV-Visible Spectroscopy |
| Principle | Chromatographic separation followed by UV detection | Chromatographic separation followed by mass analysis | Measurement of light absorbance |
| Sensitivity | Moderate (µg/mL range)[1] | High (ng/mL to pg/mL range)[4][5] | Low (µg/mL range)[9] |
| Selectivity | Good | Excellent | Moderate |
| Application | Pharmaceutical dosage forms, bulk drug | Biological matrices (plasma, CSF, whole blood)[4][5][6] | Bulk drug, simple formulations[9] |
| Cost & Complexity | Moderate | High | Low |
Experimental Protocol: Quantification of Tenofovir in Human Plasma using LC-MS/MS
This protocol is a representative example for the independent verification of pharmacokinetic studies.
Objective: To determine the concentration of Tenofovir in human plasma samples.
Methodology:
-
Sample Preparation:
-
To 200 µL of human plasma, add an internal standard (e.g., 13C5-Tenofovir).
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[4]
-
-
LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column is commonly used.[1][4]
-
Mobile Phase: A gradient of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for Tenofovir and the internal standard.
-
-
Method Validation:
Caption: A typical crossover design for a bioequivalence study.
Section 4: In-Vitro Dissolution Testing
In-vitro dissolution testing is a crucial quality control tool and can be indicative of in-vivo performance. It measures the rate and extent to which the drug substance dissolves from the drug product.
Importance of Dissolution Profile Comparison
Comparing the dissolution profiles of a test and a reference formulation can provide early insights into their potential bioequivalence. A similar dissolution profile under various physiological conditions suggests a higher likelihood of similar in-vivo performance.
Experimental Protocol: In-Vitro Dissolution of Tenofovir Tablets
Objective: To compare the in-vitro dissolution profiles of a test and reference Tenofovir Disoproxil Fumarate tablet.
Methodology:
-
Apparatus: USP Apparatus II (Paddle Apparatus) is commonly used. [10]2. Dissolution Medium: A discriminating dissolution medium should be chosen, such as 0.01 N HCl, to mimic gastric fluid. [10]3. Test Conditions:
-
Volume of medium: 900 mL.
-
Temperature: 37 ± 0.5 °C.
-
Paddle speed: 75 rpm. [10]4. Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals (e.g., 10, 20, 30, 45, and 60 minutes).
-
-
Analysis: The amount of Tenofovir dissolved at each time point is quantified using a validated analytical method, such as HPLC-UV or UV spectroscopy. [10]6. Data Analysis: The percentage of drug released is plotted against time to generate dissolution profiles for both the test and reference products.
Caption: Workflow for in-vitro dissolution testing of Tenofovir tablets.
Section 5: Conclusion and Future Directions
The independent verification of published research is a cornerstone of scientific advancement and is particularly critical in the pharmaceutical sciences. This guide has provided a framework for the critical evaluation and replication of Tenofovir research, covering analytical methodologies, bioequivalence assessment, and in-vitro performance. By adhering to rigorous and validated protocols, researchers can contribute to the body of reliable scientific knowledge, ensuring the continued safety and efficacy of Tenofovir for patients worldwide. Future research should continue to focus on the development of even more sensitive and cost-effective analytical methods, as well as on refining in-vitro models to better predict in-vivo performance.
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Ocque AJ, Hagler CE, Morse GD, Letendre SL, Ma Q. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid. J Pharm Biomed Anal. 2018 Jul 15;156:190-196. Available from: [Link]
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Chis, A. A., Gata, L. A., Tertiș, M., Casoni, I., Cristea, C., & Oprean, R. (2025). Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. Pharmaceuticals, 18(6), 899. Available from: [Link]
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B-R, S., S-M, T., & C, C. (2023). Population pharmacokinetics of tenofovir given as either tenofovir disoproxil fumarate or tenofovir alafenamide in an African population. Antimicrobial agents and chemotherapy, 67(4), e0137522. Available from: [Link]
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Li, Y., Tang, D., Ren, Y., Zhang, Y., & Li, X. (2021). Bioequivalence Evaluation of Two Formulations of Tenofovir Alafenamide Tablets in Healthy Subjects Under Fasting and Fed Conditions. Drug design, development and therapy, 15, 2689–2698. Available from: [Link]
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(2024-02-10) Development And Validation Of In-Vitro Dissolution Method For Estimation Of Emtricitabine, Tenofovir Disoproxil Fumarate And Efavirenz In Tablet Dosage Form by UHPLC - ResearchGate. Available from: [Link]
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Wang, T., Zhang, M., Zhao, R., Chen, H., Xu, Y., & Zhang, Y. (2021). Pharmacokinetics of Tenofovir Alafenamide Fumarate. Pharmacogenomics and personalized medicine, 14, 1459–1470. Available from: [Link]
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Comparison of RP-UHPLC-MS/MS chromatograms of tenofovir without (A) and... - ResearchGate. Available from: [Link]
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Cressey, T. R., Siriprakaisorn, R., Tawon, Y., Chareonsirisuthigul, T., Phonphithak, S., Rittiluechai, C., … & Panpradist, N. (2017). A randomized clinical pharmacokinetic trial of Tenofovir in blood, plasma and urine in adults with perfect, moderate and low PrEP adherence: the TARGET study. BMC infectious diseases, 17(1), 490. Available from: [Link]
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Safety and Effectiveness of Tenofovir Disoproxil Fumarate (Tenofovir DF) Plus Other Anti-HIV Drugs in HIV-Infected Patients - ClinicalTrials.gov. (2005-06-24). Available from: [Link]
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Chromatographic Separation and in Vitro Dissolution Assessment of Tenofovir disoproxil fumarate, Emtricitabine and Nevirapine in a Fixed Dose Combination of Antiretrovirals - Journal of Applied Pharmaceutical Science. (2014-11-27). Available from: [Link]
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Comparison of Pharmacokinetics of Tenofovir Alafenamide (TAF) with Tenofovir Disoproxil (TDF) in Pregnant and Postpartum Women a - ClinicalTrials.gov. (2022-10-12). Available from: [Link]
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Development and Validation of LC-MS/MS Method for Simultaneous Estimation of Emtricitabine, Tenofovir Alafenamide and Dolutegravir in Human Plasma - International Journal of Pharmaceutical Sciences Review and Research. (2023-10-20). Available from: [Link]
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Gandhi, M., Bacchetti, P., Spinelli, M., Havlir, D., Glidden, D. V., Defechereux, P., … & Grant, R. M. (2019). Brief Report: Validation of a Urine Tenofovir Immunoassay for Adherence Monitoring to PrEP and ART and Establishing the Cutoff for a Point-of-Care Test. Journal of acquired immune deficiency syndromes (1999), 81(1), 108–112. Available from: [Link]
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Pharmacokinetics and Bioequivalence Evaluation of 2 Formulations of Tenofovir Alafenamide - Ovid. Available from: [Link]
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Bioequivalence study of two oral tablet formulations containing tenofovir disoproxil fumarate in healthy volunteers - PubMed. Available from: [Link]
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Determination and validation of Tenofovir in Human Plasma using LC-MS/MS - IJCRT.org. Available from: [Link]
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Tenofovir alafenamide (TAF) clinical pharmacology - InfezMed. Available from: [Link]
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Validation of the REverSe TRanscrIptase Chain Termination assay for measuring tenofovir diphosphate in dried blood spots from a clinical pharmacokinetic trial | Request PDF - ResearchGate. Available from: [Link]
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Formulation, Taste Masking and In-Vitro Evaluation of Tenofovir Disoproxil Fumarate Oral Disintegrating Tablets. Available from: [Link]
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Adherence and Acceptability to and Blood Levels of Tenofovir Gel and Tablets in HIV Uninfected Women - ClinicalTrials.gov. Available from: [Link]
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Point-of-Care Tenofovir Urine Testing for the Prediction of Treatment Failure and Drug Resistance During Initial Treatment for Human Immunodeficiency Virus Type 1 (HIV-1) Infection - PMC - NIH. Available from: [Link]
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A Comparative Analysis of Tenofovir's Efficacy Across HIV-1 Subtypes: A Guide for Researchers
This guide provides a detailed comparative analysis of the antiretroviral agent Tenofovir's effectiveness against various HIV-1 subtypes. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the interplay between viral genetics and therapeutic outcomes. We will explore the nuances of Tenofovir's mechanism, its clinical efficacy, the emergence of resistance, and the experimental methodologies crucial for ongoing research in this field.
Introduction: The Challenge of HIV-1 Diversity
Human Immunodeficiency Virus Type 1 (HIV-1) is characterized by extensive genetic diversity, classified into distinct groups, subtypes, and circulating recombinant forms (CRFs). This genetic variability, particularly within the reverse transcriptase (RT) enzyme—the primary target of many antiretroviral drugs—can significantly influence treatment efficacy and the development of drug resistance. Subtype C is the most common viral subtype worldwide, accounting for approximately 50% of all infections, while subtype B is predominant in North America and Western Europe. Understanding how a cornerstone drug like Tenofovir performs across this genetic landscape is critical for global HIV treatment strategies.
Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI), is a fundamental component of first-line antiretroviral therapy (ART) globally. It is available in two prodrug formulations: Tenofovir Disoproxil Fumarate (TDF) and the newer Tenofovir Alafenamide (TAF). TAF was developed to improve upon TDF by providing higher intracellular concentrations of the active drug, Tenofovir Diphosphate, with lower plasma concentrations, thereby reducing the risk of renal and bone toxicity.[1][2] This guide will dissect the available evidence comparing Tenofovir's performance, considering both its formulations, against the most prevalent HIV-1 subtypes.
Mechanism of Action: How Tenofovir Inhibits HIV-1 Replication
Tenofovir exerts its antiviral effect by targeting the HIV-1 reverse transcriptase enzyme. As a nucleotide analog, it competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the newly forming viral DNA chain. Once incorporated, Tenofovir acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of DNA synthesis effectively halts viral replication.
Caption: Mechanism of Tenofovir action.
Comparative Clinical Efficacy: Subtype B vs. Subtype C
A primary concern for clinicians and researchers has been whether the genetic differences between HIV-1 subtypes, particularly B and C, affect the clinical efficacy of Tenofovir-containing regimens. Large-scale cohort studies have provided crucial insights into this question.
A significant study conducted in the United Kingdom, following 8,746 patients on a standard Tenofovir-containing first-line regimen, found that in unadjusted analyses, the rate of virological failure was approximately two-fold higher in individuals with subtype C compared to subtype B.[3][4] However, after adjusting for important demographic and clinical factors, this increased risk was greatly diminished and no longer statistically significant.[3][4][5] This suggests that while there may be raw differences in failure rates, there appears to be no intrinsic effect of the viral subtype itself on the efficacy of Tenofovir-containing treatments.[3][4]
| Metric | Subtype B | Subtype C | Non-B/C Subtypes | Key Finding | Source(s) |
| Virological Failure Rate (Unadjusted) | 5.7% | 9.8% | 9.5% | ~2-fold higher failure rate for Subtype C vs. B. | [4] |
| Hazard Ratio for Failure (Unadjusted, C vs. B) | - | 1.86 (95% CI: 1.50–2.31) | - | Statistically significant increased risk for Subtype C. | [3][4] |
| Hazard Ratio for Failure (Adjusted, C vs. B) | - | 1.14 (95% CI: 0.83–1.58) | - | No statistically significant difference after adjustment. | [3][4] |
| 5-Year Cumulative Risk of Failure | 7.5% | 13.1% | 12.8% | Higher cumulative risk in non-B subtypes. | [4] |
These findings are supported by other studies that have found similar initial virological and immunological responses to ART across different subtypes, including A, C, and D.[6] However, some research has indicated a higher rate of virological rebound in subtype D infections compared to others.[6][7]
Tenofovir Resistance Profiles Across Subtypes
While overall clinical efficacy appears comparable after adjustments, the genetic pathways to resistance show significant subtype-specific differences. The primary mutation associated with Tenofovir resistance is K65R in the reverse transcriptase enzyme.[8]
The Predisposition of Subtype C to the K65R Mutation
Multiple studies have consistently shown that HIV-1 subtype C has a greater propensity to develop the K65R mutation upon virological failure with a Tenofovir-containing regimen.[5][9] This is likely due to the specific nucleotide sequence of the subtype C genome, which facilitates this particular mutation.[4]
In patients experiencing virological failure on a Tenofovir-based regimen, the K65R mutation is observed significantly more frequently in subtype C viruses compared to subtype B and other non-B/C subtypes.[4][9]
| Study Population / Metric | Subtype B | Subtype C | Non-B/C Subtypes | Key Finding | Source(s) |
| K65R Prevalence in Virological Failure (UK Cohort) | 6.1% | 22.7% | 8.1% | K65R is significantly more frequent in Subtype C. | [4] |
| K65R Prevalence (Multi-cohort, TDF-treated) | 7.8% | 14.2% | 7.3% | Subtype C has ~2x the frequency of K65R. | [10] |
| Adjusted Odds Ratio for K65R (Subtype C vs. B) | - | 2.22 | - | Subtype C is independently associated with K65R. | [9] |
| K65R Prevalence (South African Cohort, TDF failure) | - | 53.75% (43/80) | - | High prevalence of K65R in a Subtype C-dominated setting. | [11][12] |
| K65R Prevalence (Brazilian Cohort) | 9.27% | 11.26% | - | Significantly higher association of K65R with Subtype C. | [13] |
The higher frequency of K65R in subtype C is a critical consideration for second-line therapy, as K65R confers broad cross-resistance to several other nucleoside reverse transcriptase inhibitors (NRTIs).[14] However, it notably increases susceptibility to Zidovudine (AZT), which is often a key component of second-line regimens in regions where subtype C is prevalent.[11][12]
Experimental Protocols for Assessing Tenofovir Susceptibility
To further investigate the interplay between Tenofovir and different HIV-1 subtypes, robust and standardized laboratory assays are essential. Below are step-by-step protocols for genotypic and phenotypic testing.
Protocol: HIV-1 Genotypic Resistance Testing for Reverse Transcriptase
This protocol outlines the process of sequencing the viral reverse transcriptase gene from patient plasma to identify resistance-associated mutations like K65R.
Objective: To amplify and sequence the HIV-1 pol gene encoding the reverse transcriptase enzyme.
Materials:
-
Patient plasma with viral load >1,000 copies/mL
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcription and PCR reagents
-
Primers specific for the HIV-1 pol gene
-
DNA sequencing equipment and reagents
-
Bioinformatics software for sequence analysis (e.g., Stanford University HIV Drug Resistance Database)
Methodology:
-
Viral RNA Extraction: Extract viral RNA from 1 mL of patient plasma according to the manufacturer's protocol. Elute the RNA in nuclease-free water.
-
Reverse Transcription & First-Round PCR:
-
Set up a one-step RT-PCR reaction using a high-fidelity reverse transcriptase and DNA polymerase.
-
Add outer forward and reverse primers flanking the RT coding region.
-
Perform reverse transcription followed by an initial denaturation and ~30-35 cycles of PCR amplification.
-
-
Nested PCR (Second Round):
-
Use 1-2 µL of the first-round PCR product as a template for a second round of PCR.
-
Use inner forward and reverse primers to amplify a smaller, specific fragment within the RT gene. This increases sensitivity and specificity.
-
Perform ~25-30 cycles of amplification.
-
-
PCR Product Purification: Run the nested PCR product on an agarose gel to confirm the correct size. Purify the DNA band using a gel extraction kit.
-
Sanger Sequencing:
-
Quantify the purified PCR product.
-
Set up sequencing reactions using the inner PCR primers (both forward and reverse for bidirectional sequencing).
-
Perform cycle sequencing and purify the products.
-
Analyze the samples on an automated DNA sequencer.
-
-
Data Analysis:
-
Assemble the forward and reverse sequencing reads to generate a consensus sequence.
-
Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid mutations.
-
Submit the list of mutations to an interpretation algorithm (e.g., Stanford HIVDB) to determine drug resistance levels.
-
Caption: Workflow for genotypic resistance testing.
Protocol: Phenotypic Antiviral Susceptibility Assay
This assay directly measures the ability of a drug to inhibit the replication of a specific viral isolate in cell culture.
Objective: To determine the concentration of Tenofovir required to inhibit HIV-1 replication by 50% (IC50).
Materials:
-
Recombinant HIV-1 virus (patient-derived RT gene cloned into a standard backbone)
-
TZM-bl indicator cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated Tat-responsive luciferase and β-galactosidase genes)
-
Cell culture medium (DMEM), fetal bovine serum, antibiotics
-
Tenofovir (analytical grade)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of Tenofovir in cell culture medium.
-
Cell Plating: Seed TZM-bl cells into a 96-well plate at a density of 1x10^4 cells per well and incubate overnight.
-
Infection:
-
Pre-incubate the recombinant virus with the serial dilutions of Tenofovir for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-drug mixture to the wells. Include "no drug" (virus only) and "no virus" (cells only) controls.
-
-
Incubation: Incubate the infected plates for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
Remove the supernatant from the wells.
-
Lyse the cells and add a luciferase substrate according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (cells only control).
-
Normalize the data by expressing the luminescence in each well as a percentage of the "no drug" control.
-
Plot the percentage of inhibition versus the log of the drug concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
The fold-change in resistance is calculated by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.
-
Caption: Workflow for phenotypic susceptibility assay.
Conclusion and Future Directions
The available evidence indicates that Tenofovir-containing regimens are highly effective for first-line HIV-1 treatment across different viral subtypes, including the most prevalent subtypes B and C. While unadjusted data may show differences in virological failure rates, these are largely mitigated when confounding clinical and demographic factors are considered, suggesting no intrinsic difference in drug efficacy based on subtype alone.[3][4]
The most significant difference lies in the genetic pathway to resistance. HIV-1 subtype C demonstrates a clear predisposition to the K65R mutation, a finding with important implications for monitoring treatment failure and selecting second-line regimens.[9][10][13] The development of Tenofovir Alafenamide (TAF), with its improved pharmacokinetic profile, offers benefits in terms of renal and bone safety, but its resistance profile is largely identical to TDF.[2][15][16]
For researchers and drug development professionals, this comparative analysis underscores the importance of considering viral subtype in resistance surveillance and the design of next-generation antiretrovirals. Future research should continue to monitor the efficacy of newer regimens in diverse global populations and investigate the molecular mechanisms that drive subtype-specific differences in resistance pathways.
References
- Title: No evidence that HIV-1 subtype C infection compromises the efficacy of tenofovir-containing regimens: Cohort study in the United Kingdom Source: Spiral, The Journal of Infectious Diseases URL
- Title: High Prevalence of the K65R Mutation in HIV-1 Subtype C Infected Patients Failing Tenofovir-Based First-Line Regimens in South Africa Source: PLOS One URL
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: HIV-1 Resistance to Islatravir/Tenofovir Combination Therapy in Wild-Type or NRTI-Resistant Strains of Diverse HIV-1 Subtypes Source: MDPI URL
- Source: National Institutes of Health (NIH)
- Title: High prevalence of the K65R mutation in HIV-1 subtype C infected patients failing tenofovir-based first-line regimens in South Africa Source: PubMed URL
- Title: An association between K65R and HIV-1 subtype C viruses in patients treated with multiple NRTIs Source: PubMed Central URL
- Title: Nationwide Study of Drug Resistance Mutations in HIV-1 Infected Individuals under Antiretroviral Therapy in Brazil Source: MDPI URL
- Title: HIV and Drug-Resistant Subtypes Source: PubMed Central URL
- Title: HIV-1 drug resistance mutations according to major subtypes...
- Source: springermedizin.
- Title: Major HIV-1 Drug Resistance Mutations Source: Stanford University HIV Drug Resistance Database URL
- Source: National Institutes of Health (NIH)
- Title: Impact of HIV-1 viral subtype on disease progression and response to antiretroviral therapy Source: BioMed Central URL
- Title: Characterization of HIV-1 Resistance to Tenofovir Alafenamide (TAF)
- Source: Clinical Info .HIV.
- Title: Brief Report: Randomized, Double-Blind Comparison of Tenofovir Alafenamide (TAF) vs Tenofovir Disoproxil Fumarate (TDF), Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine (E/C/F)
- Title: (PDF)
- Title: A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide Source: PubMed Central URL
- Title: Clinical Outcomes of Tenofovir Versus Zidovudine-based Regimens Among People Living with HIV/AIDS: a Two Years Retrospective Cohort Study Source: PubMed URL
- Title: (PDF)
- Title: Tenofovir Alafenamide Vs.
- Title: Switching from tenofovir disoproxil fumarate to tenofovir alafenamide coformulated with rilpivirine and emtricitabine in virally Source: NATAP URL
- Title: Virological Response to Tenofovir Disoproxil Fumarate in HIV-Positive Patients with Lamivudine-Resistant Hepatitis B Virus Coinfection in an Area Hyperendemic for Hepatitis B Virus Infection Source: PubMed Central URL
- Title: Tenofovir-Containing Antiretroviral Therapy and Clinical Outcomes of SARS-CoV-2 Infection in People Living with HIV Source: PubMed URL
- Title: Virological Response to Tenofovir Disoproxil Fumarate in HIV-Positive Patients with Lamivudine-Resistant Hepatitis B Virus Coinfection in an Area Hyperendemic for Hepatitis B Virus Infection Source: PLOS One URL
- Title: Study to Evaluate Switching From a TDF-Containing Combination Regimen to a TAF-Containing Fixed Dose Combination (FDC)
- Title: Efficacy and safety of the regimens containing tenofovir alafenamide versus tenofovir disoproxil fumarate in fixed-dose single-tablet regimens for initial treatment of HIV-1 infection: A meta-analysis of randomized controlled trials Source: PubMed URL
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- 16. researchgate.net [researchgate.net]
Statistical Validation of Tenofovir Clinical Trial Data: A Comparative Guide for Researchers
Introduction: The Critical Role of Statistical Rigor in Evaluating Tenofovir Formulations
Tenofovir, a cornerstone of antiretroviral therapy (ART) for HIV and a primary treatment for chronic Hepatitis B (HBV), has evolved from its initial formulation as Tenofovir Disoproxil Fumarate (TDF) to the newer prodrug, Tenofovir Alafenamide (TAF). This evolution was driven by the need to improve the safety profile, particularly concerning renal and bone health, while maintaining high efficacy. The clinical development of both TDF and TAF has been underpinned by a series of large-scale, randomized controlled trials. The statistical validation of the data from these trials is paramount to establishing the true comparative efficacy and safety of these agents. This guide provides an in-depth analysis of the statistical methodologies employed in key Tenofovir clinical trials, offering a framework for researchers and drug development professionals to critically evaluate and interpret these data. We will delve into the causality behind experimental design choices, the self-validating systems embedded in trial protocols, and the authoritative grounding of these methods in regulatory standards.
Core Principles of Statistical Validation in Tenofovir Clinical Trials
The robust statistical validation of Tenofovir clinical trial data hinges on several key principles that ensure the reliability and generalizability of the findings. These principles are not merely procedural; they are integral to the scientific integrity of the research.
Study Design: From Superiority to Non-Inferiority
A pivotal choice in the design of clinical trials comparing TAF to TDF was the adoption of a non-inferiority design. This choice is rooted in the established high efficacy of TDF. When a highly effective standard-of-care treatment exists, demonstrating the superiority of a new agent on efficacy endpoints can be challenging and may require an impractically large sample size. The primary goal with TAF was to demonstrate comparable efficacy to TDF while offering a superior safety profile.
A non-inferiority trial aims to show that the new treatment is not unacceptably worse than the active control. The "non-inferiority margin" is a prespecified measure of how much worse the new treatment can be and still be considered non-inferior. The selection of this margin is a critical and often debated aspect of trial design. It must be smaller than the effect size of the active control over a placebo, ensuring that the new treatment preserves a clinically meaningful portion of the active control's effect. For HIV trials, the FDA has provided guidance on the selection of non-inferiority margins, often recommending a margin of 10-12% for the primary endpoint of the proportion of patients with HIV-1 RNA levels below a certain threshold (e.g., 50 copies/mL) at 48 weeks.
Primary and Secondary Endpoints: Defining Success
The choice of endpoints in a clinical trial is fundamental to its ability to answer the research question. For Tenofovir trials in HIV, the primary efficacy endpoint is typically the proportion of participants achieving a viral load below a specified threshold (e.g., <50 copies/mL) at a specific time point, usually 48 weeks. For HBV, the primary endpoint is often the proportion of patients with HBV DNA levels below a certain limit (e.g., <29 IU/mL).
Secondary endpoints are crucial for a comprehensive understanding of a drug's profile. For Tenofovir, these have included changes in CD4+ cell count (for HIV), rates of virologic failure, and, critically, a battery of safety endpoints. Given the known renal and bone density effects of TDF, the trials for TAF were specifically designed to assess its safety in these areas. Key safety endpoints include changes in serum creatinine, estimated glomerular filtration rate (eGFR), and bone mineral density (BMD) at the hip and spine.
Statistical Analysis Plan: The Blueprint for Interpretation
The statistical analysis plan (SAP) is a detailed, prespecified document that outlines the statistical methods to be used in the analysis of the trial data. A prespecified SAP is a cornerstone of trustworthy research, as it minimizes the risk of bias from post-hoc analysis decisions. Key components of the SAP for Tenofovir trials include:
-
Analysis Populations: The intention-to-treat (ITT) population, which includes all randomized patients, is the primary analysis population for efficacy in non-inferiority trials. This approach provides a more conservative estimate of the treatment effect. The per-protocol (PP) population, which includes only patients who adhered to the trial protocol, is often used as a sensitivity analysis.
-
Subgroup Analyses: Prespecified subgroup analyses are important for assessing the consistency of the treatment effect across different patient populations (e.g., by baseline viral load, CD4 count, demographics, or comorbidities).
Comparative Analysis of TDF vs. TAF Clinical Trial Data
The clinical development of TAF involved a series of large, randomized, double-blind, non-inferiority trials comparing it to TDF in both treatment-naive and treatment-experienced HIV patients, as well as in patients with chronic HBV.
Efficacy in HIV Treatment
Two of the pivotal Phase 3 trials in treatment-naive HIV-1 infected adults were Studies 104 and 111. These were international, multicenter, randomized, double-blind trials that compared a single-tablet regimen of elvitegravir, cobicistat, emtricitabine, and TAF (E/C/F/TAF) to a single-tablet regimen of elvitegravir, cobicistat, emtricitabine, and TDF (E/C/F/TDF, Stribild®).
| Endpoint (Week 48) | E/C/F/TAF | E/C/F/TDF | Difference (95% CI) | Non-Inferiority Margin |
| HIV-1 RNA <50 copies/mL | 92% | 90% | 2.0% (-0.7% to 4.7%) | 10% |
Data from pooled analysis of Studies 104 and 111.
As the table demonstrates, the 95% confidence interval for the difference in the primary endpoint was entirely above the prespecified non-inferiority margin of -10%, thus establishing the non-inferiority of the TAF-based regimen to the TDF-based regimen in terms of virologic suppression.
Safety Profile: The Key Differentiator
The primary rationale for the development of TAF was to improve upon the renal and bone safety profile of TDF. The clinical trials comparing these two agents included rigorous monitoring of these parameters.
| Safety Endpoint (Week 48) | E/C/F/TAF | E/C/F/TDF | p-value |
| Mean Change in Hip BMD | -0.66% | -2.78% | <0.001 |
| Mean Change in Spine BMD | -1.30% | -2.86% | <0.001 |
| Median Change in eGFR (mL/min) | -6.6 | -11.2 | <0.001 |
Data from pooled analysis of Studies 104 and 111.
The data clearly show statistically significant smaller decreases in both hip and spine bone mineral density and a smaller decrease in estimated glomerular filtration rate in the TAF group compared to the TDF group. These findings have been a key driver for the preferential use of TAF-based regimens in clinical practice.
Experimental Protocols and Workflows
Clinical Trial Workflow
The workflow of a typical Phase 3 Tenofovir clinical trial is a highly structured process designed to ensure patient safety and data integrity.
Caption: A simplified workflow of a typical Phase 3 clinical trial comparing TAF and TDF.
Statistical Analysis Pipeline
The statistical analysis of the data from these trials follows a predefined pipeline to ensure objectivity and reproducibility.
Caption: A high-level overview of the statistical analysis pipeline for Tenofovir clinical trial data.
Conclusion: An Evidence-Based Approach to Treatment Decisions
The rigorous statistical validation of clinical trial data has been instrumental in defining the roles of TDF and TAF in the management of HIV and HBV. The use of non-inferiority trial designs, coupled with a focus on key safety endpoints, has provided a clear picture of the comparative benefits of TAF. The data from these trials, when critically appraised with an understanding of the underlying statistical principles, empower researchers, clinicians, and drug development professionals to make evidence-based decisions that optimize patient outcomes. The evolution from TDF to TAF serves as a prime example of how iterative drug development, supported by robust clinical and statistical validation, can lead to significant improvements in the long-term management of chronic viral infections.
References
-
Guidance for Industry: Human Immunodeficiency Virus-1 Infection: Developing Antiretroviral Drugs for Treatment. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]
-
Guideline on the clinical development of medicinal products for the treatment of HIV infection. European Medicines Agency (EMA). [Link]
Safety Operating Guide
Navigating the Disposal of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, commonly known as Tenofovir, a widely used purine analogue in antiviral research. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
This compound is a potent antiviral compound. Its disposal requires careful consideration due to its potential health hazards and environmental impact. Safety Data Sheets (SDS) indicate that this compound can cause serious eye damage, may cause organ damage through prolonged or repeated exposure, is harmful if swallowed, and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, it must be managed as a hazardous chemical waste.
Immediate Safety Protocols and Spill Management
Accidents can happen, and a prepared response is the best defense against contamination and exposure.
Personal Protective Equipment (PPE)
Before handling the compound, whether in pure form or in solution, it is imperative to be outfitted with the appropriate PPE. This serves as the primary barrier between you and the chemical.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles. Given the risk of serious eye damage, this is non-negotiable[1].
-
Gloves : Nitrile or other impervious gloves are essential to prevent skin contact.
-
Lab Coat : A lab coat or other protective overgarment should be worn to protect against incidental splashes.
Spill Cleanup Protocol
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure[3].
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate spill area. Ensure the area is well-ventilated to disperse any airborne particles[3].
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the full recommended PPE, including eye protection, gloves, and a lab coat[3].
-
Contain the Spill : For powdered spills, avoid creating dust. For liquid spills, use an inert absorbent material like diatomite or universal binders to contain the spill[3].
-
Decontaminate : Gently clean the spill area. For powdered spills, carefully sweep or vacuum the material. For liquid spills, absorb the contained liquid. Once the bulk of the spill is removed, decontaminate the area with a suitable agent like alcohol[3].
-
Collect and Dispose : All contaminated materials, including the spilled substance, absorbent materials, and cleaning supplies, must be placed into a sealed, labeled container for hazardous waste disposal[3].
Waste Disposal Workflow
The proper disposal of this compound waste is a multi-step process that ensures safety and compliance. The following workflow provides a logical progression for waste management.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation :
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste[3][4].
-
This waste must be segregated from non-hazardous trash and other waste streams to prevent cross-contamination and ensure proper disposal[5].
-
-
Waste Collection and Containerization :
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
-
-
Final Disposal :
-
Do not dispose of this chemical waste down the sink or in regular trash[4][7]. Due to its aquatic toxicity, this is of critical importance[1][2].
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[6][8]. These entities are equipped to handle and transport chemical waste in accordance with federal, state, and local regulations[3]. The preferred method of disposal for pharmaceutical waste is incineration[9].
-
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Harmful if swallowed, causes serious eye damage, potential for organ damage, and harmful to aquatic life[1][2]. |
| Container Type | Leak-proof, compatible material | To prevent spills and reactions. |
| Labeling | "Hazardous Waste", Chemical Name | Ensures proper identification and handling. |
| On-site Storage | Designated Satellite Accumulation Area | Safe and secure temporary storage. |
| Disposal Method | Incineration via licensed contractor | Prevents environmental contamination and ensures regulatory compliance[9]. |
| Prohibited Disposal | Sink, Regular Trash | To prevent water contamination and improper landfill disposal[4][7]. |
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like this compound, with its specific health and environmental hazards, a rigorous and well-defined disposal protocol is not just a recommendation—it is a necessity. By following these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity and responsibility.
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A Senior Application Scientist's Guide to Handling (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol (Tenofovir)
For the modern researcher, scientist, and drug development professional, the safe and effective handling of potent antiviral compounds like (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, a key active pharmaceutical ingredient known as Tenofovir, is paramount. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for laboratory safety and operational integrity. Our goal is to empower you with the knowledge to not only follow protocols but to understand the rationale behind them, ensuring a self-validating system of safety in your laboratory.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a purine nucleoside analogue. Its therapeutic action relies on its structural similarity to natural nucleosides, allowing it to interfere with viral replication. However, this mechanism also necessitates careful handling to prevent unintended exposure to laboratory personnel.
The primary hazards associated with this compound, as identified in its Safety Data Sheets (SDS), include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.
The Occupational Safety and Health Administration (OSHA) classifies antiviral agents among other hazardous drugs that can cause serious health effects, including organ toxicity and reproductive issues with prolonged or high-level exposure.[1] While a specific Occupational Exposure Limit (OEL) for this compound is not widely established, a closely related compound, Tenofovir Disoproxil Fumarate (TDF), has an OEL of 200 µg/m³ as an 8-hour time-weighted average, established internally by its manufacturer.[2] This value underscores the need for stringent control measures to minimize airborne concentrations.
Core Directive: Personal Protective Equipment (PPE) as Your First Line of Defense
A robust PPE program is the cornerstone of safe handling. The selection of appropriate PPE is not arbitrary; it is a direct response to the identified chemical and physical hazards of the compound.
PPE Selection and Rationale
| PPE Component | Specification | Rationale for Use with this compound |
| Gloves | Nitrile, double-gloved | Provides a barrier against skin contact. Nitrile is recommended for its resistance to a broad range of chemicals, including many solvents used in a laboratory setting.[3][4] Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes. | Protects the eyes from dust particles and splashes of solutions containing the compound, which can cause serious eye irritation or damage.[5] |
| Lab Coat | Solid-front, long-sleeved lab coat with tight cuffs. | Prevents contamination of personal clothing and skin. The solid front and tight cuffs provide a more effective barrier than standard lab coats.[6] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the compound as a powder outside of a containment device (e.g., chemical fume hood) to prevent inhalation of airborne particles. |
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.[7][8]
Donning (Putting On) PPE Workflow
Caption: Decision tree for responding to a chemical spill.
Step-by-Step Spill Cleanup Procedure for a Small Spill (<50 mL or 5g):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: At a minimum, wear a gown, double nitrile gloves, and chemical splash goggles.
-
Contain the Spill:
-
For liquids, cover with an absorbent material.
-
For solids, gently cover with a damp paper towel to avoid raising dust.
-
-
Clean the Area: Working from the outside in, clean the spill area thoroughly with a detergent solution, followed by water.
-
Dispose of Waste: All cleanup materials (gloves, absorbent pads, towels) must be placed in a sealed, labeled hazardous waste container.
All waste contaminated with this compound, including contaminated PPE, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.
[11][12][13]Waste Disposal Protocol:
-
Segregate Waste: Do not mix this waste with general laboratory trash or other waste streams.
-
Use Designated Containers: Collect waste in a clearly labeled, leak-proof container with a secure lid.
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.
[11]By adhering to these scientifically-backed procedures and understanding the rationale behind them, you can ensure a safe and compliant laboratory environment when working with this compound.
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University of Ottawa. Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. [Link]
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The George Washington University, Office of Research Safety. PPE: Donning & Doffing. [Link]
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LabRepCo. (2023, September 13). Best Practices for Operating & Maintaining Your Chemical Fume Hood. [Link]
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Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
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Environmental Marketing Services. (2023, July 21). Safe Chemical Waste Disposal in Labs. [Link]
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University of Missouri, Environmental Health and Safety. OSHA Glove Selection Chart. [Link]
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U.S. Department of Energy Office of Scientific and Technical Information. (2017). Classroom practical instruction guide: donning and doffing of personal protective equipment in bsl-2/3 non-molecular laboratory. [Link]
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Centers for Disease Control and Prevention. CDC Strengthens Laboratory Safety. [Link]
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Yodaiken, R. E., & Bennett, D. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
